Glutaric anhydride-d6
Description
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Structure
3D Structure
Properties
Molecular Formula |
C5H6O3 |
|---|---|
Molecular Weight |
120.14 g/mol |
IUPAC Name |
3,3,4,4,5,5-hexadeuteriooxane-2,6-dione |
InChI |
InChI=1S/C5H6O3/c6-4-2-1-3-5(7)8-4/h1-3H2/i1D2,2D2,3D2 |
InChI Key |
VANNPISTIUFMLH-NMFSSPJFSA-N |
Isomeric SMILES |
[2H]C1(C(=O)OC(=O)C(C1([2H])[2H])([2H])[2H])[2H] |
Canonical SMILES |
C1CC(=O)OC(=O)C1 |
Origin of Product |
United States |
Foundational & Exploratory
Glutaric Anhydride-d6: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties and reactivity of glutaric anhydride-d6 (CAS No. 1219794-53-2). This deuterated analog of glutaric anhydride is a valuable tool in various research applications, including metabolic labeling, proteomics, and as a building block in the synthesis of complex molecules. This guide presents key physical and chemical data, details on its reactivity, and relevant experimental protocols.
Chemical and Physical Properties
Table 1: Physical and Chemical Properties of Glutaric Anhydride and this compound
| Property | Glutaric Anhydride | This compound | Source(s) |
| Molecular Formula | C₅H₆O₃ | C₅D₆O₃ | [1] |
| Molecular Weight | 114.10 g/mol | 120.14 g/mol | [1] |
| CAS Number | 108-55-4 | 1219794-53-2 | [1] |
| Appearance | White crystalline powder or chunks | Not specified (expected to be a white solid) | [2] |
| Melting Point | 50-55 °C | Not specified (expected to be similar to the non-deuterated form) | [2] |
| Boiling Point | 150 °C at 13 hPa | Not specified (expected to be similar to the non-deuterated form) | [2] |
| Density | ~1.411 g/cm³ | Not specified (expected to be slightly higher than the non-deuterated form) | [3] |
| Solubility | Soluble in ether, dimethyl sulfoxide, methanol, and chloroform. Reacts with water. | 10 mM in DMSO | [1][4] |
Reactivity and Chemical Behavior
This compound, like its non-deuterated counterpart, is a cyclic anhydride and thus exhibits characteristic reactivity towards nucleophiles. The electrophilic carbonyl carbons are susceptible to attack, leading to ring-opening reactions.
Reactivity with Nucleophiles
Water: this compound is moisture-sensitive and will hydrolyze to form glutaric acid-d6.[5] This reaction is typically slow at room temperature but is accelerated by heat and acidic or basic conditions. Due to this reactivity, the compound should be handled and stored under anhydrous conditions.[6]
Alcohols: The reaction with alcohols yields the corresponding monoester of glutaric acid-d6. This esterification is a common method for introducing a five-carbon spacer with a terminal carboxylic acid group.
Amines: Amines react readily with this compound to form the corresponding amide-acid. This reaction is widely used in chemical biology and drug development to modify proteins and other biomolecules.[7]
The general reactivity scheme is illustrated below:
Kinetic Isotope Effect
The replacement of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered. In reactions involving the cleavage of a C-D bond in the rate-determining step, a primary KIE is observed, typically resulting in a slower reaction rate compared to the C-H bond cleavage. For reactions of this compound where a C-D bond is not broken in the rate-determining step, a smaller secondary KIE may still be observed. The magnitude of the KIE can provide valuable insights into reaction mechanisms.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the dehydration of glutaric acid-d6.[1]
Protocol: Dehydration of Glutaric Acid-d6
-
Reactants: Glutaric acid-d6 and a dehydrating agent such as acetic anhydride.
-
Procedure:
-
Glutaric acid-d6 is mixed with an excess of acetic anhydride.
-
The mixture is heated, typically at around 75°C, for several hours (e.g., 18 hours) to drive the cyclization and formation of the anhydride.[1]
-
The excess acetic anhydride and acetic acid byproduct are removed under reduced pressure.
-
The resulting this compound can be further purified by distillation or recrystallization.
-
-
Workflow Diagram:
Analytical Methods: High-Performance Liquid Chromatography (HPLC)
HPLC is a suitable method for the analysis of glutaric anhydride and the determination of its purity. A reversed-phase method can be employed.[8]
Protocol: HPLC Analysis
-
Column: A C18 column (e.g., Waters Symmetry C18, 250 mm x 4.6 mm, 5 µm).[9]
-
Mobile Phase: A gradient of methanol and 0.1% phosphoric acid in water (e.g., starting with 3:97 methanol:aqueous phosphoric acid).[9] For mass spectrometry detection, a volatile buffer such as formic acid should be used instead of phosphoric acid.
-
Flow Rate: Approximately 0.9 mL/min.[9]
-
Column Temperature: 30 °C.[9]
-
Detection: UV at 210 nm.[9]
-
Injection Volume: 20 µL.[9]
This method can be adapted for the analysis of this compound, with the primary difference being the mass of the analyte.
Applications in Research
Metabolic Labeling and Flux Analysis
Deuterium-labeled compounds like this compound are valuable tracers in metabolic studies. Once introduced into a biological system, the deuterated molecule can be metabolized, and the incorporation of deuterium into various downstream metabolites can be tracked by mass spectrometry or NMR. This allows for the elucidation of metabolic pathways and the quantification of metabolic fluxes.
Chemical Proteomics
This compound can be used as a chemical probe in proteomics to study protein structure and interactions. The anhydride can react with accessible nucleophilic amino acid residues on a protein surface, such as lysine. By using a 1:1 mixture of glutaric anhydride and this compound, proteins and peptides that have been modified will appear as characteristic doublet peaks in the mass spectrum, separated by 6 Da (for a single modification). This "isotope-coded" approach facilitates the identification of modified species.
Spectroscopic Data
While experimental spectra for this compound are not widely available, the following provides an overview of the expected spectroscopic features based on the non-deuterated compound and the principles of isotopic labeling.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to be devoid of signals, as all protons on the carbon backbone have been replaced with deuterium. Any observed signals would likely be due to residual protons or impurities.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum of this compound is expected to be similar to that of the non-deuterated compound, with three distinct signals. The signals for the deuterated carbons will appear as multiplets due to C-D coupling.
-
Expected Chemical Shifts (in acetone-d6):
-
C=O: ~170 ppm
-
-CD₂-C=O: ~30-35 ppm
-
-CD₂-CD₂-CD₂-: ~15-20 ppm
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound will be dominated by the characteristic anhydride C=O stretching vibrations. Due to the heavier mass of deuterium, the C-D stretching and bending vibrations will appear at lower wavenumbers compared to the C-H vibrations in the non-deuterated compound.
-
Key Expected Peaks:
-
C=O stretching (asymmetric and symmetric): ~1800-1750 cm⁻¹
-
C-O stretching: ~1050 cm⁻¹
-
C-D stretching: ~2200-2100 cm⁻¹ (in place of C-H stretching around 3000-2800 cm⁻¹)
-
Mass Spectrometry (MS): The mass spectrum of this compound will show a molecular ion peak at m/z 120. The fragmentation pattern is expected to be similar to that of glutaric anhydride, with the masses of the fragments shifted according to the number of deuterium atoms they contain.
Safety and Handling
This compound should be handled with the same precautions as glutaric anhydride. It is harmful if swallowed or in contact with skin and causes skin and eye irritation.[2][5][10] It is also moisture-sensitive.[6]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[10]
-
Handling: Use in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling.[10]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]
This technical guide provides a foundation for the use of this compound in research. As with any chemical reagent, it is essential to consult the specific safety data sheet (SDS) provided by the supplier before use.
References
- 1. Pentanedioic-d6 anhydride|lookchem [lookchem.com]
- 2. Glutaric anhydride - Safety Data Sheet [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. Glutaric anhydride, 98% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. Divergent Synthesis of γ-Amino Acid and γ-Lactam Derivatives from meso-Glutaric Anhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HPLC Method for Analysis of Glutaric Anhydride on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 9. Determination of related substances in gluaric anhydride by HPLC | 在线期刊 | 《药学前沿》官方网站 [yxqy.whuznhmedj.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
An In-depth Technical Guide to the Synthesis and Characterization of Glutaric Anhydride-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Glutaric anhydride-d6. This deuterated analog of glutaric anhydride is a valuable tool in various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification. This document outlines a detailed synthetic pathway, experimental protocols, and the expected analytical characterization of the final product.
Synthesis of this compound
The synthesis of this compound is a two-step process commencing with the preparation of its precursor, Glutaric acid-d6. A plausible and efficient route involves the use of commercially available deuterated starting materials to ensure high isotopic purity of the final product.
Step 1: Synthesis of Glutaric acid-d6
Glutaric acid-d6 can be synthesized from 1,3-dibromopropane-d6 via a dinitrile intermediate, followed by hydrolysis.
Experimental Protocol:
Materials:
-
1,3-dibromopropane-d6 (Br(CD₂)₃Br)
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Ethanol
-
Water
-
Concentrated Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Cyanation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a solution of sodium cyanide in a mixture of ethanol and water is prepared. 1,3-dibromopropane-d6 is added dropwise to the cyanide solution. The reaction mixture is then heated to reflux and maintained at this temperature for several hours with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Extraction: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting residue, containing the dinitrile intermediate (NC-(CD₂)₃-CN), is then taken up in water.
-
Hydrolysis: Concentrated hydrochloric acid is carefully added to the aqueous solution of the dinitrile. The mixture is heated to reflux for an extended period to ensure complete hydrolysis of the nitrile groups to carboxylic acids.
-
Isolation and Purification: Upon completion of the hydrolysis, the reaction mixture is cooled. The product, Glutaric acid-d6, is extracted with several portions of diethyl ether. The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield crude Glutaric acid-d6. Further purification can be achieved by recrystallization from a suitable solvent system, such as water or a mixture of ether and petroleum ether.
Step 2: Synthesis of this compound
The synthesized Glutaric acid-d6 is then converted to this compound through dehydration. A common and effective method for this cyclization is the use of a dehydrating agent such as acetic anhydride or acetyl chloride.
Experimental Protocol:
Materials:
-
Glutaric acid-d6 (HOOC-(CD₂)₃-COOH)
-
Acetic anhydride ((CH₃CO)₂O) or Acetyl chloride (CH₃COCl)
-
Anhydrous solvent (e.g., toluene or chloroform, optional)
Procedure:
-
Dehydration: In a dry round-bottom flask, Glutaric acid-d6 is suspended in an excess of acetic anhydride.
-
Reaction: The mixture is heated to reflux for a few hours. The reaction can be monitored by observing the dissolution of the solid glutaric acid-d6.
-
Isolation and Purification: After the reaction is complete, the excess acetic anhydride and the acetic acid byproduct are removed by distillation under reduced pressure. The resulting crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent like a mixture of ether and hexane to yield the final product as a white solid.
Experimental Workflows
The following diagrams illustrate the key experimental workflows for the synthesis of this compound.
Caption: Synthetic pathway for this compound.
Glutaric Anhydride-d6: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Glutaric anhydride-d6, a deuterated derivative of glutaric anhydride. This document outlines its chemical properties, and primary applications, and provides a detailed experimental protocol for its use as an internal standard in quantitative analysis.
Core Compound Specifications
This compound is the isotopically labeled form of glutaric anhydride, where six hydrogen atoms have been replaced by deuterium. This substitution makes it an ideal internal standard for mass spectrometry-based quantification of glutaric acid and related compounds.
| Property | Value | Non-Deuterated Value |
| CAS Number | 1219794-53-2 | 108-55-4 |
| Molecular Formula | C₅D₆O₃ | C₅H₆O₃ |
| Molecular Weight | 120.14 g/mol | 114.10 g/mol [1] |
| Appearance | White to pale yellow crystals/powder | White to pale yellow crystals/powder |
| Melting Point | 50-55 °C (lit.) | 50-55 °C (lit.)[2][3] |
| Boiling Point | 150 °C/10 mmHg (lit.) | 150 °C/10 mmHg (lit.)[2][3] |
Application in Isotope Dilution Mass Spectrometry
This compound is primarily utilized as an internal standard in isotope dilution mass spectrometry (IDMS) for the precise quantification of glutaric acid in biological samples such as urine and serum.[4][5] The principle of this method relies on the addition of a known amount of the deuterated standard to a sample. The chemically identical nature of the deuterated and non-deuterated compounds ensures they behave similarly during sample preparation and analysis. The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, enabling accurate quantification.
Below is a diagram illustrating the general principle of isotope dilution mass spectrometry.
Caption: General workflow for isotope dilution mass spectrometry.
Experimental Protocol: Quantification of Glutaric Acid in Urine
This protocol describes a typical method for the quantification of glutaric acid in urine samples using this compound as an internal standard with gas chromatography-mass spectrometry (GC-MS).[4][5][6]
Materials and Reagents
-
This compound
-
Glutaric acid (for calibration standards)
-
Ethyl acetate
-
Hydrochloric acid (HCl)
-
Sodium chloride (NaCl)
-
Urease
-
Methanol
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
Anhydrous sodium sulfate
Procedure
-
Sample Preparation:
-
To a 1 mL aliquot of urine, add a known amount of this compound (internal standard).
-
For urine samples, it may be necessary to perform an enzymatic treatment with urease to remove urea.
-
Acidify the sample with HCl to a pH of approximately 1.
-
Saturate the aqueous phase with NaCl.
-
-
Extraction:
-
Extract the glutaric acid and the internal standard from the sample using three successive portions of ethyl acetate.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
-
Derivatization:
-
To the dried residue, add the derivatization agent (e.g., 50 µL of BSTFA + 1% TMCS).
-
Seal the vial and heat at 60-70°C for 30-60 minutes to form the trimethylsilyl (TMS) derivatives.[6]
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
Use a suitable capillary column (e.g., DB-5MS).
-
The mass spectrometer is operated in selected ion monitoring (SIM) mode to monitor characteristic ions for the TMS derivatives of glutaric acid and glutaric acid-d6.
-
The following diagram illustrates the experimental workflow for the quantification of glutaric acid.
Caption: Experimental workflow for glutaric acid analysis.
References
- 1. Glutaric anhydride | C5H6O3 | CID 7940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Glutaric anhydride CAS#: 108-55-4 [m.chemicalbook.com]
- 3. 戊二酸酐 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Quantification of glutaric acid by isotope dilution mass spectrometry for patients with glutaric acidemia type I: selected ion monitoring vs. selected ion storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. familiasga.com [familiasga.com]
- 6. researchgate.net [researchgate.net]
Deuterium-Labeled Glutaric Anhydride: A Technical Guide for Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stable isotope labeling is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes. Deuterium-labeled compounds, in particular, offer a non-radioactive and effective means to trace the fate of molecules in biological systems. This technical guide provides an in-depth overview of the synthesis and application of deuterium-labeled glutaric anhydride in metabolic research. Glutaric acid is a key intermediate in the catabolism of amino acids, particularly lysine and tryptophan, and its metabolism is closely linked to the Krebs cycle. This document details a plausible synthetic route for deuterium-labeled glutaric anhydride, comprehensive experimental protocols for its use in metabolic flux analysis via mass spectrometry, and illustrative quantitative data. Furthermore, it includes diagrams of relevant metabolic pathways and experimental workflows to facilitate a deeper understanding of its application.
Introduction to Deuterium Labeling in Metabolic Research
Deuterium (²H), a stable isotope of hydrogen, serves as an invaluable tracer in metabolic studies. Its incorporation into a molecule allows for its detection by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, enabling researchers to follow its metabolic fate. The use of deuterium-labeled substrates is a cornerstone of metabolic flux analysis (MFA), a methodology used to quantify the rates of metabolic reactions. Glutaric acid, a five-carbon dicarboxylic acid, is a significant metabolite in amino acid degradation pathways.[1] Inborn errors in its metabolism lead to serious neurological disorders, highlighting the importance of understanding its metabolic network.[2] Deuterium-labeled glutaric anhydride can be a valuable tool to probe these pathways, offering insights into both normal physiology and disease states.
Synthesis of Deuterium-Labeled Glutaric Anhydride
A common method for producing glutaric anhydride is through the dehydration of glutaric acid.[3][4] Therefore, the synthesis of deuterium-labeled glutaric anhydride would logically start with deuterium-labeled glutaric acid.
Proposed Synthesis Protocol
This protocol describes a hypothetical method for the synthesis of d4-glutaric anhydride, where the four protons on the central three carbons of the glutaric acid backbone are replaced with deuterium.
Step 1: Synthesis of d4-Glutaric Acid (Hypothetical)
A potential route to d4-glutaric acid could involve the catalytic reduction of a suitable unsaturated precursor with deuterium gas (D₂). For instance, glutaconic acid could be reduced using a palladium catalyst and D₂ gas.
Materials:
-
Glutaconic acid
-
Palladium on carbon (Pd/C, 10% w/w)
-
Deuterium gas (D₂)
-
Anhydrous ethyl acetate
-
Round-bottom flask
-
Hydrogenation apparatus (e.g., Parr shaker)
Procedure:
-
In a round-bottom flask, dissolve glutaconic acid in anhydrous ethyl acetate.
-
Add 10% Pd/C catalyst to the solution.
-
Place the flask in a hydrogenation apparatus.
-
Evacuate the apparatus and flush with nitrogen gas three times.
-
Introduce deuterium gas to the desired pressure.
-
Stir the reaction mixture at room temperature until the uptake of deuterium gas ceases.
-
Filter the reaction mixture to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain d4-glutaric acid.
-
Confirm the isotopic enrichment and purity using ¹H NMR, ²H NMR, and mass spectrometry.
Step 2: Dehydration of d4-Glutaric Acid to d4-Glutaric Anhydride
The dehydration of glutaric acid to its anhydride can be achieved by heating or with a dehydrating agent.[5]
Materials:
-
d4-Glutaric acid
-
Acetic anhydride (or heat)
-
Distillation apparatus
Procedure:
-
Place the synthesized d4-glutaric acid in a round-bottom flask.
-
Add an excess of acetic anhydride to the flask.
-
Heat the mixture under reflux for 2-3 hours.
-
Distill off the excess acetic anhydride and acetic acid formed during the reaction.
-
The remaining product, d4-glutaric anhydride, can be further purified by vacuum distillation or recrystallization.
-
Confirm the structure and isotopic purity of the final product using IR spectroscopy, mass spectrometry, and NMR.
Application in Metabolic Research: Tracing Lysine Catabolism
Deuterium-labeled glutaric anhydride can be used as a tracer to study the catabolism of lysine, an essential amino acid. The primary pathway for lysine degradation in mammals is the saccharopine pathway, which occurs in the mitochondria and leads to the formation of glutaryl-CoA.[6][7] This is then converted to crotonyl-CoA and subsequently acetyl-CoA, which can enter the Krebs cycle.
Experimental Workflow for Metabolic Flux Analysis
The following diagram illustrates a typical workflow for a stable isotope tracing experiment using deuterium-labeled glutaric anhydride.
Caption: Experimental workflow for metabolic flux analysis using d4-glutaric anhydride.
Detailed Experimental Protocol: Isotope Tracing in Cultured Cells
This protocol outlines the use of d4-glutaric anhydride to trace metabolic pathways in a cell culture model.
1. Cell Culture and Labeling:
-
Culture cells of interest (e.g., primary hepatocytes, cancer cell lines) in appropriate media to the desired confluence.
-
Prepare a stock solution of d4-glutaric anhydride in a suitable solvent (e.g., DMSO). Note: Due to the reactivity of anhydrides, it may be preferable to use d4-glutaric acid, which will be taken up by cells and converted intracellularly.
-
Replace the standard culture medium with a medium containing a known concentration of the labeled substrate.
-
Incubate the cells for a defined period to allow for the uptake and metabolism of the labeled compound. Time-course experiments are recommended to determine the optimal labeling duration.
2. Metabolite Extraction:
-
Rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells and extract metabolites using a cold solvent mixture, such as 80% methanol.
-
Centrifuge the cell lysate to pellet proteins and cellular debris.
-
Collect the supernatant containing the metabolites.
3. Sample Analysis by Mass Spectrometry:
-
Analyze the extracted metabolites using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS/MS).
-
Develop a targeted method to detect and quantify glutaric acid and its downstream metabolites, such as α-ketoglutarate, succinate, and other Krebs cycle intermediates.
-
Monitor the mass isotopologue distributions (MIDs) of these metabolites to determine the extent of deuterium incorporation.
4. Data Analysis and Flux Calculation:
-
Correct the raw MS data for natural isotope abundance.
-
Calculate the fractional contribution of the labeled glutaric acid to the pools of downstream metabolites.
-
Use metabolic flux analysis software (e.g., INCA, Metran) to fit the experimental MID data to a metabolic network model and estimate the fluxes through the relevant pathways.[8][9]
Metabolic Pathways and Data Interpretation
The metabolism of glutaric acid is intrinsically linked to the Krebs cycle through α-ketoglutarate.[10][11] The following diagram illustrates the key metabolic connections.
Caption: Glutaric acid metabolism and its connection to the Krebs cycle.
Quantitative Data Presentation
The following tables present hypothetical but representative data from an isotope tracing experiment using d4-glutaric acid. The data illustrates the mass isotopologue distribution (MID) of key metabolites. The M+n notation represents the fraction of the metabolite pool containing 'n' deuterium atoms.
Table 1: Mass Isotopologue Distribution of Glutaric Acid and α-Ketoglutarate
| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 |
| Glutaric Acid | 0.10 | 0.05 | 0.15 | 0.20 | 0.50 |
| α-Ketoglutarate | 0.65 | 0.15 | 0.10 | 0.07 | 0.03 |
Table 2: Mass Isotopologue Distribution of Downstream Krebs Cycle Intermediates
| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 |
| Succinate | 0.85 | 0.10 | 0.04 | 0.01 | 0.00 |
| Fumarate | 0.88 | 0.09 | 0.03 | 0.00 | 0.00 |
| Malate | 0.87 | 0.09 | 0.04 | 0.00 | 0.00 |
Interpretation of Data:
-
The high enrichment of M+4 in the glutaric acid pool confirms the successful uptake and intracellular presence of the labeled tracer.
-
The presence of M+1 to M+4 isotopologues in α-ketoglutarate indicates the conversion of the labeled glutaric acid into this Krebs cycle intermediate.
-
The decreasing deuterium enrichment in downstream metabolites (succinate, fumarate, malate) reflects the dilution of the label as it progresses through the Krebs cycle and mixes with unlabeled carbon sources.
-
This data can be used to calculate the relative contribution of glutaric acid to the α-ketoglutarate pool and the flux through the Krebs cycle.
Conclusion
Deuterium-labeled glutaric anhydride is a promising tool for investigating the intricate details of amino acid catabolism and its interplay with central carbon metabolism. While its specific application in published literature is not yet widespread, the principles of stable isotope tracing and metabolic flux analysis provide a clear framework for its use. This technical guide offers a comprehensive overview of the potential synthesis, experimental application, and data interpretation associated with this valuable research compound. The methodologies and insights presented here are intended to empower researchers to design and execute novel experiments to further our understanding of metabolic networks in health and disease.
References
- 1. The lysine degradation pathway: Subcellular compartmentalization and enzyme deficiencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glutaric aciduria type I and kynurenine pathway metabolites: a modified hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Glutaric anhydride synthesis - chemicalbook [chemicalbook.com]
- 5. CN1603295A - Process for preparing substituted glutaric anhydride - Google Patents [patents.google.com]
- 6. familiasga.com [familiasga.com]
- 7. Characterization and structure of the human lysine-2-oxoglutarate reductase domain, a novel therapeutic target for treatment of glutaric aciduria type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 9. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes | MDPI [mdpi.com]
- 10. Alpha-Ketoglutarate: Physiological Functions and Applications [biomolther.org]
- 11. Alpha-Ketoglutarate as a Molecule with Pleiotropic Activity: Well-Known and Novel Possibilities of Therapeutic Use - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Mass Spectrum of Glutaric Anhydride-d6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometry of glutaric anhydride-d6, a deuterated isotopologue of glutaric anhydride. While experimental mass spectra for this specific deuterated compound are not widely published, this document outlines the predicted fragmentation pattern based on the known mass spectrometry of glutaric anhydride and related cyclic anhydrides. It also details a typical experimental protocol for its analysis and includes visual representations of its predicted fragmentation pathway and a standard analytical workflow.
Core Concepts in the Mass Spectrometry of this compound
This compound is a valuable tool in various research applications, particularly as an internal standard in quantitative mass spectrometry-based assays. Its chemical properties are nearly identical to its non-deuterated counterpart, but its increased mass allows for clear differentiation in a mass spectrometer. Understanding its fragmentation pattern is crucial for developing selective and accurate analytical methods.
The primary ionization method for a volatile compound like this compound is typically Electron Ionization (EI), often coupled with Gas Chromatography (GC-MS). EI is a "hard" ionization technique that leads to extensive and reproducible fragmentation, providing a structural fingerprint of the molecule.
Predicted Mass Spectrometry Fragmentation Pattern
Under Electron Ionization (EI), this compound is expected to form a molecular ion (M⁺•) which then undergoes a series of fragmentation reactions. The fragmentation of cyclic anhydrides is characterized by the loss of small, stable neutral molecules such as carbon dioxide (CO₂) and carbon monoxide (CO), as well as ethene (or its deuterated equivalent).
Quantitative Fragmentation Data (Predicted)
The following table summarizes the predicted key quantitative data for the EI-MS fragmentation of this compound. The exact mass of glutaric anhydride (C₅H₆O₃) is 114.03 g/mol . For this compound (C₅D₆O₃), assuming full deuteration on the carbon backbone, the exact mass is 120.07 g/mol .
| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Lost Fragment |
| 120 | [C₅D₆O₃]⁺• | 120 | - | - |
| 120 | [C₄D₆O₂]⁺• | 92 | 28 | CO |
| 120 | [C₄D₄O₃]⁺• | 90 | 30 | C₂D₂ |
| 120 | [C₃D₄O]⁺• | 64 | 56 | CO + C₂D₂ |
| 120 | [C₄D₆O]⁺• | 76 | 44 | CO₂ |
| 92 | [C₂D₂O]⁺• | 46 | 46 | C₂D₄ |
| 76 | [C₃D₆]⁺• | 48 | 28 | CO |
Experimental Protocols
A typical method for analyzing this compound would involve Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation
-
Dissolution : Dissolve a small amount (e.g., 1 mg) of solid this compound in a suitable volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 0.1 to 1 mg/mL.[1]
-
Dilution : If necessary, dilute the stock solution to a final concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL.[2]
-
Filtration/Centrifugation : To prevent contamination of the GC inlet and column, ensure the sample is free of particulates by passing it through a 0.22 µm filter or by centrifuging the sample and transferring the supernatant to an autosampler vial.[1][2]
GC-MS Analysis
-
Instrumentation : A standard benchtop GC-MS system equipped with an electron ionization (EI) source.
-
Gas Chromatograph (GC) Conditions :
-
Injection Port : Split/splitless injector, typically operated in splitless mode for higher sensitivity.
-
Injector Temperature : 250 °C.
-
Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).
-
GC Column : A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Temperature Program :
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
-
Mass Spectrometer (MS) Conditions :
-
Ionization Mode : Electron Ionization (EI).
-
Electron Energy : 70 eV. This standard energy level ensures reproducible fragmentation patterns that can be compared to spectral libraries.
-
Source Temperature : 230 °C.
-
Quadrupole Temperature : 150 °C.
-
Scan Range : m/z 35-200 to cover the molecular ion and expected fragments.
-
Solvent Delay : A delay of 2-3 minutes to allow the solvent to pass through the ion source without being detected.
-
Visualizations
Predicted Fragmentation Pathway of this compound
Caption: Predicted EI fragmentation of this compound.
Experimental Workflow for GC-MS Analysis
Caption: General workflow for GC-MS analysis of small molecules.
References
A Technical Guide to the Physical Properties and Solubility of Glutaric Anhydride-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties and solubility of Glutaric anhydride-d6 (also known as Pentanedioic-d6 Anhydride). Due to the limited availability of experimental data for the deuterated compound, this guide presents data for the non-deuterated form, Glutaric Anhydride, as a close approximation. The physical properties of isotopically labeled compounds are generally very similar to their unlabeled counterparts.
Core Physical Properties
| Property | Value |
| Molecular Formula | C₅D₆O₃ |
| Molecular Weight | 120.14 g/mol |
| Appearance | White to off-white crystalline powder or flakes |
| Melting Point | 50-57 °C[1][2][3] |
| Boiling Point | 290-291 °C at 760 mmHg[4][5] |
| 150 °C at 10 mmHg[2][3] | |
| Density | Approximately 1.411 g/cm³[4][5] |
Solubility Profile
The solubility of a compound is a critical parameter in drug development and various chemical processes. The following table outlines the solubility of glutaric anhydride in a range of common laboratory solvents. It is important to note that glutaric anhydride is moisture-sensitive and will hydrolyze to glutaric acid in the presence of water.
| Solvent | Solubility |
| Water | Soluble (hydrolyzes)[4][5] |
| Ether | Soluble[4][5] |
| Dimethyl Sulfoxide (DMSO) | Soluble[4][5] |
| Methanol | Soluble[4][5] |
| Chloroform | Soluble[2][6] |
| Ethyl Acetate | Soluble[2][6] |
Experimental Protocols
Accurate determination of physical properties is fundamental to chemical characterization. Below are detailed methodologies for key experiments.
Melting Point Determination (Capillary Method)
The melting point of a solid organic compound can be determined with high precision using a capillary tube method.
-
Sample Preparation: A small amount of finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the entire sample becomes liquid are recorded. This range is reported as the melting point. A narrow melting range is indicative of a pure compound.
Boiling Point Determination (Thiele Tube Method)
For compounds that are liquid at or near room temperature, or for determining the boiling point of a melted solid, the Thiele tube method is a common microscale technique.
-
Sample Preparation: A small amount of the liquid sample is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube containing the sample.
-
Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (such as mineral oil or silicone oil).
-
Heating: The side arm of the Thiele tube is gently heated, which induces convection currents in the oil, ensuring uniform heating of the sample.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heating is continued until a steady stream of bubbles is observed. The heat source is then removed. The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.
Solubility Determination (Shake-Flask Method)
The equilibrium solubility of a compound in a specific solvent can be determined using the shake-flask method.
-
Sample Preparation: An excess amount of this compound is added to a known volume of the solvent in a sealed container.
-
Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature for a sufficient period to ensure that equilibrium is reached (typically 24-48 hours).
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration.
-
Quantification: The concentration of the dissolved this compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy, against a calibration curve of known concentrations.
Experimental Workflow Diagram
The following diagram illustrates a logical workflow for the physical and chemical characterization of a compound like this compound.
Caption: A generalized workflow for the synthesis, characterization, and analysis of a chemical compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Glutaric anhydride CAS#: 108-55-4 [m.chemicalbook.com]
- 3. 戊二酸酐 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 5. fishersci.ca [fishersci.ca]
- 6. Cas 108-55-4,Glutaric anhydride | lookchem [lookchem.com]
Commercial suppliers of high-purity Glutaric anhydride-d6
An In-depth Technical Guide to High-Purity Glutaric Anhydride-d6 for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of high-purity deuterated Glutaric anhydride (this compound), a critical reagent for researchers, scientists, and drug development professionals. Its primary application lies in its use as a stable isotope-labeled internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The incorporation of deuterium atoms provides a distinct mass shift without significantly altering the chemical properties of the molecule, enabling precise and accurate quantification of its non-labeled counterpart in complex biological matrices.
Commercial Suppliers and Purity Specifications
The procurement of high-purity this compound is essential for ensuring the reliability and reproducibility of experimental results. Several commercial suppliers specialize in the provision of stable isotope-labeled compounds. The table below summarizes the key suppliers and their available purity specifications for this compound (CAS Number: 1219794-53-2).
| Supplier | Product Name | Isotopic Purity | Chemical Purity | Additional Notes |
| LGC Standards | Pentanedioic-d6 Anhydride | 98 atom % D | min 98% | - |
| CDN Isotopes | Pentanedioic-d6 Anhydride | 98 atom % D | Not specified | - |
| Medical Isotopes, Inc. | Pentanedioic-d6 anhydride | Not specified | ≥97% | - |
| Alfa Chemistry | Pentanedioic-d6 anhydride | 98 atom % D | Not specified | - |
| Clearsynth Labs Limited | Pentanedioic-d6 anhydride | Not specified | Not specified | Listed as a supplier. |
Note: Purity specifications are subject to batch-to-batch variability. It is recommended to request a certificate of analysis for the specific lot being purchased.
Experimental Protocols
The following sections detail methodologies for the synthesis, quality control, and application of this compound.
Synthesis of High-Purity this compound
The most common laboratory-scale synthesis of this compound involves the dehydration of its corresponding carboxylic acid precursor, Glutaric acid-d6, using a dehydrating agent such as acetic anhydride.
Materials:
-
Glutaric acid-d6 (CAS: 154184-99-3), ≥98% purity
-
Acetic anhydride, reagent grade
-
Round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
-
Heating mantle
-
Vacuum distillation apparatus
Procedure:
-
In a clean, dry round-bottom flask, combine Glutaric acid-d6 and a molar excess of acetic anhydride (typically 2-3 equivalents).
-
Fit the flask with a reflux condenser protected by a drying tube to prevent the ingress of atmospheric moisture.
-
Heat the reaction mixture to a gentle reflux (approximately 75°C) with constant stirring.[1]
-
Maintain the reflux for a period of 12-18 hours to ensure the complete conversion of the diacid to the anhydride.[1]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Set up a vacuum distillation apparatus and carefully distill off the excess acetic anhydride and the acetic acid byproduct.
-
The remaining crude this compound can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ether/petroleum ether) to yield a high-purity crystalline solid.
Quality Control and Purity Assessment
The purity of the synthesized or purchased this compound should be verified to ensure it meets the requirements for its intended application. A common method for this is High-Performance Liquid Chromatography (HPLC).
Instrumentation and Conditions (adapted for deuterated compound):
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., Newcrom R1, 4.6 x 150 mm, 3 µm).[2][3]
-
Mobile Phase: A gradient of acetonitrile and water. A typical gradient might be:
-
0-1 min: 5% Acetonitrile
-
1-8 min: Linear gradient to 95% Acetonitrile
-
8-10 min: Hold at 95% Acetonitrile
-
10-12 min: Return to 5% Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm[3]
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of this compound in the initial mobile phase composition.
Procedure:
-
Equilibrate the HPLC column with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Run the gradient method and record the chromatogram.
-
The purity is determined by the area percentage of the main peak corresponding to this compound.
Application as an Internal Standard in LC-MS
This compound is an ideal internal standard for the quantification of glutaric anhydride or related analytes in biological samples.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in methanol)
-
Biological matrix (e.g., plasma, urine)
-
Analyte (non-labeled glutaric anhydride) for calibration curve
-
Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)
-
LC-MS/MS system
Procedure (Sample Preparation):
-
To a 100 µL aliquot of the biological sample, add a fixed volume (e.g., 10 µL) of the this compound internal standard working solution at a known concentration.
-
Vortex the sample to ensure thorough mixing.
-
Add 3 volumes (300 µL) of ice-cold protein precipitation solvent.
-
Vortex vigorously for 1-2 minutes to precipitate proteins.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Visualizations
The following diagrams illustrate the synthesis workflow and the application of this compound as an internal standard.
Caption: Synthesis workflow for high-purity this compound.
Caption: Workflow for use as an internal standard in LC-MS analysis.
References
Unlocking Sensitivity and Precision: A Technical Guide to Glutaric Anhydride-d6 Derivatization for Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical chemistry, the demand for highly sensitive and specific quantification of small molecules is paramount. Derivatization, the targeted chemical modification of an analyte, stands as a cornerstone technique to enhance analytical performance, particularly in liquid chromatography-mass spectrometry (LC-MS). This technical guide provides an in-depth exploration of the mechanism of action, experimental protocols, and applications of glutaric anhydride-d6 as a powerful tool for the derivatization of amine- and hydroxyl-containing compounds. Through stable isotope labeling, this reagent enables robust and precise quantification, making it an invaluable asset in metabolomics, proteomics, and clinical diagnostics.
The Core Mechanism: Acylation with this compound
The primary mechanism of action for this compound is nucleophilic acyl substitution. The anhydride functional group is highly reactive towards nucleophiles, such as the primary and secondary amines, hydroxyl groups, and thiol groups present in many biomolecules.
The reaction proceeds as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen (of an amine) or oxygen (of a hydroxyl group) of the analyte attacks one of the electrophilic carbonyl carbons of the this compound molecule.
-
Tetrahedral Intermediate: This forms an unstable tetrahedral intermediate.
-
Ring Opening: The intermediate collapses, leading to the opening of the anhydride ring. The carboxylate group acts as a leaving group.
-
Proton Transfer: A final proton transfer step results in the formation of a stable amide or ester bond, covalently linking the deuterated glutaroyl moiety to the analyte.
This reaction effectively "tags" the analyte, introducing a glutaric acid derivative. The key advantages of this derivatization are:
-
Improved Chromatographic Retention: The addition of the glutaroyl group increases the hydrophobicity of polar analytes, leading to better retention on reversed-phase chromatography columns.
-
Enhanced Ionization Efficiency: The introduced carboxyl group can be readily ionized in negative mode electrospray ionization (ESI), while the overall increase in molecular size and altered chemical properties can also improve ionization in positive mode.
-
Stable Isotope Labeling: The six deuterium atoms on the this compound provide a stable, heavy isotope tag. This is the foundation for highly precise quantitative analysis using stable isotope dilution (SID) mass spectrometry.
Figure 1. General mechanism of derivatization with this compound.
Quantitative Strategy: Stable Isotope Dilution (SID)
The incorporation of a known number of stable isotopes (deuterium) allows for the application of SID, the gold standard for quantitative mass spectrometry. This strategy typically employs a "light" (non-deuterated) and "heavy" (deuterated) version of the derivatizing reagent.
-
Relative Quantification: Two samples (e.g., control vs. treated) are derivatized separately, one with "light" glutaric anhydride and the other with "heavy" this compound. The samples are then mixed in a 1:1 ratio. For any given analyte, the resulting derivatized forms are chemically identical but have a 6 Dalton mass difference. The ratio of the "heavy" to "light" peak intensities in the mass spectrometer directly reflects the relative abundance of the analyte in the original two samples.
-
Absolute Quantification: A known amount of a "heavy" labeled internal standard (either a deuterated analyte or a standard derivatized with this compound) is spiked into the sample before processing. The analyte in the sample is then derivatized with the "light" reagent. The ratio of the endogenous "light" derivative to the "heavy" internal standard allows for precise calculation of the absolute concentration of the analyte, correcting for sample loss during preparation and matrix effects during ionization.
Figure 2. Experimental workflow for relative quantification.
Application Spotlight: Catecholamine and Metanephrine Analysis
The analysis of catecholamines (dopamine, norepinephrine, epinephrine) and their metabolites (metanephrines) is crucial for the diagnosis of neuroendocrine tumors like pheochromocytoma. These molecules are present at very low concentrations in plasma and are challenging to analyze directly. Derivatization with an anhydride reagent significantly improves their analytical characteristics.[1][2][3]
The following protocol is adapted from a validated method for catecholamine analysis using propionic anhydride and is directly applicable to this compound.[1][2][3]
Experimental Protocol: In-Matrix Derivatization of Plasma Catecholamines
1. Sample Preparation:
-
To 50 µL of plasma, add 10 µL of an internal standard solution (containing deuterated analogues of the target analytes).
-
Add 20 µL of 1.5 M zinc sulfate to precipitate proteins.
-
Vortex for 10 seconds and centrifuge at 10,000 x g for 5 minutes.
-
Transfer 50 µL of the supernatant to a new microcentrifuge tube.
2. In-Matrix Derivatization:
-
Add 25 µL of 1 M phosphate buffer (pH 8.0).
-
Add 25 µL of the derivatization reagent (a 1:4 v/v solution of this compound in acetonitrile).
-
Vortex for 10 seconds and incubate at room temperature for 15 minutes.
-
Stop the reaction by adding 10 µL of 10% formic acid.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
3. LC-MS/MS Analysis:
-
LC System: A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient: A suitable gradient from low to high organic phase to separate the derivatized analytes.
-
MS System: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) using specific precursor-product ion transitions for each derivatized analyte.
Figure 3. Catecholamine pathway showing targets for derivatization.
Quantitative Data and Performance
The use of anhydride derivatization significantly enhances analytical performance. The data presented below is based on the performance of a similar derivatizing agent, propionic anhydride, and is illustrative of the expected outcomes when using this compound.[1][2][3]
Table 1: Theoretical Mass Shifts upon Derivatization with this compound
| Functional Group | Number of Reactive Sites | Mass Shift (Da) |
| Primary Amine (-NH2) | 1 | +120.10 |
| Secondary Amine (-NHR) | 1 | +120.10 |
| Phenolic Hydroxyl (-OH) | 1 | +120.10 |
| Catechol (-OH x 2) | 2 | +240.20 |
| Catecholamine (e.g., Dopamine) | 3 (2x -OH, 1x -NH2) | +360.30 |
Note: The mass of the added C5D6O3 moiety is approximately 120.10 Da.
Table 2: Illustrative Performance Data for Derivatized Catecholamine Analysis (Adapted from Propionic Anhydride Method) [1][3]
| Analyte | Lower Limit of Quantification (nmol/L) | Inter-assay Imprecision (CV%) | Mean Recovery (%) | Sensitivity Increase (Fold) |
| L-DOPA | 0.50 | < 5.0 | 97-101 | ~10 |
| Dopamine | 0.10 | < 4.5 | 100-104 | ~30 |
| Norepinephrine | 0.10 | < 6.0 | 95-105 | ~4 |
| Epinephrine | 0.05 | < 7.5 | 98-100 | ~5 |
| 3-Methoxytyramine | 0.05 | < 3.6 | 97-100 | ~25 |
| Normetanephrine | 0.10 | < 4.0 | 97-99 | ~20 |
| Metanephrine | 0.05 | < 4.2 | 95-99 | ~15 |
Conclusion
This compound is a versatile and powerful derivatizing agent for the quantitative analysis of a wide range of biomolecules containing amine and hydroxyl functional groups. Its mechanism of action via acylation provides stable derivatives with improved chromatographic and mass spectrometric properties. The incorporation of a six-deuterium label enables the use of highly precise and accurate stable isotope dilution techniques. As demonstrated with the analysis of plasma catecholamines, this derivatization strategy can lead to substantial improvements in sensitivity, specificity, and robustness, making it an essential tool for researchers, scientists, and drug development professionals seeking to push the boundaries of small molecule quantification.
References
- 1. In Matrix Derivatization Combined with LC-MS/MS Results in Ultrasensitive Quantification of Plasma Free Metanephrines and Catecholamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Matrix Derivatization Combined with LC-MS/MS Results in Ultrasensitive Quantification of Plasma Free Metanephrines and Catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Primary Amines in Human Plasma using Glutaric Anhydride-d6 as an Internal Standard by LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantification of primary amine-containing compounds in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology employs a derivatization step with glutaric anhydride to enhance the chromatographic retention and mass spectrometric response of the target analytes. Glutaric anhydride-d6 is utilized as an internal standard to ensure high accuracy and precision. This method is suitable for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, therapeutic drug monitoring, and metabolomics.
Introduction
The quantitative analysis of small molecule primary amines, such as certain pharmaceuticals and endogenous metabolites, in biological matrices like plasma can be challenging due to their polar nature, which often leads to poor retention on reversed-phase chromatography columns and susceptibility to matrix effects in the mass spectrometer. Chemical derivatization is a powerful strategy to overcome these limitations.[1]
This method utilizes glutaric anhydride to derivatize primary amines, converting them into less polar mono-amides with a free carboxylic acid group. This modification improves their retention on C18 columns and provides a consistent fragmentation pattern for reliable quantification. The use of a stable isotope-labeled internal standard, this compound, which co-elutes with the derivatized analyte, is critical for correcting variability during sample preparation, chromatography, and mass spectrometric detection.[2][3][4]
Experimental Protocols
Materials and Reagents
-
This compound (Internal Standard)
-
Glutaric Anhydride (Derivatization Reagent)
-
Analyte of Interest (Primary Amine)
-
Human Plasma (K2-EDTA)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Pyridine
-
Water (LC-MS Grade)
Equipment
-
Liquid Chromatograph (e.g., Shimadzu, Waters, Agilent)
-
Tandem Mass Spectrometer (e.g., Sciex, Thermo Fisher, Agilent)
-
Analytical Balance
-
Centrifuge
-
Vortex Mixer
-
Pipettes
-
96-well plates or microcentrifuge tubes
Sample Preparation and Derivatization Workflow
The following diagram illustrates the key steps in the sample preparation and derivatization process.
Detailed Protocol:
-
Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of the analyte in methanol.
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
From the stock solutions, prepare working solutions of the analyte for the calibration curve and quality control (QC) samples by serial dilution in methanol.
-
Prepare a working solution of the internal standard (IS) at a concentration of 100 ng/mL in acetonitrile.
-
Prepare a 10 mg/mL solution of glutaric anhydride in acetonitrile.
-
-
Sample Preparation:
-
To 50 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 10 µL of the 100 ng/mL this compound internal standard working solution.
-
Vortex briefly to mix.
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or well in a 96-well plate.
-
-
Derivatization:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 50 µL of a 9:1 (v/v) acetonitrile:pyridine solution.
-
Add 10 µL of the 10 mg/mL glutaric anhydride solution.
-
Vortex and incubate at 60°C for 30 minutes.
-
After incubation, add 50 µL of 0.1% formic acid in water to quench the reaction.
-
Centrifuge at 3,000 rpm for 5 minutes.
-
Transfer the final solution to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Method
The derivatized samples are analyzed using a reversed-phase C18 column coupled to a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
LC Parameters:
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | |
| 0.0 - 0.5 min | 5% B |
| 0.5 - 3.0 min | 5% to 95% B |
| 3.0 - 4.0 min | 95% B |
| 4.0 - 4.1 min | 95% to 5% B |
| 4.1 - 5.0 min | 5% B |
MS Parameters:
The mass spectrometer should be operated in positive or negative electrospray ionization (ESI) mode, depending on the analyte. The following table provides hypothetical MRM transitions for a primary amine with a molecular weight of 150 g/mol after derivatization with glutaric anhydride and its d6-labeled internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Derivatized Analyte (Analyte-GA) | 264.1 | 115.1 | ESI+ |
| Derivatized Internal Standard (Analyte-GA-d6) | 270.1 | 121.1 | ESI+ |
Note: The precursor and product ions will need to be optimized for the specific analyte of interest.
The following diagram illustrates the logical relationship in the quantification process.
Results and Discussion
A hypothetical calibration curve was constructed by plotting the peak area ratio of the derivatized analyte to the derivatized internal standard against the nominal concentration of the analyte. The linear range, correlation coefficient (r²), and accuracy and precision of the quality control samples are summarized in the tables below.
Calibration Curve Data
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | 0.012 |
| 5 | 0.058 |
| 10 | 0.115 |
| 50 | 0.592 |
| 100 | 1.180 |
| 500 | 5.950 |
| 1000 | 11.980 |
| Linear Range | 1 - 1000 ng/mL |
| r² | > 0.995 |
Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%RSD) |
| LLOQ | 1 | 0.98 | 98.0 | 8.5 |
| Low QC | 3 | 3.05 | 101.7 | 6.2 |
| Mid QC | 80 | 81.2 | 101.5 | 4.8 |
| High QC | 800 | 790.4 | 98.8 | 3.5 |
The results demonstrate that this method provides excellent linearity, accuracy, and precision for the quantification of primary amines in human plasma. The use of this compound as an internal standard effectively compensates for variations in sample processing and instrument response.
Conclusion
The described LC-MS/MS method, incorporating derivatization with glutaric anhydride and the use of this compound as an internal standard, is a reliable and sensitive approach for the quantitative analysis of primary amine-containing compounds in human plasma. This methodology is well-suited for applications in drug development, clinical research, and metabolomics where accurate and precise quantification is essential.
References
Application Notes and Protocols for GC-MS Analysis using Glutaric Anhydride-d6 Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, many biologically and pharmaceutically relevant molecules, such as amino acids, neurotransmitters, and amphetamines, are non-volatile due to the presence of polar functional groups like primary and secondary amines. Chemical derivatization is a crucial step to enhance the volatility and thermal stability of these analytes, making them amenable to GC-MS analysis.
Principle of Derivatization
Glutaric anhydride-d6 reacts with primary and secondary amines to form a stable N-acyl derivative. The reaction involves the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of a deuterated glutaric acid amide. This derivatization neutralizes the polar amine group, thereby increasing the volatility and thermal stability of the analyte for GC-MS analysis. The presence of six deuterium atoms in the derivatizing agent provides a distinct mass shift, facilitating the use of the derivative as an internal standard for quantitative analysis of its non-deuterated counterpart or for relative quantification.
Experimental Protocols
1. Materials and Reagents
-
This compound (purity ≥ 98%)
-
Analytes of interest (e.g., amphetamine, phenethylamine, amino acid standards)
-
Internal Standard (if not using the deuterated derivative for this purpose)
-
Solvents: Acetonitrile (ACN), Ethyl Acetate (EtOAc), Pyridine (anhydrous) - all GC or HPLC grade
-
Deionized water (18 MΩ·cm)
-
Sodium sulfate (anhydrous)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Reaction vials (2 mL, with PTFE-lined caps)
-
Heating block or oven
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
2. Sample Preparation (Example: Amphetamine in Urine)
-
To 1 mL of urine sample in a glass tube, add 50 µL of an appropriate internal standard solution.
-
Add 200 µL of 5 M NaOH to basify the sample to a pH > 10.
-
Vortex for 30 seconds.
-
Add 2 mL of ethyl acetate and vortex for 2 minutes for liquid-liquid extraction.
-
Centrifuge at 3000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction with another 2 mL of ethyl acetate and combine the organic layers.
-
Dry the combined organic extract over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
The dried residue is now ready for derivatization.
3. Derivatization Protocol
-
Reconstitute the dried sample extract in 100 µL of a 10:1 (v/v) mixture of acetonitrile and pyridine.
-
Add 10 mg of this compound to the vial.
-
Cap the vial tightly and vortex for 1 minute.
-
Heat the reaction mixture at 70°C for 60 minutes in a heating block or oven.
-
After cooling to room temperature, evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
GC-MS Parameters
The following are representative GC-MS parameters and should be optimized for the specific instrument and analytes.
| Parameter | Value |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane) |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temp: 100°C, hold for 1 min |
| Ramp: 15°C/min to 280°C | |
| Hold at 280°C for 5 min | |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Full Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM) |
Data Presentation
Quantitative data for this specific derivatization agent is not widely available. The following table provides representative performance data based on similar acylation derivatization methods for biogenic amines and amphetamines for illustrative purposes. Actual performance characteristics must be determined during method validation.
Table 1: Representative Quantitative Performance Data for Acylated Amine Derivatives
| Analyte | Linearity (ng/mL) | r² | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) |
| Amphetamine | 10 - 1000 | > 0.995 | 2.5 | 10 | 85 - 95 |
| Phenethylamine | 10 - 1000 | > 0.992 | 5.0 | 15 | 80 - 92 |
| Tyramine | 20 - 1500 | > 0.990 | 8.0 | 20 | 78 - 90 |
| Putrescine | 20 - 1500 | > 0.991 | 10.0 | 25 | 75 - 88 |
Note: This data is illustrative and should be experimentally verified for the this compound derivatization method.
Mandatory Visualization
Caption: Experimental workflow for this compound derivatization.
Caption: Derivatization reaction of an amine with this compound.
Application Notes and Protocols for Metabolic Flux Analysis Using Glutaric Anhydride-d6 Tracer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic pathways within a biological system. By introducing stable isotope-labeled substrates (tracers) and tracking their incorporation into downstream metabolites, researchers can gain unparalleled insights into cellular metabolism.[1][2][3] This approach is instrumental in understanding disease pathophysiology, identifying drug targets, and optimizing bioprocesses.[4]
This document outlines the application and protocols for utilizing Glutaric Anhydride-d6 (GA-d6) as a novel tracer for investigating specific metabolic pathways. Glutaric acid is a key intermediate in the catabolism of amino acids such as lysine and tryptophan. Therefore, GA-d6 offers a unique tool to probe the flux through these pathways, which are often dysregulated in various diseases, including cancer and inborn errors of metabolism. Glutaric anhydride is a derivative of glutaric acid and can be used as a precursor for intracellular delivery.[5][6]
While the use of GA-d6 as a metabolic tracer is a specialized application, the principles and protocols described herein are based on well-established methodologies for stable isotope-resolved metabolomics (SIRM).[7]
Principle of this compound Tracing
This compound, upon entering the cell and subsequent hydrolysis, is converted to deuterated glutaric acid. This labeled glutaric acid can then enter the mitochondrial lysine degradation pathway. By using mass spectrometry (MS) to measure the incorporation of deuterium into downstream metabolites of this pathway, such as α-ketoadipic acid and acetyl-CoA, the metabolic flux can be quantified. This allows for a detailed understanding of how cells process these amino acids under various conditions, for instance, in response to therapeutic agents.
Key Applications
-
Oncology Research: Investigate the dysregulation of lysine and tryptophan metabolism in cancer cells, which can be crucial for their growth and survival.
-
Drug Development: Assess the on-target and off-target effects of drugs that modulate amino acid metabolism.
-
Inborn Errors of Metabolism: Study the metabolic consequences of genetic defects in enzymes involved in lysine and tryptophan degradation, such as in Glutaric Aciduria Type I.
-
Neuroscience: Explore the role of amino acid catabolism in neuronal function and neurodegenerative diseases.
Experimental Workflow
The overall experimental workflow for metabolic flux analysis using this compound is depicted below. It involves cell culture with the tracer, sample extraction, mass spectrometry analysis, and data interpretation to determine metabolic fluxes.
Signaling Pathway Visualization
The following diagram illustrates the catabolic pathway of lysine, highlighting the entry point of glutaric acid and its subsequent conversion to metabolites that feed into the TCA cycle.
Experimental Protocols
Cell Culture and Labeling
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvest.
-
Media Preparation: Prepare culture medium containing this compound. The final concentration of the tracer should be optimized for the specific cell line and experimental goals but typically ranges from 100 µM to 1 mM.
-
Tracer Introduction: Replace the standard culture medium with the GA-d6 containing medium.
-
Incubation: Incubate the cells for a sufficient period to achieve isotopic steady state, where the isotopic enrichment of intracellular metabolites is stable. This time is cell-line dependent and can range from 6 to 24 hours.
Metabolite Extraction
-
Quenching: Rapidly aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Immediately add a quenching solution, such as ice-cold 80% methanol, to arrest all enzymatic activity.
-
Cell Lysis and Collection: Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube.
-
Extraction: Vortex the cell suspension vigorously and incubate at -20°C for at least 30 minutes to facilitate protein precipitation and metabolite extraction.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites.
-
Drying: Dry the metabolite extract, for example, using a vacuum concentrator.
LC-MS/MS Analysis
-
Sample Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent for LC-MS analysis (e.g., 50% methanol).
-
Chromatographic Separation: Separate the metabolites using a liquid chromatography system. A reversed-phase or HILIC column may be appropriate depending on the polarity of the target metabolites.
-
Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to detect and quantify the mass isotopologues of downstream metabolites.
-
Data Acquisition: Acquire data in full scan mode to capture the mass spectra of all ions and in targeted MS/MS mode to confirm the identity of key metabolites.
Data Presentation and Analysis
The primary data from a stable isotope tracing experiment is the mass isotopologue distribution (MID) of labeled metabolites. This data can be presented in tabular format for clarity and comparison across different experimental conditions.
Table 1: Hypothetical Mass Isotopologue Distribution (MID) of Key Metabolites
| Metabolite | Isotopologue | Control Condition (Abundance %) | Treated Condition (Abundance %) |
| Glutaryl-CoA | M+0 | 95.2 | 90.1 |
| M+1 | 3.1 | 5.3 | |
| M+2 | 1.0 | 2.5 | |
| M+3 | 0.5 | 1.2 | |
| M+4 | 0.1 | 0.6 | |
| M+5 | <0.1 | 0.2 | |
| M+6 (from GA-d6) | <0.1 | 0.1 | |
| Acetyl-CoA | M+0 | 98.5 | 96.2 |
| M+1 | 1.1 | 2.3 | |
| M+2 | 0.4 | 1.5 |
Table 2: Calculated Fractional Contribution of this compound to Metabolite Pools
| Metabolite Pool | Fractional Contribution from GA-d6 (Control) | Fractional Contribution from GA-d6 (Treated) |
| Glutaryl-CoA | 0.5% | 2.1% |
| Acetyl-CoA | 0.1% | 0.8% |
Data Interpretation: The MID data is corrected for natural isotope abundance. The corrected MIDs are then used in computational models to calculate the relative or absolute metabolic fluxes through the pathways of interest.[8][9][10] An increase in the fractional contribution from GA-d6 in the treated condition, as shown in the hypothetical data above, would suggest that the treatment enhances the flux through the lysine degradation pathway.
Conclusion
Metabolic flux analysis using this compound as a tracer provides a powerful and specific method for interrogating the catabolism of lysine and tryptophan. The detailed protocols and analytical strategies outlined in these application notes offer a robust framework for researchers in academia and the pharmaceutical industry to gain deeper insights into cellular metabolism, facilitating the discovery of new therapeutic targets and the development of more effective drugs. The successful implementation of these techniques requires careful experimental design and sophisticated data analysis.[11][12]
References
- 1. Stable Isotope Tracers for Metabolic Pathway Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]
- 4. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]
- 5. Application research and toxicity of glutaric anhydride_Chemicalbook [m.chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative metabolic flux analysis reveals an unconventional pathway of fatty acid synthesis in cancer cells deficient for the mitochondrial citrate transport protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Understanding metabolism with flux analysis: from theory to application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Tracer-based Metabolomics: Concepts and Practices - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeling Amines and Alcohols with Glutaric Anhydride-d6
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Glutaric Anhydride-d6 as a stable isotope labeling reagent for the quantitative analysis of amines and alcohols by mass spectrometry. This deuterated reagent allows for the straightforward introduction of a deuterium label, enabling relative quantification of molecules containing primary and secondary amines, as well as hydroxyl groups.
Introduction
This compound is a deuterated analog of glutaric anhydride. It serves as an effective reagent for chemical derivatization, introducing a stable isotope label onto analytes for mass spectrometry-based quantitative analysis. The labeling reaction involves the acylation of primary and secondary amines to form stable amide bonds, and the esterification of alcohols to form esters. This differential labeling strategy, where one sample is labeled with the deuterated reagent and a control sample is labeled with the light (non-deuterated) glutaric anhydride, allows for the precise relative quantification of analytes in complex mixtures by comparing the signal intensities of the light and heavy isotopologues in the mass spectrometer.
This technique is particularly valuable in fields such as proteomics, metabolomics, and drug development for applications including:
-
Quantitative Proteomics: Labeling of primary amines (N-terminus and lysine residues) in peptides and proteins.
-
Metabolite Quantification: Derivatization of amine- and alcohol-containing metabolites for targeted and untargeted analysis.
-
Drug Metabolism Studies: Tracing and quantifying drug candidates and their metabolites that possess amine or hydroxyl functionalities.
Chemical Reaction
This compound reacts with primary and secondary amines via nucleophilic acyl substitution to yield a deuterated N-acyl derivative. Similarly, it reacts with alcohols to form a deuterated ester. The reaction opens the anhydride ring, resulting in the incorporation of a d6-glutaryl moiety onto the target functional group.
Reaction with a Primary Amine:
R-NH₂ + C₅D₆O₃ → R-NH-CO-CD₂-CD₂-CD₂-COOH
Reaction with an Alcohol:
R-OH + C₅D₆O₃ → R-O-CO-CD₂-CD₂-CD₂-COOH
Data Presentation
Table 1: Key Properties of this compound
| Property | Value |
| Molecular Formula | C₅D₆O₃ |
| Molecular Weight | 120.14 g/mol |
| Appearance | White to off-white crystalline powder or crystals |
| Melting Point | 50-55 °C |
| Solubility | Soluble in many organic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), and Acetonitrile (ACN) |
Table 2: Recommended Reaction Conditions for Labeling Amines and Alcohols
| Parameter | Amines | Alcohols |
| Solvent | Aprotic solvents (e.g., DMF, ACN, DCM) | Aprotic solvents (e.g., Dichloromethane, Tetrahydrofuran) with a basic catalyst |
| Base/Catalyst | N,N-Diisopropylethylamine (DIEA) or Triethylamine (TEA) | Pyridine or 4-Dimethylaminopyridine (DMAP) |
| Reagent Molar Excess | 5-20 fold excess over amine | 10-50 fold excess over alcohol |
| Reaction Temperature | Room Temperature (20-25 °C) | 25-50 °C |
| Reaction Time | 1-2 hours | 2-16 hours |
| pH (for aqueous samples) | 8.0-9.0 | Not applicable (anhydrous conditions recommended) |
Experimental Protocols
Protocol 1: Labeling of Peptides for Quantitative Proteomics
This protocol describes the labeling of primary amines (N-terminus and lysine side chains) in a peptide mixture derived from a protein digest.
Materials:
-
This compound
-
Glutaric Anhydride (light)
-
Peptide sample (e.g., tryptic digest of a protein)
-
Dimethylformamide (DMF), anhydrous
-
N,N-Diisopropylethylamine (DIEA)
-
Hydroxylamine solution (50% in H₂O) for quenching
-
Formic acid (FA)
-
C18 solid-phase extraction (SPE) cartridges
-
Mass spectrometer compatible solvents (e.g., 0.1% FA in water, 0.1% FA in acetonitrile)
Procedure:
-
Sample Preparation: Resuspend the dried peptide samples in 20 µL of DMF.
-
Reagent Preparation: Prepare a 1 M stock solution of this compound and light Glutaric Anhydride in anhydrous DMF.
-
Labeling Reaction:
-
To the "heavy" labeled sample, add 2 µL of the 1 M this compound solution and 1 µL of DIEA.
-
To the "light" labeled sample, add 2 µL of the 1 M light Glutaric Anhydride solution and 1 µL of DIEA.
-
-
Incubation: Vortex the samples and incubate at room temperature for 1 hour.
-
Quenching: Add 2 µL of 50% hydroxylamine solution to each sample to quench the reaction by reacting with the excess anhydride. Incubate for 15 minutes at room temperature.
-
Sample Combination and Cleanup: Combine the "heavy" and "light" labeled samples. Acidify the combined sample with 1% formic acid to a final volume of 200 µL.
-
Desalting: Condition a C18 SPE cartridge with 1 mL of 100% acetonitrile followed by 1 mL of 0.1% formic acid in water. Load the sample onto the cartridge. Wash the cartridge with 1 mL of 0.1% formic acid in water. Elute the labeled peptides with 500 µL of 50% acetonitrile containing 0.1% formic acid.
-
Analysis: Dry the eluted sample in a vacuum centrifuge and reconstitute in a suitable solvent for LC-MS/MS analysis.
Protocol 2: Derivatization of Alcohols for GC-MS Analysis
This protocol is suitable for the derivatization of small molecule alcohols for quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
This compound
-
Glutaric Anhydride (light)
-
Alcohol-containing sample
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Sample Preparation: Dissolve the alcohol-containing sample in anhydrous DCM. For quantitative analysis, a known amount of an internal standard should be added.
-
Reagent Preparation: Prepare a 0.5 M solution of this compound and light Glutaric Anhydride in anhydrous DCM.
-
Derivatization Reaction:
-
In a reaction vial, combine 100 µL of the alcohol solution, 50 µL of anhydrous pyridine, and 100 µL of the 0.5 M this compound or light Glutaric Anhydride solution.
-
-
Incubation: Seal the vial and heat at 50 °C for 2 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Add 500 µL of DCM and wash with 500 µL of saturated sodium bicarbonate solution to remove excess anhydride and pyridine.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
-
Analysis: The resulting solution containing the derivatized alcohol can be directly analyzed by GC-MS.
Visualizations
Caption: Workflow for quantitative peptide analysis using this compound labeling.
Caption: Chemical labeling of an amine with this compound.
Caption: Principle of quantitative analysis using stable isotope labeling.
Application Note: Enhanced Quantitative Analysis of Amine and Hydroxyl-Containing Analytes Using Glutaric Anhydride-d6 Derivatization for Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note describes a robust methodology for the chemical derivatization of small molecules and peptides containing primary and secondary amine or hydroxyl functional groups using Glutaric anhydride-d6 (GA-d6). This stable isotope-labeled reagent facilitates enhanced detection and accurate quantification by mass spectrometry (MS). The derivatization process introduces a deuterated glutaroyl moiety, which increases the hydrophobicity and improves the chromatographic retention of polar analytes on reversed-phase columns. More importantly, the fixed mass addition of the d6-tag allows for the creation of a heavy-labeled version of the analyte, which can be used as an internal standard for precise quantification in complex biological matrices, minimizing sample-to-sample variability and matrix effects. This protocol is broadly applicable to metabolomics, proteomics, and pharmaceutical research.
Introduction
The quantitative analysis of low-abundance analytes such as biogenic amines, amino acids, and drug metabolites in complex biological samples by liquid chromatography-mass spectrometry (LC-MS) can be challenging. Poor ionization efficiency and inadequate retention on standard reversed-phase chromatographic columns often limit the sensitivity and accuracy of these measurements. Chemical derivatization is a widely employed strategy to overcome these limitations by modifying the analyte to improve its physicochemical properties.[1][2]
Glutaric anhydride is an effective reagent for the acylation of primary and secondary amines, as well as hydroxyl groups, under mild conditions. The reaction opens the anhydride ring and forms a stable amide or ester bond, respectively, introducing a terminal carboxylic acid group. This application note focuses on the use of a deuterated version, this compound, for stable isotope labeling. The resulting derivatized analyte will have a mass shift of +120.07 Da (+ C5H2D6O3) compared to the unlabeled molecule derivatized with glutaric anhydride (d0). This known mass difference allows the d6-derivatized analyte to serve as an ideal internal standard for the quantification of its non-deuterated counterpart.
Principle of the Method
The derivatization reaction involves the nucleophilic attack of an amine or hydroxyl group on one of the carbonyl carbons of this compound. This results in the opening of the anhydride ring and the formation of a covalent bond, attaching a deuterated pentanoyl carboxylate group to the analyte.
The key advantages of this derivatization strategy are:
-
Improved Chromatographic Separation: The derivatization increases the hydrophobicity of polar analytes, leading to better retention and peak shape on reversed-phase LC columns.
-
Enhanced Ionization Efficiency: The modification of the analyte's structure can lead to improved ionization in the mass spectrometer source.
-
Quantitative Accuracy: The use of a stable isotope-labeled derivatizing reagent allows for the creation of an ideal internal standard that co-elutes with the analyte of interest, correcting for variations in sample preparation, injection volume, and matrix effects.[3]
Experimental Protocols
Materials and Reagents
-
This compound (GA-d6)
-
Analyte of interest (e.g., a primary amine-containing drug molecule)
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Pyridine or Triethylamine (TEA) as a catalyst
-
Formic acid (FA), LC-MS grade
-
Internal Standard (a structurally similar compound, if a d0-version of the analyte is not being quantified)
-
Standard laboratory glassware and equipment
Sample Preparation and Derivatization Protocol
-
Standard and Sample Preparation:
-
Prepare a stock solution of the analyte of interest in a suitable solvent (e.g., 1 mg/mL in 50:50 ACN:Water).
-
Prepare a stock solution of this compound (e.g., 10 mg/mL in anhydrous ACN). This solution should be prepared fresh.
-
For biological samples, perform a protein precipitation or solid-phase extraction to remove interfering matrix components. The final extract should be evaporated to dryness and reconstituted in a small volume of ACN.
-
-
Derivatization Reaction:
-
To 50 µL of the analyte solution (or reconstituted biological extract), add 10 µL of pyridine or TEA (1% in ACN) to act as a catalyst.
-
Add 20 µL of the this compound solution.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 60°C for 30 minutes.
-
After incubation, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS analysis.
-
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A typical gradient would start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration. The gradient should be optimized for the specific analyte.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode, depending on the analyte. The addition of a carboxylic acid group makes negative ion mode a good option.
-
Scan Type: Multiple Reaction Monitoring (MRM) for quantitative analysis.
-
MRM Transitions: The precursor ion will be the [M-H]- of the derivatized analyte. Product ions should be determined by infusing the derivatized standard. A common product ion would result from the neutral loss of the glutaroyl-d6 moiety.
-
Data Presentation
The following table summarizes hypothetical quantitative data for a model primary amine analyte, demonstrating the improvement in signal intensity and the utility for quantification using a stable isotope-labeled internal standard.
| Analyte | Derivatization Reagent | Precursor Ion (m/z) | Product Ion (m/z) | Peak Area (Arbitrary Units) |
| Model Amine (Untreated) | None | 150.1 | 91.1 | 1.2 x 10^4 |
| Model Amine | Glutaric anhydride (d0) | 264.1 | 150.1 | 8.5 x 10^5 |
| Internal Standard | This compound | 270.1 | 150.1 | 8.3 x 10^5 |
Table 1: Comparison of mass spectrometric signal for a model amine analyte before and after derivatization, and the corresponding internal standard derivatized with this compound.
Visualizations
Derivatization Reaction and Workflow
Caption: Experimental workflow for derivatization and analysis.
Signaling Pathway/Logical Relationship
Caption: Principle of derivatization for improved analysis.
Conclusion
Derivatization with this compound is a powerful and versatile technique for enhancing the LC-MS analysis of amine and hydroxyl-containing compounds. This method improves chromatographic performance and detection sensitivity while enabling highly accurate quantification through the use of a stable isotope-labeled internal standard. The protocol is straightforward and can be readily integrated into existing analytical workflows in various research and development settings.
References
Application Notes and Protocols for Glutaric Anhydride-d6 Derivatization of Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of amino acids is crucial in various fields, including biomedical research, clinical diagnostics, and drug development. Stable isotope labeling followed by liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for achieving high precision and accuracy. This document provides a detailed protocol for the derivatization of amino acids using glutaric anhydride-d6 (d6-GA), a deuterated labeling reagent, for quantitative analysis by LC-MS/MS.
Derivatization with d6-GA targets the primary and secondary amine groups of amino acids. This process not only improves the chromatographic properties of these polar molecules on reverse-phase columns but also introduces a known, stable isotopic signature. This allows for the use of corresponding non-labeled glutaric anhydride-derivatized amino acids as internal standards, or for relative quantification between different samples labeled with the "heavy" (d6-GA) and "light" (h6-GA) reagents. The +6 Da mass shift upon derivatization with d6-GA provides a clear and distinct signal for mass spectrometric detection.
Chemical Reaction
This compound reacts with the primary or secondary amine of an amino acid through nucleophilic acyl substitution. The anhydride ring is opened, forming a stable amide bond and leaving a free carboxylic acid group. This results in a glutaroyl-d6 derivative of the amino acid.
Caption: Chemical reaction of this compound with an amino acid.
Experimental Protocol
This protocol outlines the derivatization of amino acids in a sample, such as plasma or cell culture media, for quantitative analysis by LC-MS/MS.
Materials and Reagents
-
This compound (d6-GA)
-
Glutaric anhydride (h6-GA, for internal standards)
-
Amino acid standards
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Pyridine or a suitable non-reactive base
-
Borate buffer (0.1 M, pH 9.0)
-
Internal standards (isotope-labeled amino acids or h6-GA derivatized amino acids)
-
Sample matrix (e.g., plasma, urine, cell lysate)
Sample Preparation (Example for Plasma)
-
Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing the internal standards.
-
Vortex: Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Dry the supernatant completely under a gentle stream of nitrogen or using a vacuum concentrator.
Derivatization Procedure
-
Reconstitution: Reconstitute the dried sample extract in 50 µL of 0.1 M borate buffer (pH 9.0).
-
Derivatization Reagent Preparation: Prepare a 10 mg/mL solution of this compound in acetonitrile.
-
Reaction Initiation: Add 20 µL of the d6-GA solution to the reconstituted sample. For the internal standard set, use h6-GA.
-
Incubation: Vortex the mixture briefly and incubate at 60°C for 30 minutes.
-
Reaction Quenching: After incubation, add 10 µL of 1% formic acid in water to quench the reaction and stabilize the derivatives.
-
Final Dilution: Dilute the sample as needed with the initial mobile phase for LC-MS analysis.
LC-MS/MS Analysis
Suggested LC Conditions
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5-95% B
-
15-18 min: 95% B
-
18-18.1 min: 95-5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Suggested MS Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive or Negative
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Parameters: Optimize for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
-
MRM Transitions: Determine the precursor and product ions for each d6-GA and h6-GA derivatized amino acid.
Data Presentation
The derivatization with this compound results in a predictable mass shift. The molecular weight of d6-glutaric anhydride is approximately 120.1 g/mol , while the unlabeled version is approximately 114.1 g/mol . The derivatization adds a glutaroyl-d6 moiety (C₅D₆O₃) with a mass of approximately 120.07 Da. The corresponding unlabeled glutaroyl moiety has a mass of approximately 114.04 Da. The net mass increase upon derivatization is therefore approximately 114 Da for the light version and 120 Da for the heavy (d6) version.
Table 1: Calculated Mass-to-Charge Ratios (m/z) for Selected Amino Acid Derivatives
| Amino Acid | Unlabeled (h6-GA) Derivative [M+H]⁺ | Deuterated (d6-GA) Derivative [M+H]⁺ | Mass Shift (Da) |
| Glycine | 189.07 | 195.11 | 6.04 |
| Alanine | 203.08 | 209.12 | 6.04 |
| Valine | 231.12 | 237.16 | 6.04 |
| Leucine | 245.13 | 251.17 | 6.04 |
| Isoleucine | 245.13 | 251.17 | 6.04 |
| Proline | 229.10 | 235.14 | 6.04 |
| Phenylalanine | 279.12 | 285.16 | 6.04 |
| Tryptophan | 318.13 | 324.17 | 6.04 |
| Methionine | 263.09 | 269.13 | 6.04 |
| Aspartic Acid | 247.07 | 253.11 | 6.04 |
| Glutamic Acid | 261.08 | 267.12 | 6.04 |
| Lysine* | 374.19 | 380.23 | 6.04 |
| Tyrosine | 295.11 | 301.15 | 6.04 |
*Lysine has two primary amine groups and can be di-derivatized. The table assumes derivatization of the alpha-amino group for simplicity. The actual mass will depend on the reaction conditions and whether one or both amines are derivatized.
Table 2: Representative Quantitative Performance Data
| Analyte (d6-GA derivative) | Linearity Range (µM) | R² | LOD (µM) | LOQ (µM) |
| Alanine-d6-GA | 0.1 - 100 | >0.998 | 0.05 | 0.1 |
| Valine-d6-GA | 0.1 - 100 | >0.997 | 0.04 | 0.1 |
| Leucine-d6-GA | 0.05 - 50 | >0.999 | 0.02 | 0.05 |
| Phenylalanine-d6-GA | 0.05 - 50 | >0.998 | 0.02 | 0.05 |
| Tyrosine-d6-GA | 0.05 - 50 | >0.997 | 0.03 | 0.05 |
Note: The quantitative data presented are representative and should be determined for each specific assay and instrument.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the quantitative analysis of amino acids using this compound derivatization.
Application Notes and Protocols for Glutaric Anhydride-d6 in Stable Isotope Dilution Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable Isotope Dilution (SID) analysis coupled with mass spectrometry is a gold-standard analytical technique for the accurate quantification of small molecules in complex biological matrices. This method relies on the use of a stable isotope-labeled internal standard that is chemically identical to the analyte of interest. Glutaric anhydride-d6, a deuterated form of glutaric anhydride, serves as a valuable derivatizing agent in SID assays. Derivatization is a process that chemically modifies an analyte to enhance its analytical properties, such as improving its chromatographic separation, increasing its ionization efficiency, and producing specific fragment ions for sensitive and selective detection by mass spectrometry.[1][2]
This document provides detailed application notes and protocols for the use of this compound in stable isotope dilution assays for the quantification of analytes containing primary and secondary amine or hydroxyl functional groups.
Principle of the Assay
The core principle of this assay is the derivatization of the target analyte with Glutaric anhydride and the simultaneous use of a known concentration of an isotopically labeled version of the analyte as an internal standard. This compound is used to derivatize the internal standard. The non-deuterated glutaric anhydride is used to derivatize the endogenous analyte in the sample as well as the calibration standards.
Following derivatization, the samples are analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The analyte and the internal standard co-elute and are detected by the mass spectrometer. Due to their mass difference, they are distinguishable. The ratio of the signal from the analyte to the signal from the internal standard is used to calculate the precise concentration of the analyte in the sample. This method corrects for variations in sample preparation and matrix effects, leading to high accuracy and precision.[3]
Applications
This derivatization strategy is applicable for the quantitative analysis of a wide range of small molecules in various biological matrices, including plasma, urine, and tissue homogenates. Key applications include:
-
Therapeutic Drug Monitoring: Quantifying drug levels for dose optimization.
-
Metabolomics: Measuring the concentrations of endogenous metabolites in biological systems.
-
Clinical Chemistry: Diagnosing and monitoring diseases through the measurement of biomarkers.[4][5]
Experimental Protocol
Materials and Reagents
-
Glutaric Anhydride
-
This compound
-
Analyte Standard
-
Stable Isotope Labeled Analyte (Internal Standard)
-
Acetonitrile (ACN), LC-MS grade
-
Pyridine
-
Formic Acid, LC-MS grade
-
Ultrapure Water
-
Biological Matrix (e.g., plasma, urine)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
LC-MS/MS system
Preparation of Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte standard in an appropriate solvent (e.g., methanol, DMSO).
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the stable isotope-labeled analyte in an appropriate solvent.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the analyte stock solution.
-
Internal Standard Working Solution (IS-WS): Dilute the internal standard stock solution to a final concentration (e.g., 100 ng/mL) in a suitable solvent.
-
Derivatization Reagent (for analyte and standards): Prepare a 10 mg/mL solution of Glutaric Anhydride in Acetonitrile:Pyridine (4:1, v/v).
-
Derivatization Reagent (for internal standard): Prepare a 10 mg/mL solution of this compound in Acetonitrile:Pyridine (4:1, v/v).
Sample Preparation and Derivatization
-
Sample Collection: Collect biological samples using appropriate procedures.
-
Protein Precipitation (for plasma/serum): To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard from the IS-WS. Vortex for 1 minute.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization:
-
To the dried residue of the samples and calibration standards, add 50 µL of the Glutaric Anhydride derivatization reagent.
-
To a separate tube containing the dried internal standard (for quality control purposes), add 50 µL of the this compound derivatization reagent.
-
-
Incubation: Vortex briefly and incubate the reaction mixture at 60°C for 30 minutes.
-
Reconstitution: After incubation, evaporate the solvent and reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The following table provides typical starting parameters for LC-MS/MS analysis. These parameters should be optimized for the specific analyte and instrument.
| Parameter | Condition |
| LC Column | C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Temp. | 500 °C |
| Ion Spray Voltage | 4500 V |
| MRM Transitions | To be determined by infusing the derivatized analyte and internal standard |
Data Analysis
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Area / Internal Standard Area).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of the analyte in the samples by interpolating their peak area ratios from the calibration curve.
Data Presentation
Table 1: Sample Preparation Worksheet
| Sample Type | Sample Volume (µL) | IS-WS Volume (µL) | Precipitation Solvent (µL) | Derivatization Reagent |
| Blank | 100 (matrix) | 0 | 300 | Glutaric Anhydride |
| Zero Standard | 100 (matrix) | 10 | 290 | Glutaric Anhydride |
| Calibration Stds | 100 (matrix) | 10 | 290 | Glutaric Anhydride |
| QC Samples | 100 (matrix) | 10 | 290 | Glutaric Anhydride |
| Unknown Samples | 100 (matrix) | 10 | 290 | Glutaric Anhydride |
Table 2: Method Validation Parameters (Example)
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% bias) | ± 15% |
| Recovery | 85-115% |
Visualizations
Caption: Experimental workflow for stable isotope dilution assay using Glutaric Anhydride derivatization.
Caption: General reaction scheme for derivatization with Glutaric Anhydride.
References
- 1. ddtjournal.com [ddtjournal.com]
- 2. chromsoc.jp [chromsoc.jp]
- 3. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of urinary D- and L-2-hydroxyglutarate enantiomers by stable-isotope-dilution liquid chromatography-tandem mass spectrometry after derivatization with diacetyl-L-tartaric anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Application of Glutaric Anhydride-d6 in Quantitative Proteomics
Application Note ID: QPA-GAN-D6-2025
Version: 1.0
Introduction
Mass spectrometry-based proteomics has become an indispensable tool in biological research and drug development, enabling the large-scale identification and quantification of proteins in complex biological samples.[1][2] Quantitative proteomics, in particular, allows for the precise measurement of changes in protein abundance across different samples, providing critical insights into cellular processes, disease mechanisms, and drug modes of action.[3][4] Isotopic labeling is a robust strategy for accurate and precise quantification.[5] Glutaric anhydride-d6 (d6-GA) is a deuterated chemical labeling reagent used for MS1-based quantitative proteomics. This reagent, along with its light counterpart (d0-GA), enables the differential labeling of primary amines (N-terminus and lysine residues) in peptides, introducing a known mass difference that can be detected by a mass spectrometer.
This chemical labeling approach is a powerful method for comparing protein expression levels between two samples, for instance, a drug-treated sample versus a control. The underlying principle is that peptides from the two samples are labeled with either the light (d0) or heavy (d6) version of the glutaric anhydride. The labeled samples are then mixed and analyzed together by liquid chromatography-mass spectrometry (LC-MS). Since the light and heavy labeled peptides are chemically identical, they co-elute during chromatography. However, they are distinguishable in the mass spectrometer due to the 6 Dalton mass difference introduced by the deuterium atoms. The relative abundance of a peptide in the two original samples is determined by comparing the signal intensities of the corresponding light and heavy isotopic peaks in the mass spectrum.[5]
Principle of this compound Labeling
Glutaric anhydride reacts with primary amino groups (the N-terminus of a peptide and the ε-amino group of lysine residues) to form a stable amide bond. In this quantitative proteomics workflow, one sample (e.g., control) is labeled with the light glutaric anhydride (d0), while the other sample (e.g., treated) is labeled with the heavy, deuterated this compound. This results in every peptide in the respective samples being tagged with either a light or heavy glutaric acid moiety.
Following labeling, the samples are combined, and the resulting peptide mixture is analyzed by LC-MS/MS. In the MS1 scan, each peptide will appear as a pair of peaks separated by a specific mass difference (6 Da for each labeling site). The ratio of the intensities of these peaks directly reflects the relative abundance of the peptide in the two samples.
Applications in Drug Development
Quantitative proteomics using isotopic labeling reagents like this compound has significant applications in various stages of drug discovery and development:
-
Target Identification and Validation: By comparing the proteomes of healthy versus diseased states, or drug-treated versus untreated cells, researchers can identify proteins that are differentially expressed. These proteins may represent potential therapeutic targets.[3]
-
Mechanism of Action Studies: Understanding how a drug affects the cellular proteome can elucidate its mechanism of action. Changes in the abundance of specific proteins or signaling pathways following drug treatment can provide valuable mechanistic insights.[3]
-
Biomarker Discovery: Proteins that show a consistent change in abundance in response to a disease or drug treatment can serve as biomarkers for diagnosis, prognosis, or treatment response.[2]
-
Off-Target Effect Analysis: Quantitative proteomics can help identify unintended protein expression changes caused by a drug, providing a broader view of its specificity and potential side effects.
Experimental Workflow Overview
A typical workflow for a quantitative proteomics experiment using this compound is depicted below. This process involves sample preparation, protein digestion, isotopic labeling, sample mixing, LC-MS/MS analysis, and data analysis.
Data Presentation
The quantitative data obtained from the mass spectrometer is processed to identify peptides and calculate the abundance ratios of the heavy to light labeled forms. These peptide ratios are then aggregated to determine the relative abundance of the corresponding proteins. The results are typically presented in a table format, as shown below, which includes protein identifiers, the number of peptides identified for each protein, the calculated protein ratio, and statistical significance values.
| Protein ID | Gene Symbol | No. of Peptides | Ratio (Treated/Control) | p-value | Regulation |
| P04637 | TP53 | 12 | 2.54 | 0.001 | Upregulated |
| P60709 | ACTB | 25 | 1.02 | 0.890 | Unchanged |
| Q06830 | HSP90AA1 | 18 | 0.98 | 0.750 | Unchanged |
| P10412 | VIM | 15 | 0.45 | 0.005 | Downregulated |
| P08670 | VCP | 21 | 1.10 | 0.450 | Unchanged |
Table 1: Example of quantitative proteomics data presentation. The table shows the relative abundance of several proteins in a "Treated" sample compared to a "Control" sample. The ratio indicates the fold change, and the p-value indicates the statistical significance of this change.
Detailed Experimental Protocols
Protein Extraction and Digestion
This protocol outlines the steps for preparing protein lysates from cell cultures and digesting them into peptides suitable for labeling.
Materials:
-
Lysis buffer (e.g., 8 M urea in 50 mM triethylammonium bicarbonate (TEAB), pH 8.5)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Trifluoroacetic acid (TFA)
-
C18 solid-phase extraction (SPE) cartridges
Protocol:
-
Cell Lysis: Harvest cells and wash with ice-cold PBS. Lyse the cell pellet in lysis buffer and sonicate to shear DNA and ensure complete lysis.
-
Protein Quantification: Determine the protein concentration of the lysate using a compatible protein assay (e.g., BCA assay).
-
Reduction and Alkylation:
-
For each sample, take an equal amount of protein (e.g., 100 µg).
-
Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.
-
Add IAA to a final concentration of 20 mM and incubate for 30 minutes in the dark at room temperature to alkylate cysteine residues.
-
-
Digestion:
-
Dilute the sample with 50 mM TEAB to reduce the urea concentration to below 2 M.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Desalting:
-
Acidify the peptide solution with TFA to a final concentration of 0.1%.
-
Desalt the peptides using a C18 SPE cartridge according to the manufacturer's instructions.
-
Dry the desalted peptides in a vacuum centrifuge.
-
Peptide Labeling with Glutaric Anhydride-d0/d6
This protocol describes the chemical labeling of the prepared peptides.
Materials:
-
Glutaric anhydride (d0)
-
This compound
-
Anhydrous acetonitrile (ACN)
-
Triethylammonium bicarbonate (TEAB) buffer (100 mM, pH 8.5)
-
Hydroxylamine (5% w/v)
Protocol:
-
Reagent Preparation: Immediately before use, dissolve glutaric anhydride (d0) and this compound in anhydrous ACN to a concentration of, for example, 100 mg/mL.
-
Peptide Resuspension: Resuspend the dried peptide samples (from the two conditions to be compared) in 100 µL of 100 mM TEAB buffer (pH 8.5).
-
Labeling Reaction:
-
To the "control" peptide sample, add the light glutaric anhydride solution.
-
To the "treated" peptide sample, add the heavy this compound solution.
-
The ratio of labeling reagent to peptide should be optimized, but a starting point is a 1:5 to 1:10 ratio (peptide:reagent, w/w).[6]
-
Vortex the samples and incubate for 1 hour at room temperature.
-
-
Quenching: Add 5 µL of 5% hydroxylamine to each sample and incubate for 15 minutes to quench any unreacted glutaric anhydride.[6]
-
Sample Combination: Combine the light-labeled and heavy-labeled samples at a 1:1 ratio.
-
Final Desalting: Desalt the combined peptide mixture using a C18 SPE cartridge and dry in a vacuum centrifuge.
LC-MS/MS Analysis
The labeled peptide mixture is analyzed using a high-resolution mass spectrometer coupled with a nano-liquid chromatography system.
Typical Parameters:
-
LC System: Nano-HPLC system with a C18 analytical column.
-
Gradient: A binary solvent gradient (e.g., 0.1% formic acid in water and 0.1% formic acid in acetonitrile) is used to elute the peptides. The gradient duration is typically 60-120 minutes.
-
Mass Spectrometer: A high-resolution Orbitrap or Q-TOF mass spectrometer.
-
MS1 Scan:
-
Resolution: 60,000 - 120,000
-
Scan range: m/z 350-1500
-
-
MS2 Scan (Data-Dependent Acquisition):
-
The top 10-20 most intense precursor ions from the MS1 scan are selected for fragmentation.
-
Fragmentation method: Higher-energy C-trap dissociation (HCD) or collision-induced dissociation (CID).
-
Data Analysis
The raw mass spectrometry data is processed using specialized proteomics software (e.g., MaxQuant, Proteome Discoverer).
Data Analysis Workflow:
-
Database Search: The MS/MS spectra are searched against a protein sequence database (e.g., UniProt) to identify the peptides.
-
Quantification: The software identifies the isotopic pairs of light (d0) and heavy (d6) labeled peptides in the MS1 scans and calculates the intensity ratio for each pair.
-
Protein Ratio Calculation: The peptide ratios are then used to calculate the overall protein abundance ratio.
-
Statistical Analysis: A statistical test (e.g., t-test) is applied to determine the significance of the observed protein expression changes.
Signaling Pathway Visualization
As an example of how the results from a this compound quantitative proteomics experiment can be contextualized, the following diagram illustrates a hypothetical signaling pathway where a drug treatment leads to the upregulation of a key protein (e.g., TP53) and the downregulation of another (e.g., VIM), as might be suggested by the data in Table 1.
References
- 1. Application of semiquantitative proteomics techniques to the maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. americanlaboratory.com [americanlaboratory.com]
- 3. Proteomic characterization of post-translational modifications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteomics in Drug Development: The Dawn of a New Era? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical isotope labeling for quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BAF_Protocol_014_TMT-Based proteomics: Isobaric isotope labeling quantitative method [protocols.io]
Application Notes and Protocols for Derivatization of Biological Samples with Glutaric Anhydride-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the fields of metabolomics, clinical diagnostics, and drug development, the accurate and sensitive quantification of small molecules in biological matrices is paramount. Many endogenous metabolites, such as amino acids, neurotransmitters, and fatty acids, as well as various drug molecules, possess functional groups like primary amines and hydroxyls. These groups can exhibit poor ionization efficiency in mass spectrometry and suboptimal retention in reversed-phase liquid chromatography, posing analytical challenges.
Chemical derivatization is a powerful strategy to overcome these limitations. By modifying the chemical structure of target analytes, derivatization can significantly enhance their analytical properties. Glutaric anhydride-d6 is a stable isotope-labeled derivatization reagent that reacts with primary and secondary amines, as well as hydroxyl and thiol groups. The incorporation of a deuterium-labeled tag introduces a known mass shift, facilitating the identification of derivatized molecules and enabling the use of stable isotope dilution for precise quantification. This approach improves chromatographic separation, increases ionization efficiency, and enhances the overall sensitivity and specificity of LC-MS/MS-based analyses.
This document provides detailed application notes and protocols for the derivatization of biological samples with this compound, aimed at providing researchers, scientists, and drug development professionals with a comprehensive guide to implementing this valuable technique.
Principle of Derivatization with this compound
This compound reacts with nucleophilic functional groups, primarily primary and secondary amines, and to a lesser extent, hydroxyl and thiol groups, through a ring-opening acylation reaction. This reaction results in the formation of a stable amide or ester bond, respectively, and attaches a deuterated glutaric acid moiety to the target analyte.
The key advantages of using this compound include:
-
Improved Chromatographic Retention: The derivatization increases the hydrophobicity of polar analytes, leading to better retention on reversed-phase chromatography columns.
-
Enhanced Ionization Efficiency: The introduced carboxyl group can be readily ionized in negative ion mode electrospray ionization (ESI), while the overall increase in molecular size and surface activity can also improve ionization in positive ion mode.
-
Facilitated Analyte Identification: The known mass shift of the d6-glutaric moiety simplifies the identification of derivatized compounds in complex matrices.
-
Accurate Quantification: The use of a deuterated reagent allows for the generation of stable isotope-labeled internal standards in situ or the use of a d0-glutaric anhydride for differential labeling experiments, enabling highly accurate and precise quantification.
Experimental Protocols
Materials and Reagents
-
This compound
-
Anhydrous acetonitrile (ACN)
-
Anhydrous pyridine or triethylamine (TEA) as a catalyst
-
Formic acid (for quenching and sample acidification)
-
Water (LC-MS grade)
-
Methanol (LC-MS grade)
-
Internal standards (if not using a differential labeling strategy)
-
Biological sample (e.g., plasma, serum, urine, tissue homogenate)
Sample Preparation
Proper sample preparation is crucial for successful derivatization. The following is a general protocol for plasma or serum samples. Modifications may be required for other matrices.
-
Protein Precipitation: To 100 µL of plasma or serum, add 400 µL of ice-cold methanol (containing internal standards if applicable).
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at room temperature or using a vacuum concentrator. The dried extract is now ready for derivatization.
Derivatization Protocol
The following protocol is a starting point and may require optimization for specific applications.
-
Reconstitution: Reconstitute the dried sample extract in 50 µL of a solution containing 80% anhydrous acetonitrile and 20% anhydrous pyridine (or 2% triethylamine).
-
Derivatization Reagent: Prepare a 10 mg/mL solution of this compound in anhydrous acetonitrile.
-
Reaction Initiation: Add 10 µL of the this compound solution to the reconstituted sample extract.
-
Incubation: Vortex the mixture briefly and incubate at 60°C for 30 minutes.
-
Quenching: After incubation, quench the reaction by adding 10 µL of 1% formic acid in water. Vortex briefly.
-
Final Preparation for LC-MS: Add 130 µL of water (or an appropriate solvent for your LC method) to the derivatized sample. Centrifuge at 14,000 x g for 5 minutes to pellet any precipitate. Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Experimental Workflow
The overall experimental workflow for the derivatization of biological samples with this compound followed by LC-MS/MS analysis is depicted below.
Caption: Experimental workflow for this compound derivatization.
Quantitative Data Summary
The derivatization of metabolites with this compound can lead to a significant improvement in detection sensitivity. While specific fold-increases are analyte and matrix-dependent, a general expectation is a substantial enhancement in signal intensity for compounds containing primary amines and hydroxyls. A dual derivatization scheme targeting these groups has been reported to improve sensitivity by over 75-fold for certain metabolites.
Table 1: Expected Improvement in LC-MS/MS Signal Intensity for Various Metabolite Classes after Derivatization with Glutaric Anhydride.
| Metabolite Class | Functional Group | Expected Signal Enhancement (Fold Increase) |
| Amino Acids | Primary Amine | 10 - 100 |
| Biogenic Amines | Primary/Secondary Amine | 20 - 150 |
| Steroids | Hydroxyl | 5 - 50 |
| Fatty Acids | Carboxyl (via esterification) | 5 - 25 |
| Phenolic Compounds | Phenolic Hydroxyl | 10 - 80 |
Note: The values in this table are illustrative and based on typical performance improvements seen with similar derivatization strategies. Actual results will vary depending on the specific analyte, matrix, and LC-MS instrumentation.
Signaling Pathway Visualization
While this compound derivatization is a chemical process and not directly involved in a biological signaling pathway, it is a key step in the analytical workflow for studying these pathways. The logical relationship of how derivatization enables more sensitive detection of metabolites within a pathway is crucial.
Caption: Role of derivatization in pathway analysis.
Conclusion
Derivatization of biological samples with this compound is a robust and effective strategy for enhancing the LC-MS/MS analysis of a wide range of metabolites. The protocols and data presented in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to implement this technique. By improving chromatographic performance and increasing detection sensitivity, this method can lead to more accurate and comprehensive metabolomic profiling, ultimately advancing our understanding of biological systems and disease states. Optimization of the derivatization conditions for specific analytes and matrices is recommended to achieve the best possible results.
Troubleshooting & Optimization
Technical Support Center: Optimizing Glutaric Anhydride-d6 Derivatization Reactions
Welcome to the technical support center for glutaric anhydride-d6 derivatization. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the use of this compound for the derivatization of primary and secondary amines for LC-MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of derivatizing primary and secondary amines with this compound?
Derivatization with this compound is performed to improve the analytical properties of primary and secondary amines for liquid chromatography-mass spectrometry (LC-MS) analysis. The key benefits include:
-
Improved Chromatographic Resolution: The derivatization process alters the polarity of the analytes, leading to better separation on reverse-phase HPLC columns.
-
Enhanced Ionization Efficiency: The addition of the glutaric acid moiety can improve the ionization of the analyte in the mass spectrometer, leading to increased sensitivity.
-
Introduction of a Stable Isotope Label: The "-d6" designation indicates that the glutaric anhydride molecule contains six deuterium atoms. This stable isotope label is invaluable for quantitative analysis using isotope dilution mass spectrometry, where the deuterated derivative serves as an internal standard for the corresponding non-deuterated analyte.
Q2: What functional groups does this compound react with?
This compound primarily reacts with primary and secondary amines.[1][2] It can also react with other nucleophiles such as alcohols and thiols, but the reaction with amines is generally more efficient under typical derivatization conditions.
Q3: What are the general reaction conditions for this derivatization?
The reaction is typically carried out in an aprotic organic solvent such as acetonitrile or dimethylformamide. A basic catalyst, like pyridine or triethylamine, is often used to facilitate the reaction. The reaction is sensitive to water, so anhydrous conditions are recommended for optimal results.[3]
Q4: How can I remove excess derivatizing reagent after the reaction?
Excess this compound can be quenched by adding a small amount of a protic solvent like water or methanol. The resulting glutaric acid-d6 can then be removed during the sample clean-up step. Alternatively, the excess reagent can be evaporated under a stream of nitrogen.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no derivatization product detected | 1. Presence of water in the reaction: Water can hydrolyze the this compound, rendering it inactive. 2. Incorrect pH: The reaction is pH-sensitive; a non-optimal pH can significantly reduce the reaction efficiency. 3. Insufficient reagent: The molar ratio of this compound to the analyte may be too low. 4. Low reaction temperature or short incubation time: The reaction may not have gone to completion. 5. Degraded reagent: The this compound may have degraded due to improper storage. | 1. Ensure all solvents and reagents are anhydrous. Dry the sample completely before adding the derivatization reagent. 2. Optimize the pH of the reaction mixture. A slightly basic pH (around 8-9) is generally favorable for the acylation of amines. 3. Increase the molar excess of this compound. A 5 to 10-fold molar excess is a good starting point. 4. Increase the reaction temperature (e.g., to 50-70°C) and/or extend the incubation time. Monitor the reaction progress over time to determine the optimal conditions. 5. Use a fresh bottle of this compound and store it in a desiccator. |
| Inconsistent or variable derivatization yields | 1. Inconsistent sample matrix effects: Components in the sample matrix may be interfering with the reaction. 2. Variability in reaction conditions: Inconsistent volumes of reagents, temperature, or incubation times can lead to variable results. 3. Instability of the derivatized product: The derivative may be degrading before analysis. | 1. Perform a thorough sample clean-up (e.g., protein precipitation followed by solid-phase extraction) to remove interfering substances. 2. Use precise pipetting techniques and ensure consistent temperature control and timing for all samples. The use of an autosampler for reagent addition can improve reproducibility. 3. Analyze the samples as soon as possible after derivatization. If storage is necessary, investigate the stability of the derivatives at different temperatures (e.g., 4°C, -20°C, -80°C). |
| Presence of multiple or unexpected peaks in the chromatogram | 1. Side reactions: this compound may be reacting with other functional groups in the analyte or matrix. 2. Incomplete reaction: Both the derivatized and underivatized analyte may be present. 3. Formation of di-derivatives: If the analyte has multiple primary or secondary amine groups, multiple derivatization products may form. 4. Byproducts from the reaction: The reaction itself may generate byproducts that are chromatographically active. | 1. Optimize the reaction conditions (pH, temperature, time) to favor the desired reaction. A lower temperature and shorter reaction time may reduce side reactions. 2. Re-optimize the derivatization conditions to drive the reaction to completion (see "Low or no derivatization product detected"). 3. This is expected for polyamines. Ensure the mass spectrometer is set up to detect all expected derivatives. 4. Perform a sample clean-up after derivatization to remove byproducts. |
Experimental Protocols
General Protocol for Derivatization of Primary and Secondary Amines with this compound
This protocol provides a general guideline. Optimization of parameters such as reagent concentration, temperature, and time is recommended for each specific application.
1. Sample Preparation:
-
If working with biological fluids (e.g., plasma, urine), perform a protein precipitation step by adding 3 volumes of ice-cold acetonitrile to 1 volume of the sample.
-
Vortex vigorously and centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
2. Derivatization Reaction:
-
Reconstitute the dried sample extract in a suitable aprotic solvent (e.g., 50 µL of acetonitrile).
-
Add a basic catalyst (e.g., 5 µL of 5% (v/v) pyridine in acetonitrile).
-
Add the this compound solution (e.g., 10 µL of a 10 mg/mL solution in acetonitrile). A 5-10 fold molar excess of the reagent over the analyte is a good starting point.
-
Vortex briefly and incubate the reaction mixture. A typical starting point is 60 minutes at 60°C.
-
After incubation, cool the samples to room temperature.
3. Reaction Quenching and Sample Preparation for LC-MS:
-
Quench the reaction by adding a small volume of a protic solvent (e.g., 5 µL of water or methanol) to hydrolyze the excess this compound.
-
Evaporate the sample to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in the initial mobile phase for LC-MS analysis.
-
Centrifuge the reconstituted sample to remove any particulates before transferring to an autosampler vial.
Optimization of Reaction Conditions
For optimal results, it is crucial to optimize the derivatization conditions for your specific analyte and sample matrix. The following table summarizes the key parameters and suggested ranges to investigate.
| Parameter | Suggested Range for Optimization | Considerations |
| Solvent | Acetonitrile, Dimethylformamide (DMF), Tetrahydrofuran (THF) | Must be aprotic and anhydrous. |
| Catalyst | Pyridine, Triethylamine (TEA), Diisopropylethylamine (DIPEA) | A base is required to neutralize the glutaric acid formed. |
| pH | 8 - 10 | A slightly basic pH is generally optimal for the acylation of amines. |
| This compound Concentration | 2 to 20-fold molar excess over the analyte | A higher excess can drive the reaction to completion but may increase background noise. |
| Reaction Temperature | Room Temperature to 80°C | Higher temperatures can increase the reaction rate but may also lead to degradation of the analyte or derivative. |
| Reaction Time | 15 minutes to 2 hours | Monitor the reaction progress over time to determine the point of maximum product formation. |
Visualizations
Caption: Experimental workflow for this compound derivatization.
Caption: Troubleshooting logic for low or no derivatization product.
References
Troubleshooting incomplete derivatization with Glutaric anhydride-d6
Welcome to the technical support center for troubleshooting derivatization reactions using Glutaric anhydride-d6. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using this compound for derivatization?
This compound is a deuterated labeling reagent used in mass spectrometry-based applications, such as metabolomics and quantitative proteomics. The primary goals of its use are to:
-
Introduce a stable isotope label: The six deuterium atoms (-d6) create a predictable mass shift in the derivatized analyte, allowing for its differentiation from its non-labeled counterpart in a complex mixture. This is crucial for quantitative analysis using techniques like isotope dilution mass spectrometry.
-
Improve chromatographic properties: Derivatization can increase the volatility and thermal stability of polar analytes, making them more amenable to gas chromatography (GC) analysis.[1] It can also improve peak shape and resolution in both GC and liquid chromatography (LC).[2]
-
Enhance ionization efficiency: By modifying the analyte, derivatization can improve its ionization in the mass spectrometer source, leading to increased sensitivity.[3]
Q2: What functional groups does this compound react with?
This compound is an acylating reagent that primarily reacts with nucleophilic functional groups containing active hydrogens. These include:
-
Primary and secondary amines (-NH2, -NHR)
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Alcohols (-OH), including phenols
-
Thiols (-SH)
The reaction involves the opening of the cyclic anhydride ring and the formation of an amide, ester, or thioester bond with the target functional group.[4]
Q3: Why am I observing a peak corresponding to hydrolyzed this compound (Glutaric acid-d6) in my analysis?
Glutaric anhydride, like other acid anhydrides, is susceptible to hydrolysis, where it reacts with water to form the corresponding dicarboxylic acid (glutaric acid-d6).[4][5][6] This is a common and often unwanted side reaction.[5][6] The presence of a significant amount of hydrolyzed reagent can indicate:
-
Moisture in the reaction solvent or sample: It is critical to use anhydrous ("dry") solvents and to ensure the sample is free of excess water.[5][6]
-
Improper storage of the reagent: this compound should be stored in a tightly sealed container in a desiccator to protect it from atmospheric moisture.
Troubleshooting Incomplete Derivatization
Incomplete derivatization can manifest as low product yield, poor reproducibility, and the presence of unreacted analytes in your chromatogram. The following guide provides a systematic approach to troubleshooting these issues.
Logical Troubleshooting Workflow
The diagram below illustrates a step-by-step process for diagnosing the cause of incomplete derivatization.
Caption: Troubleshooting workflow for incomplete derivatization.
Detailed Troubleshooting Steps in Q&A Format
Q4: My derivatization reaction is incomplete. Could the this compound reagent be the problem?
Yes, the integrity of the reagent is crucial. Consider the following:
-
Hydrolysis: As mentioned, the anhydride can react with moisture to form glutaric acid-d6, rendering it inactive for the derivatization reaction.[5][6] Always use a fresh vial or ensure proper storage in a desiccator.
-
Purity: Ensure the purity of the this compound. Impurities can interfere with the reaction.
Q5: How does my sample preparation affect the derivatization efficiency?
Sample preparation is a critical step where many issues can arise.
-
Presence of Water: Excess water in your sample or solvent will hydrolyze the anhydride reagent, reducing the amount available to react with your analyte.[7] It is essential to use anhydrous solvents and thoroughly dry your sample extracts.
-
Incorrect pH: The derivatization of amines with anhydrides is often pH-dependent. The reaction is typically performed under slightly basic conditions (around pH 8) to ensure the amine is in its nucleophilic, unprotonated state.[8] If the pH is too low, the amine will be protonated and unreactive. If the pH is too high, it can promote hydrolysis of the anhydride and potential side reactions.[8]
-
Sample Matrix Effects: Components in your sample matrix could interfere with the reaction. Consider a sample clean-up step if you are working with complex biological or environmental samples.
Q6: I've checked my reagent and sample, but the reaction is still incomplete. What reaction conditions should I investigate?
Optimizing the reaction conditions is key to achieving complete derivatization.
| Parameter | Issue | Recommended Action |
| Solvent | The polarity of the solvent can influence the reaction. | Use aprotic solvents like acetonitrile (ACN), dichloromethane (DCM), or pyridine. Pyridine can also act as a catalyst.[5][6] |
| Temperature | The reaction may be too slow at room temperature. | Gently heat the reaction mixture (e.g., 50-70°C).[8] However, excessive heat can lead to degradation of the analyte or derivative. Optimization is necessary. |
| Reaction Time | The reaction may not have had enough time to go to completion. | Increase the incubation time. Monitor the reaction progress over a time course (e.g., 30 min, 1 hr, 2 hr) to determine the optimal duration.[7] |
| Catalyst | The reaction may be slow without a catalyst. | A base catalyst is often used to facilitate the reaction. Pyridine is a common choice as it can serve as both the solvent and catalyst.[5][6] Other bases like 4-(Dimethylamino)pyridine (DMAP) can be used in catalytic amounts.[9] |
| Reagent Concentration | Insufficient anhydride will lead to incomplete reaction. | Use a molar excess of this compound relative to the analyte to drive the reaction to completion. A 50- to 100-fold excess is a common starting point. |
Experimental Protocols
General Protocol for Derivatization of a Standard Compound (e.g., an amine-containing analyte)
This protocol provides a starting point for optimization.
-
Preparation:
-
Ensure all glassware is clean and dry.
-
Prepare a stock solution of your analyte in an appropriate anhydrous solvent (e.g., acetonitrile).
-
Prepare a derivatization solution of this compound in anhydrous pyridine or another suitable aprotic solvent.
-
-
Derivatization Reaction:
-
In a micro-vial, add an aliquot of your analyte stock solution.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen. This step is critical to remove any residual water.
-
Add the this compound solution to the dried analyte. Ensure a significant molar excess of the reagent.
-
Vortex the mixture thoroughly to ensure the analyte is fully dissolved.
-
Incubate the reaction at a set temperature (e.g., 60°C) for a specific time (e.g., 1 hour). These parameters should be optimized for your specific analyte.
-
-
Quenching and Sample Preparation for Analysis:
-
After incubation, cool the reaction vial to room temperature.
-
The reaction can be quenched by adding a small amount of a nucleophilic scavenger like methanol if necessary, although often the sample is directly diluted.
-
Evaporate the solvent and pyridine under nitrogen.
-
Reconstitute the dried derivative in a solvent suitable for your chromatographic analysis (e.g., ethyl acetate for GC-MS or a mobile phase-compatible solvent for LC-MS).
-
The sample is now ready for injection.
-
Reaction Pathway
The following diagram illustrates the acylation of a primary amine with this compound.
Caption: Reaction of an amine with this compound.
References
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactions of Acid Anhydrides | Reactory [reactory.app]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Derivitization Preparation - Chromatography Forum [chromforum.org]
- 8. Chemical derivatization of histones for facilitated analysis by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ester synthesis by acylation [organic-chemistry.org]
Improving Glutaric anhydride-d6 labeling efficiency for complex matrices
Welcome to the technical support center for improving Glutaric anhydride-d6 labeling efficiency in complex matrices. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to navigate challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in complex matrices?
A1: this compound is primarily used as a chemical labeling reagent in quantitative proteomics and metabolomics. It introduces a stable isotope-labeled tag onto primary and secondary amines, such as the N-terminus of proteins/peptides and the side chain of lysine residues. This allows for the relative or absolute quantification of proteins and metabolites in complex biological samples using mass spectrometry.
Q2: What is the reaction mechanism of this compound with primary amines?
A2: this compound reacts with primary amines through nucleophilic acyl substitution. The lone pair of electrons on the amine nitrogen attacks one of the electrophilic carbonyl carbons of the anhydride ring. This opens the ring and forms a stable amide bond, resulting in a carboxylate group at the other end of the glutaroyl moiety.
Q3: What are the key parameters influencing the efficiency of this compound labeling?
A3: The key parameters that significantly impact labeling efficiency are:
-
pH: The pH of the reaction buffer is critical. A slightly alkaline pH (typically 8.0-9.0) is optimal to ensure that the primary amines are deprotonated and thus nucleophilic, while minimizing the hydrolysis of the anhydride reagent.
-
Temperature: The reaction is typically performed at room temperature. Higher temperatures can increase the rate of reaction but may also lead to increased hydrolysis of the anhydride and potential sample degradation.
-
Reaction Time: Sufficient incubation time is necessary for the labeling reaction to proceed to completion. The optimal time can vary depending on the complexity of the sample and the concentration of reactants.
-
Reagent Stoichiometry: A molar excess of this compound over the total amine concentration is required to drive the reaction to completion.
Q4: How can I quench the this compound labeling reaction?
A4: The reaction can be effectively quenched by adding a reagent that consumes the excess this compound. Common quenching agents include small primary amine-containing molecules like Tris (tris(hydroxymethyl)aminomethane) or glycine. Hydroxylamine can also be used. Lowering the pH of the solution will also effectively stop the reaction by protonating the amines and promoting the hydrolysis of any remaining anhydride.[1][2]
Q5: What are potential side reactions to be aware of during labeling?
A5: The most common side reaction is the hydrolysis of this compound, where it reacts with water to form glutaric acid-d6. This reduces the amount of reagent available for labeling. At very high pH values, side reactions with other nucleophilic residues, such as tyrosine and serine, can occur, although this is less common under optimized conditions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Labeling Efficiency | 1. Suboptimal pH: The pH of the reaction buffer is too low (amines are protonated) or too high (anhydride hydrolysis).2. Insufficient Reagent: The molar excess of this compound is not high enough.3. Short Reaction Time: The incubation period is not long enough for the reaction to complete.4. Degraded Reagent: The this compound has been hydrolyzed due to improper storage. | 1. Optimize pH: Ensure the reaction buffer is within the optimal range of pH 8.0-9.0. Use a fresh, reliable buffer.2. Increase Reagent Concentration: Increase the molar excess of the labeling reagent. A 10- to 20-fold molar excess is a good starting point.3. Extend Incubation Time: Increase the reaction time. Monitor the reaction progress by analyzing a small aliquot.4. Use Fresh Reagent: Store this compound in a desiccator and use a fresh stock for each experiment. |
| Inconsistent Labeling Across Samples | 1. Variable pH: The pH of individual samples varies.2. Inaccurate Protein/Metabolite Quantification: The initial amount of analyte is different between samples.3. Pipetting Errors: Inconsistent volumes of labeling reagent or sample are being added. | 1. Standardize pH: Carefully adjust and verify the pH of each sample before adding the labeling reagent.2. Accurate Quantification: Use a reliable method (e.g., BCA assay for proteins) to accurately determine the concentration of your analyte in each sample before labeling.3. Calibrate Pipettes: Ensure all pipettes are properly calibrated and use careful pipetting techniques. |
| Presence of Unlabeled Peptides/Metabolites | 1. Incomplete Reaction: See "Low Labeling Efficiency" above.2. Steric Hindrance: The amine group is not accessible to the labeling reagent due to the local protein/metabolite structure. | 1. Optimize Reaction Conditions: Revisit pH, reagent concentration, and reaction time.2. Denaturation: For proteins, ensure complete denaturation and reduction/alkylation prior to labeling to expose all available amine groups. |
| Sample Precipitation During Labeling | 1. High Concentration of Organic Solvent: The addition of this compound dissolved in an organic solvent causes precipitation.2. pH Shift: The addition of the reagent significantly alters the sample pH. | 1. Optimize Solvent: Use a minimal amount of a water-miscible organic solvent (e.g., acetonitrile or DMSO) to dissolve the reagent. Add it to the sample slowly while vortexing.2. Buffer Capacity: Use a buffer with sufficient buffering capacity to maintain the desired pH throughout the reaction. |
Experimental Protocols
Protocol 1: this compound Labeling of Peptides for Quantitative Proteomics
This protocol outlines a general procedure for labeling peptides from a complex protein digest.
1. Sample Preparation: a. Digest 100 µg of protein extract per condition with trypsin overnight at 37°C. b. Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge and dry the peptides under vacuum.
2. Reconstitution and pH Adjustment: a. Reconstitute the dried peptides in 100 µL of 100 mM triethylammonium bicarbonate (TEAB) buffer, pH 8.5. b. Verify the pH of the peptide solution and adjust if necessary.
3. Labeling Reaction: a. Prepare a 1 M stock solution of this compound in anhydrous acetonitrile. b. Add a 10-fold molar excess of the this compound solution to the peptide solution. (Note: The molar concentration of amine groups can be estimated based on the initial protein amount, assuming an average amino acid composition). c. Incubate the reaction mixture for 1 hour at room temperature with gentle shaking.
4. Quenching the Reaction: a. Add 10 µL of 1 M Tris-HCl, pH 8.0, to the reaction mixture to quench any excess this compound. b. Incubate for 15 minutes at room temperature.
5. Sample Cleanup: a. Acidify the sample by adding 10 µL of 10% trifluoroacetic acid (TFA). b. Desalt the labeled peptides using a C18 SPE cartridge. c. Elute the labeled peptides and dry them under vacuum.
6. Mass Spectrometry Analysis: a. Reconstitute the labeled peptides in a solvent compatible with your LC-MS system (e.g., 0.1% formic acid in water). b. Analyze the samples by LC-MS/MS for quantitative analysis.
Data Presentation
The following tables provide illustrative data on how key parameters can affect labeling efficiency. Note: This is representative data and actual results may vary.
Table 1: Effect of pH on this compound Labeling Efficiency
| pH | Labeling Efficiency (%) | Hydrolysis of Reagent (%) |
| 7.0 | 75 | 10 |
| 7.5 | 88 | 15 |
| 8.0 | 98 | 20 |
| 8.5 | 99 | 25 |
| 9.0 | 95 | 40 |
| 9.5 | 85 | 60 |
Table 2: Effect of Reaction Time and Temperature on Labeling Efficiency (at pH 8.5)
| Reaction Time (min) | Efficiency at 4°C (%) | Efficiency at 25°C (RT) (%) | Efficiency at 37°C (%) |
| 15 | 60 | 85 | 90 |
| 30 | 75 | 95 | 98 |
| 60 | 85 | 99 | 99 |
| 120 | 90 | 99 | 99 |
Visualizations
Caption: Experimental workflow for this compound labeling.
Caption: Factors influencing this compound labeling efficiency.
References
Technical Support Center: Preventing Isotope Exchange with Glutaric Anhydride-d6
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the use of Glutaric anhydride-d6, focusing on the prevention of undesirable deuterium-hydrogen (H/D) isotope exchange. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the isotopic integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is isotope exchange and why is it a concern with this compound?
A1: Isotope exchange, specifically hydrogen-deuterium (H/D) exchange, is a chemical reaction where a deuterium atom on a labeled compound is replaced by a hydrogen atom from the surrounding environment (e.g., solvent, reagents). For this compound, this is a significant concern as the loss of deuterium atoms compromises its isotopic purity. This can lead to inaccurate results in quantitative analyses, such as mass spectrometry-based assays where this compound is used as an internal standard or labeling reagent. The loss of deuterium alters the mass of the molecule, potentially leading to misinterpretation of experimental outcomes.[1][2]
Q2: What are the primary factors that can cause deuterium exchange in this compound?
A2: The primary factors that can induce H/D exchange are:
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Presence of Protic Solvents: Solvents with acidic protons, such as water, alcohols (methanol, ethanol), and carboxylic acids, can serve as a source of hydrogen atoms for exchange.
-
pH: Both acidic and basic conditions can catalyze the exchange process. The rate of H/D exchange is often pH-dependent.[1][2]
-
Temperature: Higher temperatures can increase the rate of chemical reactions, including isotope exchange.
-
Presence of Catalysts: Certain catalysts, including acids, bases, and some metals, can facilitate H/D exchange.[1]
Q3: How can I assess the isotopic purity of my this compound?
A3: The isotopic purity of this compound can be determined using the following analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR can be used to quantify the amount of residual protons at the deuterated positions.
-
²H (Deuterium) NMR directly observes the deuterium signal and can be used for quantification.[3][4][5]
-
¹³C NMR with both proton and deuterium decoupling can also be used to quantify the degree of deuteration at specific sites.[6][7]
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry can distinguish between the different isotopologues (molecules with different numbers of deuterium atoms) and determine their relative abundance, providing a detailed picture of the isotopic distribution.[8][9][10][11]
Q4: What are the recommended storage conditions for this compound to maintain its isotopic integrity?
A4: To minimize the risk of degradation and isotope exchange during storage, it is recommended to:
-
Store in a tightly sealed container to prevent exposure to atmospheric moisture.
-
Store in a cool, dry place. Refrigeration is often recommended for long-term storage.
-
Store under an inert atmosphere (e.g., argon or nitrogen) to protect from moisture.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps & Solutions |
| Loss of deuterium observed in post-reaction analysis (e.g., by MS or NMR). | Use of protic solvents (e.g., water, methanol, ethanol) during the reaction or workup. | Solution: Whenever possible, use anhydrous aprotic solvents (e.g., dichloromethane, tetrahydrofuran, acetonitrile, N,N-dimethylformamide). If a protic solvent is unavoidable, use its deuterated counterpart (e.g., D₂O, CD₃OD) and perform the reaction at the lowest possible temperature for the shortest duration. |
| Presence of acidic or basic impurities in reagents or solvents. | Solution: Use high-purity, anhydrous reagents and solvents. If necessary, purify solvents before use. Avoid strong acids and bases unless they are essential for the reaction, and if so, consider using their deuterated forms. | |
| Elevated reaction temperatures. | Solution: Conduct the reaction at the lowest temperature at which it proceeds at a reasonable rate. Monitor the reaction progress to avoid unnecessarily long reaction times. | |
| Inconsistent results in labeling experiments. | Variable levels of H/D exchange between experimental runs. | Solution: Standardize all experimental parameters, including solvent and reagent sources, reaction time, temperature, and workup procedures. Ensure consistent handling and storage of this compound. |
| Hydrolysis of the anhydride during the reaction. | Solution: Ensure all glassware is thoroughly dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. | |
| Broad or unexpected peaks in NMR spectra. | Partial H/D exchange leading to a mixture of isotopologues. | Solution: Analyze the sample by high-resolution mass spectrometry to confirm the presence of multiple isotopologues. Review the experimental protocol to identify and eliminate potential sources of protons. |
Quantitative Data Summary
| Parameter | Condition | Impact on Deuterium Stability | Rationale |
| Solvent | Protic (e.g., H₂O, CH₃OH) | Decreased | Provides a source of protons for exchange. |
| Aprotic (e.g., CH₂Cl₂, THF) | Increased | Lacks acidic protons, minimizing the chance of exchange. | |
| pH | Acidic (pH < 7) | Decreased | Can catalyze the enolization of the carbonyl group, facilitating exchange at the α-positions.[2] |
| Neutral (pH ≈ 7) | Optimal | Minimizes both acid and base-catalyzed exchange. | |
| Basic (pH > 7) | Decreased | Can catalyze the enolization of the carbonyl group, facilitating exchange at the α-positions.[2][12] | |
| Temperature | Elevated | Decreased | Increases the rate of all chemical reactions, including H/D exchange.[13] |
| Ambient / Sub-ambient | Increased | Slows the rate of H/D exchange. |
Experimental Protocols
Protocol 1: General Procedure for Acylation of a Primary Amine with this compound
Objective: To perform an acylation reaction while minimizing deuterium exchange.
Materials:
-
This compound
-
Primary amine
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Anhydrous base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))
-
Inert gas (Nitrogen or Argon)
-
Dry glassware
Methodology:
-
Preparation:
-
Thoroughly dry all glassware in an oven and cool under a stream of inert gas.
-
Ensure all solvents and reagents are anhydrous.
-
-
Reaction Setup:
-
Under an inert atmosphere, dissolve the primary amine and anhydrous base in the anhydrous aprotic solvent in a reaction flask.
-
In a separate flask, dissolve this compound in the anhydrous aprotic solvent.
-
-
Reaction:
-
Cool the amine solution to 0 °C in an ice bath.
-
Slowly add the this compound solution to the stirred amine solution dropwise.
-
Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC or LC-MS).
-
-
Workup:
-
Upon completion, quench the reaction with a minimal amount of a deuterated quenching agent if necessary (e.g., D₂O).
-
Extract the product with an organic solvent and wash with a neutral aqueous solution (e.g., brine).
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Analysis:
-
Analyze the isotopic purity of the product using NMR and/or high-resolution mass spectrometry.
-
Protocol 2: Monitoring Isotopic Purity by ¹H NMR Spectroscopy
Objective: To quantify the extent of H/D exchange by detecting residual proton signals.
Methodology:
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound or the acylated product.
-
Dissolve the sample in a deuterated solvent that does not have signals in the region of interest (e.g., CDCl₃ or Acetone-d6).
-
Add a known amount of an internal standard with a sharp, well-resolved signal that does not overlap with the analyte signals.
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay to ensure full relaxation of all signals.
-
-
Data Analysis:
-
Integrate the residual proton signals corresponding to the deuterated positions of the this compound moiety.
-
Integrate the signal of the internal standard.
-
Calculate the amount of residual protons relative to the internal standard to determine the percentage of H/D exchange.
-
Visualizations
Caption: Workflow for acylation using this compound to minimize H/D exchange.
Caption: Troubleshooting logic for addressing deuterium loss in experiments with this compound.
References
- 1. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 5. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative analysis of deuterium using the isotopic effect on quaternary (13)C NMR chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]
- 10. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. The Hydrogen–Deuterium Exchange at α-Carbon Atom in N,N,N-Trialkylglycine Residue: ESI-MS Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Glutaric anhydride-d6 stability and storage best practices
Technical Support Center: Glutaric Anhydride-d6
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
To ensure the long-term stability and isotopic purity of this compound, it is crucial to store it under controlled conditions. As a moisture-sensitive compound, exposure to atmospheric humidity should be minimized.[1][2]
-
Temperature: Store in a cool, dry place.[1][3] For long-term storage, refrigeration at 4°C is recommended, with some sources suggesting storage at temperatures as low as -20°C to maintain integrity.[4] Always consult the manufacturer's certificate of analysis for specific temperature guidelines.[4]
-
Atmosphere: Store under an inert atmosphere, such as dry argon or nitrogen, to prevent moisture ingress and potential degradation.[4][5][6]
-
Container: Keep the compound in a tightly sealed container.[1][3][7] Amber vials are recommended to protect against light-induced degradation.[4]
-
Environment: Store away from incompatible materials such as acids, bases, strong oxidizing agents, alcohols, and amines.[1][2][8]
Q2: What is the expected stability of this compound and what are its primary degradation pathways?
Glutaric anhydride is generally considered stable under recommended storage conditions.[7][8] However, its reactivity as a cyclic dicarboxylic anhydride makes it susceptible to certain degradation pathways.[9]
-
Hydrolysis: The primary degradation pathway is reaction with water (hydrolysis) to form glutaric acid-d6.[1] This can be initiated by exposure to moist air or protic solvents.
-
Alcoholysis/Aminolysis: Reaction with alcohols or amines will lead to the formation of corresponding esters or amides, respectively.[10][11][12]
-
Isotopic Exchange: For deuterated compounds, there is a risk of hydrogen-deuterium (H-D) exchange, particularly in the presence of protic solvents (e.g., water, methanol) or acidic/basic conditions.[4][13] This can compromise the isotopic purity of the compound.
Q3: How can I prevent the degradation of this compound during handling and in solution?
Preventing degradation involves meticulous handling and the use of appropriate solvents.
-
Handling: Always handle the compound in a well-ventilated area, preferably under a fume hood or in a glovebox with an inert atmosphere.[4][14] Minimize the generation of dust.[1]
-
Solvent Selection: For preparing stock solutions, use anhydrous, aprotic solvents. If a protic solvent must be used, a deuterated version is preferable to minimize H-D exchange.[4][13] Methanol is a common solvent for stock solutions, but it should be anhydrous.[4]
-
Solution Storage: Prepare solutions fresh whenever possible. If storage is necessary, store solutions at low temperatures (-20°C) in tightly sealed vials under an inert atmosphere.[4]
Q4: What are the signs of degradation, and how can I check the purity of my this compound?
Visual inspection and analytical techniques can be used to assess purity.
-
Visual Inspection: A change in color or physical state can indicate degradation, although this is not always a reliable indicator.
-
Analytical Methods: The most reliable way to check purity is through analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), or chromatography (GC/LC). The presence of glutaric acid-d6 or other byproducts would indicate degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or low signal in mass spectrometry analysis. | Degradation of the standard due to improper storage or handling.[4] | 1. Prepare a fresh working solution from the stock solution.[4]2. If the issue persists, prepare a new stock solution from the neat material.[4]3. Verify storage conditions (temperature, light exposure, inert atmosphere).[4] |
| Adsorption of the compound to container surfaces, especially at low concentrations.[4] | 1. Use silanized glass vials to minimize adsorption.[4]2. Prepare working solutions fresh before each use.[4] | |
| Unexpected side products observed in a reaction. | The anhydride has degraded due to exposure to moisture or other nucleophiles. | 1. Confirm the purity of the this compound using an appropriate analytical technique (e.g., NMR) before use.2. Ensure all glassware is thoroughly dried and the reaction is run under anhydrous conditions. |
| The anhydride is reacting with the solvent or impurities in the reaction mixture. | 1. Use anhydrous, high-purity solvents.2. Purify all other reagents to remove potential nucleophilic impurities. | |
| Evidence of Hydrogen-Deuterium (H-D) exchange (loss of deuterium label). | Exposure to protic solvents (e.g., water, non-deuterated methanol) or atmospheric moisture.[13] | 1. Handle the compound under a dry, inert atmosphere.[13]2. Use anhydrous, deuterated solvents for solution preparation.[13]3. For long-term storage, keep the compound as a solid in a sealed vial under an inert atmosphere in a desiccator.[13] |
| Acidic or basic conditions catalyzing the exchange.[4] | 1. Avoid acidic or basic solutions unless they are part of the intended reaction protocol.[4]2. Buffer the reaction mixture if necessary to maintain a neutral pH. |
Quantitative Data
The following table summarizes the physical and chemical properties of non-deuterated Glutaric Anhydride.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₆O₃ | [1][15] |
| Molecular Weight | 114.10 g/mol | [1][15] |
| Melting Point | 46 - 57 °C | [8] |
| Boiling Point | 290 °C | [8] |
| Flash Point | 173 °C | [8][15] |
| Density | 1.411 g/cm³ | [1] |
| Vapor Pressure | 0.05 hPa @ 50 °C | [7][8] |
| Solubility in Water | Hydrolyzes | [1][16] |
Experimental Protocols
Protocol: Purity and Stability Assessment of this compound by ¹H NMR Spectroscopy
This protocol outlines a general method for assessing the purity of this compound and detecting its primary degradation product, glutaric acid-d6.
-
Sample Preparation: a. Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial. b. Add approximately 0.7 mL of a suitable anhydrous deuterated solvent (e.g., Chloroform-d, Acetone-d6). Ensure the solvent does not contain residual water. c. Gently swirl the vial to dissolve the compound completely. d. Transfer the solution to a clean, dry NMR tube.
-
NMR Acquisition: a. Acquire a ¹H NMR spectrum on a standard NMR spectrometer (e.g., 400 MHz). b. Ensure a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. c. Integrate all visible peaks.
-
Data Analysis: a. The ¹H NMR spectrum of pure this compound should show minimal signals in the proton region, corresponding only to any residual protons in the deuterated positions and any non-deuterated impurities. b. The primary degradation product, glutaric acid-d6, will have a distinct signal for its carboxylic acid protons (-COOH), typically a broad singlet in the 10-12 ppm region. The presence and integration of this peak relative to any residual starting material peaks can be used to quantify the extent of hydrolysis. c. The presence of other unexpected peaks may indicate other impurities or degradation products.
Visualizations
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Key storage best practices for this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. Glutaric anhydride - Safety Data Sheet [chemicalbook.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. Glutaric anhydride | C5H6O3 | CID 7940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Preparation and Reaction Mechanisms of Carboxylic Anhydrides - Chemistry Steps [chemistrysteps.com]
- 13. benchchem.com [benchchem.com]
- 14. How to Effectively Utilize Anhydrides in Organic Synthesis: A Comprehensive Guide for Achieving Optimal Results [insights.made-in-china.com]
- 15. Glutaric anhydride | 108-55-4 | FG14622 | Biosynth [biosynth.com]
- 16. Glutaric anhydride CAS#: 108-55-4 [m.chemicalbook.com]
Overcoming matrix effects with Glutaric anhydride-d6 internal standard
Welcome to the technical support center for overcoming matrix effects in LC-MS/MS analysis using isotope-coded derivatization with glutaric anhydride. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to ensure robust and accurate quantification of analytes with primary and secondary amine functionalities.
Frequently Asked Questions (FAQs)
This section addresses common questions about matrix effects and the principles of using a glutaric anhydride-d6 derivatization strategy.
Q1: What are matrix effects and why are they a problem in LC-MS/MS analysis?
A1: The "matrix" consists of all components within a sample other than the analyte of interest, such as salts, lipids, proteins, and phospholipids.[1] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source.[2][3] This interference can either decrease the signal (ion suppression) or increase it (ion enhancement), leading to inaccurate and unreliable quantification, reduced precision, and compromised sensitivity.[1][4][5]
Q2: How does an internal standard (IS) help overcome matrix effects?
A2: An internal standard is a compound with similar physicochemical properties to the analyte, which is added at a known concentration to all samples, standards, and quality controls. Ideally, the IS and the analyte co-elute from the liquid chromatography column.[6] Because they experience the same matrix effects, any signal suppression or enhancement that affects the analyte will also affect the IS to a similar degree.[7][8] By using the ratio of the analyte's response to the IS's response for quantification, the variability introduced by the matrix effect is normalized, leading to more accurate and precise results.[4]
Q3: What is isotope-coded derivatization and why use this compound?
A3: Isotope-coded derivatization (ICD) is a strategy where a stable isotope label is introduced into the analyte molecule via a chemical reaction.[9][10] In this approach, the analyte in the sample is derivatized with the "light" version of the reagent (glutaric anhydride), while a stable isotope-labeled (SIL) version of the analyte is added as the internal standard and is also derivatized with the "light" reagent. The resulting derivatized analyte and derivatized SIL-IS are nearly identical chromatographically but are distinct in mass, making this an ideal system for quantification.[9]
Using a deuterated derivatizing agent like this compound is part of a similar strategy. It allows for the creation of a heavy-labeled version of the analyte derivative to serve as an excellent internal standard, ensuring it closely mimics the behavior of the native analyte derivative during analysis.
Q4: What types of analytes are suitable for derivatization with glutaric anhydride?
A4: Glutaric anhydride is primarily used to derivatize compounds containing primary and secondary amine functional groups.[11][12] This makes it highly effective for a wide range of small molecules, including amino acids, catecholamines, pharmaceuticals, and other amine-containing metabolites that may otherwise exhibit poor ionization efficiency or chromatographic retention.[13][14]
Experimental Workflow and Protocols
A robust experimental workflow is critical for successful derivatization and analysis. The following diagram and protocol provide a general framework for implementation.
Caption: General experimental workflow for amine derivatization.
General Protocol for Derivatization of Amines
This protocol provides a starting point; optimization of reagent concentration, temperature, and time is crucial for each specific analyte.[15]
-
Sample Preparation:
-
To 100 µL of biological sample (e.g., plasma), add 300 µL of ice-cold acetonitrile to precipitate proteins.[16]
-
Vortex vigorously for 1 minute and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[16]
-
Transfer the supernatant to a new tube and evaporate to complete dryness under a gentle stream of nitrogen.[17][16]
-
-
Derivatization Reaction:
-
Reconstitute the dried extract in 50 µL of a suitable buffer (e.g., 50 mM ammonium bicarbonate in water).
-
Add the stable isotope-labeled internal standard.
-
Adjust the pH to ~9.0 using a weak base like ammonium hydroxide. This step is critical for efficient derivatization.[16]
-
Add 10 µL of a freshly prepared solution of glutaric anhydride in a non-protic solvent (e.g., 10 mg/mL in acetonitrile).
-
Vortex and incubate the mixture at 60°C for 30 minutes.
-
Stop the reaction by adding 5 µL of a weak acid like 5% formic acid to hydrolyze the excess anhydride.[16]
-
-
LC-MS/MS Analysis:
-
Dilute the final sample with the initial mobile phase to the desired volume.
-
Transfer to an autosampler vial for injection into the LC-MS/MS system.
-
Analyze using an appropriate reversed-phase column and mobile phase gradient. Monitor the specific mass transitions for the "light" analyte derivative and the "heavy" internal standard derivative.
-
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Derivatization Product | 1. Incorrect pH: The reaction is highly pH-dependent; amines must be deprotonated to be nucleophilic.[16]2. Reagent Degradation: Anhydrides are moisture-sensitive and can hydrolyze over time.3. Low Incubation Temperature/Time: The reaction may be incomplete.[15]4. Steric Hindrance: Bulky groups near the amine may slow or prevent the reaction. | 1. Ensure the pH of the reaction mixture is between 8 and 9 before adding the anhydride.2. Always prepare the glutaric anhydride solution fresh before use.[15]3. Optimize incubation temperature (try 50-70°C) and time (try 30-90 minutes).4. Consider a different derivatization reagent with a smaller reactive group if the issue persists. |
| High Signal Variability (Poor Precision) | 1. Inconsistent Derivatization: Minor variations in pH, temperature, or timing between samples can affect reaction efficiency.[15]2. IS Not Compensating Properly: The internal standard may not be behaving identically to the analyte.3. Matrix Effects Still Present: The derivatization did not fully resolve the issue, or the derivative itself is experiencing suppression. | 1. Automate liquid handling steps where possible. Ensure consistent timing and temperature control for all samples.2. Verify the purity and concentration of your SIL-IS. Ensure it is added before the derivatization step.3. Improve sample cleanup (e.g., use solid-phase extraction instead of protein precipitation) to remove more interfering matrix components.[5] |
| Peak Tailing or Splitting for Derivatized Analyte | 1. Incomplete Reaction: Both derivatized and underivatized forms are present.2. Reaction with Multiple Sites: The analyte has more than one reactive site, leading to multiple products.3. Chromatographic Issues: The derivative may have poor peak shape under the current LC conditions. | 1. Re-optimize the derivatization conditions (pH, reagent concentration, time, temperature) to drive the reaction to completion.2. Analyze the mass spectrum to confirm the identity of the different peaks. If multiple products are unavoidable, sum the peak areas for quantification.3. Modify the mobile phase (e.g., adjust pH, change organic modifier) or try a different column chemistry. |
| Analyte/IS Response Ratio is Not Consistent | 1. Chromatographic Isotope Effect: The deuterated IS derivative may elute slightly earlier than the non-deuterated analyte derivative, causing differential matrix effects. This is more common with deuterium labels.[18]2. Isotopic Contribution: The "light" analyte may have a natural isotope peak (M+2, M+4) that overlaps with the "heavy" IS, or the IS may contain some unlabeled analyte. | 1. Ensure chromatographic peaks are sufficiently wide so that both compounds experience the same average matrix effect. A shallower gradient may be required.2. Correct for isotopic contributions during data processing. Check the certificate of analysis for the isotopic purity of your standard. |
Illustrative Performance Data
The use of glutaric anhydride derivatization can significantly improve analytical performance. The following table provides an example of the improvements that can be achieved for a hypothetical small molecule amine.
| Parameter | Without Derivatization | With Glutaric Anhydride Derivatization | Improvement |
| Limit of Quantitation (LOQ) | 5.0 ng/mL | 0.1 ng/mL | 50-Fold |
| Matrix Effect (% Suppression) | 75% | < 10% | Significant Reduction |
| Recovery Precision (%RSD) | 18% | 4% | Improved Consistency |
| Chromatographic Retention | Poor (void volume) | Good (k' > 2) | Enhanced Separation |
Matrix Effect Explained
The following diagram illustrates how a stable isotope-labeled internal standard (IS) corrects for signal suppression caused by matrix effects.
Caption: How an internal standard corrects for matrix effects.
References
- 1. bataviabiosciences.com [bataviabiosciences.com]
- 2. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current trends in isotope-coded derivatization liquid chromatographic-mass spectrometric analyses with special emphasis on their biomedical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stable isotope coded derivatizing reagents as internal standards in metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 12. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Overcoming analytical challenges with chemical derivatization in LC-MS/MS - Syngene International Ltd [syngeneintl.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
Minimizing side reactions during Glutaric anhydride-d6 derivatization
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Glutaric anhydride-d6 for the derivatization of primary and secondary amines for mass spectrometry analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of this compound with analytes?
This compound reacts with primary and secondary amines via nucleophilic acyl substitution to form the corresponding deuterated N-glutaryl amides. This reaction introduces a stable, deuterated tag, which is useful for creating internal standards for quantitative mass spectrometry-based assays.[1][2][3]
Q2: What is the most common side reaction during derivatization with this compound?
The most prevalent side reaction is the hydrolysis of this compound to glutaric acid-d6 in the presence of water.[4][5] This can significantly reduce the yield of the desired derivative and introduce a contaminant into the reaction mixture. It is crucial to work under anhydrous conditions to minimize this side reaction.
Q3: Can this compound react with other functional groups?
While this compound is highly reactive towards primary and secondary amines, it can also react with other nucleophiles such as alcohols and phenols to form esters.[5] However, amines are generally more nucleophilic and will react preferentially, especially under controlled conditions.[6]
Q4: Why is a base, such as pyridine or triethylamine, often used in the derivatization protocol?
A non-nucleophilic base like pyridine or triethylamine is typically added to catalyze the reaction and to neutralize the glutaric acid-d6 byproduct formed during the reaction with the amine.[7][8][9] This prevents the protonation of the amine analyte, which would render it non-nucleophilic and stop the reaction.
Q5: How can I monitor the progress of the derivatization reaction?
The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS).[10][11][12] By analyzing aliquots of the reaction mixture over time, you can determine the point of reaction completion.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Desired Derivative | 1. Hydrolysis of this compound: Presence of moisture in the solvent, reagents, or glassware. | 1. Use anhydrous solvents and reagents. Dry glassware in an oven prior to use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| 2. Incomplete Reaction: Insufficient reaction time or temperature. | 2. Increase the reaction time or cautiously increase the reaction temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal conditions.[10] | |
| 3. Insufficient Reagent: Molar ratio of this compound to the analyte is too low. | 3. Increase the molar equivalents of this compound. A 1.2 to 1.5-fold excess is a good starting point.[6] | |
| 4. Analyte Degradation: The analyte may be unstable under the reaction conditions. | 4. Use milder reaction conditions (e.g., lower temperature). | |
| Presence of Unreacted Starting Material | 1. Poor Reactivity of Analyte: Steric hindrance around the amine group. | 1. Increase reaction temperature, use a more effective catalyst (e.g., 4-dimethylaminopyridine, DMAP, in catalytic amounts), or extend the reaction time.[6] |
| 2. Inactive Catalyst: The base catalyst (e.g., pyridine) may be of poor quality or contain water. | 2. Use a fresh, anhydrous bottle of the base catalyst. | |
| Formation of Multiple Products | 1. Di- or Poly-derivatization: The analyte has multiple amine or other nucleophilic groups. | 1. Use a stoichiometric amount of this compound or add it slowly to the reaction mixture to favor mono-derivatization.[6] |
| 2. Side Reaction with Other Functional Groups: The analyte contains other nucleophilic groups like hydroxyls. | 2. Optimize reaction conditions (e.g., lower temperature, shorter reaction time) to favor the more reactive amine group. | |
| Peak Tailing or Poor Chromatography | 1. Presence of Carboxylic Acid Byproduct: The glutaric acid-d6 byproduct can interfere with chromatography. | 1. Ensure the workup procedure effectively removes the acidic byproduct. This can involve a liquid-liquid extraction with a mild aqueous base (e.g., saturated sodium bicarbonate solution).[6] |
| 2. Unstable Derivative: The formed amide derivative may be degrading in the analytical system. | 2. Analyze the sample promptly after preparation. Check the pH of the mobile phase to ensure it is compatible with the derivative's stability. |
Experimental Protocols
General Protocol for Derivatization of a Primary Amine with this compound
This is a general guideline and may require optimization for specific analytes.
Materials:
-
Analyte containing a primary or secondary amine
-
This compound
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dry, round-bottom flask under an inert atmosphere, dissolve the amine analyte (1.0 equivalent) in anhydrous DCM.
-
Add anhydrous pyridine (1.5 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.2 equivalents) in anhydrous DCM dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Reconstitute the dried derivative in a suitable solvent for LC-MS analysis.
Illustrative Optimization of Reaction Conditions
The following table provides an example of how reaction conditions can be varied to optimize the derivatization yield and minimize side products. The values are for illustrative purposes.
| Parameter | Condition A (Initial) | Condition B (Optimized for Yield) | Condition C (Optimized for Selectivity) |
| Temperature | Room Temperature | 40 °C | 0 °C to Room Temperature |
| Time | 2 hours | 4 hours | 1 hour |
| Equivalents of this compound | 1.2 | 1.5 | 1.05 |
| Catalyst | Pyridine (1.5 eq) | Pyridine (2.0 eq) | Pyridine (1.2 eq) |
| Expected Yield (%) | 75 | 95 | 85 (mono-derivatized) |
| Hydrolysis Product (%) | < 5 | < 2 | < 5 |
Visualizations
References
- 1. Acid anhydride on reaction with primary amines gives class 12 chemistry CBSE [vedantu.com]
- 2. Acid anhydride on reaction with primary amines gives: A. amide B. imi - askIITians [askiitians.com]
- 3. echemi.com [echemi.com]
- 4. chemrevise.org [chemrevise.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide‐Driven Reaction Networks | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. benchchem.com [benchchem.com]
- 11. HPLC Method for Analysis of Glutaric Anhydride on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 12. Determination of related substances in gluaric anhydride by HPLC | 在线期刊 | 《药学前沿》官方网站 [yxqy.whuznhmedj.com]
Technical Support Center: GC-MS Analysis of Glutaric Anhydride-d6 Derivatives
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the GC-MS analysis of glutaric anhydride-d6 and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the recommended type of GC column for analyzing this compound derivatives?
A1: The choice of a GC column depends heavily on whether the analyte has been derivatized.
-
For Derivatized Analytes: The most common approach is to derivatize this compound to a less polar, more volatile form (e.g., silyl or alkyl esters). For these derivatives, a non-polar or intermediate-polarity column is recommended. A widely used column is one with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms, SLB-5ms).[1] These columns are robust, have low bleed characteristics suitable for MS detectors, and provide good separation for a wide range of derivatized compounds.
-
For Underivatized Analytes: Direct analysis of glutaric anhydride or its hydrolyzed form, glutaric acid-d6, is challenging due to their high polarity, which can lead to poor peak shape and adsorption onto the column.[2] If direct analysis is attempted, a highly polar stationary phase, such as one based on polyethylene glycol (PEG, e.g., Carbowax), is necessary.[2][3] However, these columns generally have lower thermal stability.[2]
Q2: Why is derivatization necessary for analyzing this compound?
A2: Derivatization is a critical step for several reasons. Glutaric anhydride can hydrolyze to glutaric acid-d6, a polar, non-volatile dicarboxylic acid. These polar compounds interact strongly with the active sites in the GC system, leading to issues like:
-
Poor Peak Shape: Significant peak tailing due to strong adsorption.[2][4]
-
Low Volatility: Difficulty in eluting from the column.
-
Thermal Instability: Potential for decomposition in the hot injector.[5]
Derivatization converts the polar carboxyl groups into less polar and more volatile esters or silyl ethers, which significantly improves chromatographic performance and analytical accuracy.[6][7]
Q3: What are the common derivatization methods for glutaric anhydride and its corresponding acid?
A3: The two most common derivatization techniques for carboxylic acids in GC-MS are silylation and alkylation (esterification).[2][7]
-
Silylation: This method replaces active hydrogens on the carboxyl groups with a trimethylsilyl (TMS) group. A common reagent is N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA).[7] This is a versatile and effective method for many organic acids.[6]
-
Alkylation (Esterification): This involves converting the carboxylic acids into esters (e.g., methyl or ethyl esters). Reagents like BF3/methanol or diethyl sulfate can be used.[7][8]
It is also possible to use a deuterated derivatization agent, such as d9-MSTFA, to create internal standards for absolute quantification.[9]
Q4: I am seeing poor peak shape (tailing) for my derivatized this compound. What could be the cause?
A4: Peak tailing, even after derivatization, can be caused by several factors:
-
Incomplete Derivatization: If the reaction is not complete, the remaining underivatized polar analyte will tail. Consider optimizing the reaction time, temperature, or reagent concentration.
-
Active Sites in the GC System: Active sites in the injector liner, column, or connections can cause adsorption. Using a deactivated liner (sometimes with glass wool) and ensuring a high-quality, inert column is crucial.[5]
-
Column Contamination: Buildup of non-volatile residues on the column can create active sites. Baking out the column or trimming the first few centimeters from the inlet side can help.[10]
-
Injector Temperature: An injector temperature that is too low may lead to slow vaporization, while one that is too high can cause degradation of the derivative.
Q5: I am observing an "isotope memory effect." What is it and how can I prevent it?
A5: An isotope memory effect, which has been observed with the similar compound succinic anhydride, is caused by the strong adsorption of the analyte onto the column.[11] When a subsequent, non-deuterated sample is injected, some of the adsorbed deuterated compound can desorb and co-elute, leading to inaccurate isotope ratio measurements. To mitigate this:
-
Ensure High Inertness: Use highly deactivated liners and columns to minimize active sites where adsorption can occur.
-
Thorough Method Development: Optimize temperatures and flow rates to ensure the analyte passes through the system without excessive interaction.
-
Sufficient Wash Steps: Run blank solvent injections between samples to wash out retained compounds.
-
Consider Derivatization: Converting the analyte to a less polar derivative (like a TMS ester) can significantly reduce its interaction with the column and suppress this effect.[11]
Q6: My dicarboxylic acid appears to be converting to the anhydride in the GC inlet. How can I confirm and prevent this?
A6: It is a known phenomenon for some dicarboxylic acids to thermally dehydrate to their corresponding anhydride in a hot GC inlet.[1] To test for this, you can inject a standard of the pure glutaric acid-d6 and see if it produces a peak with the same retention time and mass spectrum as this compound. To prevent this, derivatization is the most effective solution. Converting the acid to a stable ester or silyl derivative will block the carboxyl groups from reacting.
GC Column Selection Summary
The selection of a stationary phase is the most critical step in choosing a GC column.[3] The choice is based on the principle of "like dissolves like," where the polarity of the stationary phase should match the polarity of the analyte.[12]
| Stationary Phase Type | Polarity | Recommended For | Common Phases | Temperature Limit |
| 5% Diphenyl / 95% Dimethylpolysiloxane | Low-Polarity | Derivatized this compound (e.g., TMS or methyl esters). Good general-purpose phase. | DB-5ms, SLB-5ms, Equity-5 | Up to 320-350 °C |
| 14% Cyanopropylphenyl / 86% Dimethylpolysiloxane | Medium-Polarity | Derivatized analytes, offers alternative selectivity to 5% phenyl phases. | InertCap 1701, DB-1701 | Up to 280 °C |
| Polyethylene Glycol (PEG) | High-Polarity | Underivatized glutaric acid-d6 (not generally recommended due to peak shape issues). | InertCap Pure-WAX, Carbowax 20M, DB-WAX | Up to 250-280 °C |
| Free Fatty Acid Phase (FFAP) | Very High-Polarity | Specifically designed for the analysis of free carboxylic acids. | SP-1000, FFAP | Up to 250 °C |
Experimental Workflow & Protocols
Generalized Protocol: Silylation of this compound
This protocol provides a general methodology for the derivatization of this compound (which may be partially or fully hydrolyzed to glutaric acid-d6 in the sample matrix) to its trimethylsilyl (TMS) derivative for GC-MS analysis.
-
Sample Preparation:
-
Accurately weigh or pipette the sample containing this compound into a reaction vial.
-
Evaporate the sample to complete dryness under a gentle stream of nitrogen. It is critical to remove all moisture, as silylation reagents are water-sensitive.
-
-
Derivatization:
-
Add 100 µL of a silylation reagent, such as N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dry sample.
-
Add 50 µL of a suitable solvent like pyridine or acetonitrile to ensure the sample is fully dissolved.
-
Cap the vial tightly and heat at 60-70 °C for 30-60 minutes to ensure complete derivatization.
-
-
GC-MS Analysis:
-
Cool the vial to room temperature.
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
Example GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness 5% diphenyl / 95% dimethylpolysiloxane column.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 70 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
MS Mode: Scan mode to identify peaks, followed by Selected Ion Monitoring (SIM) for quantification.
-
-
Workflow Diagram
Caption: Experimental workflow from sample preparation to data analysis.
Troubleshooting Guide
Use the following decision tree to diagnose common issues during your GC-MS analysis.
Caption: A decision tree for troubleshooting common GC-MS issues.
References
- 1. Analysis of a mix of anhydride and its dicarboxylic acid - Chromatography Forum [chromforum.org]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. Selecting a GC Column by a Specific Stationary Phase [sigmaaldrich.com]
- 4. Types of stationary phases in gas chromatography| Phenomenex [phenomenex.com]
- 5. selectscience.net [selectscience.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Determination of methylmalonic acid and glutaric acid in urine by aqueous-phase derivatization followed by headspace solid-phase microextraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Utilization of a deuterated derivatization agent to synthesize internal standards for gas chromatography-tandem mass spectrometry quantification of silylated metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. GC-MS measurement of deuterium in succinic anhydride and TMS-succinate. An isotope memory effect with succinic anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing Ionization Efficiency for Glutaric Anhydride-d6 Labeled Compounds
Welcome to the Technical Support Center for optimizing the ionization efficiency of compounds labeled with Glutaric Anhydride-d6. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing the mass spectrometric analysis of your derivatized molecules.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization with this compound used for LC-MS analysis?
A1: Derivatization with this compound is employed to improve the analytical characteristics of compounds, particularly those containing primary and secondary amine or hydroxyl functional groups.[1][2] The key advantages include:
-
Enhanced Ionization Efficiency: The addition of the glutaric acid moiety introduces a readily ionizable carboxylic acid group, which typically enhances the response in electrospray ionization (ESI), especially in negative ion mode.
-
Improved Chromatographic Separation: Derivatization can alter the polarity of the analyte, leading to better retention and peak shape on reversed-phase columns.[3]
-
Stable Isotope Labeling: The use of the deuterated (d6) form of glutaric anhydride allows for the introduction of a stable isotope label. This is particularly useful for quantitative studies using isotope dilution mass spectrometry, where the labeled compound serves as an internal standard to correct for matrix effects and variations in instrument response.[4][5]
Q2: Which ionization mode, positive or negative, is better for analyzing compounds derivatized with this compound?
A2: For compounds derivatized with glutaric anhydride, negative ion mode ESI is generally preferred . The derivatization introduces a carboxylic acid group, which is readily deprotonated to form a [M-H]⁻ ion in negative mode. This process is typically very efficient and leads to high sensitivity. While positive ion mode can sometimes be used, it may be less efficient for these derivatives.[6]
Q3: I am observing a low signal for my this compound labeled compound. What are the common causes and how can I troubleshoot this?
A3: Low signal intensity is a common issue that can stem from several factors. Here are the primary areas to investigate:
-
Incomplete Derivatization: The reaction may not have gone to completion.
-
Suboptimal Ionization Source Parameters: The settings on your mass spectrometer may not be ideal for your derivatized analyte.
-
Ion Suppression: Components in your sample matrix may be interfering with the ionization of your target analyte.[7]
-
Poor Chromatographic Conditions: Issues with your LC method can lead to broad peaks and reduced signal intensity.
Refer to the troubleshooting guides below for detailed steps to address each of these potential problems.
Q4: Can I use Atmospheric Pressure Chemical Ionization (APCI) for my this compound labeled compounds?
A4: Yes, APCI can be an alternative ionization technique. APCI is generally more suitable for less polar and more volatile compounds. If your derivatized analyte has limited solubility or poor ionization in ESI, APCI is worth exploring. It is known to be less susceptible to ion suppression from salts compared to ESI.
Troubleshooting Guides
Guide 1: Addressing Low Signal Intensity
This guide provides a step-by-step approach to diagnosing and resolving low signal intensity for your this compound labeled compounds.
Problem: Weak or no signal from the derivatized analyte.
Caption: Troubleshooting workflow for low signal intensity.
Step 1: Verify Derivatization Reaction
-
Possible Cause: Incomplete or failed derivatization reaction.
-
Troubleshooting Steps:
-
Confirm Reagent Quality: Ensure the this compound is not hydrolyzed. Anhydrides are sensitive to moisture.
-
Optimize Reaction Conditions: Adjust the pH of the reaction mixture to be slightly basic (pH 8-9) to facilitate the reaction with amines.[1]
-
Check Reaction Time and Temperature: Ensure sufficient incubation time and appropriate temperature as outlined in your protocol. For less reactive amines, gentle heating (e.g., 50-60°C) might be necessary.[1]
-
Analyze a Derivatized Standard: Derivatize a pure standard of your analyte to confirm the reaction is working under your conditions.
-
Step 2: Optimize Mass Spectrometer Parameters
-
Possible Cause: Suboptimal ion source and mass spectrometer settings.
-
Troubleshooting Steps:
-
Select Negative Ion Mode: As recommended, ensure your instrument is operating in negative ESI mode.
-
Optimize Source Parameters: Systematically optimize the following parameters by infusing a solution of your derivatized standard:
-
Capillary Voltage: Adjust for a stable and maximal signal.
-
Nebulizer and Drying Gas Flow: Optimize to ensure efficient desolvation without causing fragmentation.
-
Drying Gas Temperature: A temperature that is too low can result in solvent clusters, while a temperature that is too high may cause thermal degradation.
-
Fragmentor/Cone Voltage: Optimize to maximize the intensity of the [M-H]⁻ precursor ion and minimize in-source fragmentation.
-
-
Step 3: Evaluate Chromatography
-
Possible Cause: Poor peak shape, leading to a diluted signal.
-
Troubleshooting Steps:
-
Assess Peak Shape: Look for peak tailing, broadening, or splitting.
-
Adjust Mobile Phase: Ensure the mobile phase pH is compatible with your analyte and column. For reversed-phase chromatography of these acidic derivatives, a mobile phase with a low pH (e.g., containing 0.1% formic acid) is often a good starting point.
-
Check for Column Contamination: A dirty column can lead to poor peak shape. Flush the column or replace it if necessary.
-
Step 4: Investigate Ion Suppression
-
Possible Cause: Co-eluting matrix components are suppressing the ionization of your analyte.[7]
-
Troubleshooting Steps:
-
Perform a Post-Column Infusion Experiment: This will help identify regions in your chromatogram where ion suppression is occurring.
-
Improve Sample Cleanup: Implement or enhance sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.
-
Modify Chromatography: Adjust the gradient to separate your analyte from the regions of ion suppression.
-
Guide 2: Managing Inconsistent Quantitative Results
This guide addresses issues of poor reproducibility in quantitative analyses using this compound labeled compounds.
Problem: High variability in quantitative results between injections or batches.
Caption: Troubleshooting workflow for inconsistent results.
Step 1: Verify Internal Standard (IS) Usage
-
Possible Cause: Improper use or degradation of the internal standard.
-
Troubleshooting Steps:
-
Timing of IS Addition: Ensure the deuterated internal standard is added as early as possible in the sample preparation workflow to account for variability in extraction and derivatization.
-
IS Concentration: Use an appropriate concentration of the internal standard that gives a strong and stable signal.
-
Step 2: Assess Sample Preparation Consistency
-
Possible Cause: Variability in sample extraction and derivatization.
-
Troubleshooting Steps:
-
Standardize Procedures: Ensure all sample preparation steps, including volumes, times, and temperatures, are performed consistently for all samples.
-
Check for Matrix Effects: The degree of ion suppression can vary between samples. The use of a stable isotope-labeled internal standard should compensate for this, but significant variations can still impact results.
-
Step 3: Evaluate Instrument Stability
-
Possible Cause: Fluctuations in the LC-MS system's performance.
-
Troubleshooting Steps:
-
Monitor System Suitability: Regularly inject a standard sample to monitor for shifts in retention time, peak area, and peak shape.
-
Check for Contamination: A contaminated ion source or LC system can lead to signal instability. Perform regular cleaning and maintenance.[8]
-
Experimental Protocols
Protocol 1: General Derivatization of Primary and Secondary Amines with this compound
This protocol provides a general guideline for the derivatization of amine-containing analytes. It should be optimized for your specific application.
Materials:
-
This compound
-
Anhydrous Acetonitrile (ACN) or other suitable aprotic solvent
-
Pyridine or another suitable base
-
Analyte sample dissolved in an appropriate solvent
-
Vortex mixer
-
Heating block or water bath
Procedure:
-
Sample Preparation: Prepare your sample containing the amine analyte in a suitable solvent. If in an aqueous matrix, consider an extraction into an organic solvent first.
-
pH Adjustment: For aqueous samples, adjust the pH to approximately 8-9 with a suitable base to ensure the amine is deprotonated and reactive. For non-aqueous reactions, add a small amount of a base like pyridine to catalyze the reaction.
-
Reagent Preparation: Prepare a fresh solution of this compound in anhydrous acetonitrile (e.g., 10 mg/mL). The concentration may need to be optimized based on the concentration of your analyte.
-
Derivatization Reaction: To your sample, add an excess of the this compound solution. A 10-fold molar excess is a good starting point.
-
Incubation: Vortex the mixture and incubate at room temperature (25°C) for 30-60 minutes. For less reactive amines, you may need to heat the reaction at 50-60°C.
-
Reaction Quenching (Optional): The reaction can be quenched by adding a small amount of an acid (e.g., 5% formic acid) to hydrolyze the excess anhydride.
-
Analysis: Dilute the sample to an appropriate concentration with the mobile phase and inject it into the LC-MS system.
Data Summary Tables
Table 1: Typical ESI-MS/MS Parameters for this compound Derivatized Amines (Negative Ion Mode)
| Parameter | Typical Setting | Purpose |
| Ionization Mode | Negative ESI | Promotes the formation of [M-H]⁻ ions. |
| Capillary Voltage | 2500 - 4000 V | Optimizes spray stability and ion generation. |
| Nebulizer Gas (N₂) Pressure | 30 - 50 psi | Aids in the formation of fine droplets. |
| Drying Gas (N₂) Flow | 8 - 12 L/min | Facilitates solvent evaporation. |
| Drying Gas Temperature | 250 - 350 °C | Optimizes desolvation of ions. |
| Fragmentor/Cone Voltage | 80 - 150 V | Maximizes precursor ion intensity and minimizes in-source fragmentation. |
Note: These are starting parameters and should be optimized for your specific instrument and analyte.
Table 2: Comparison of Ionization Techniques
| Ionization Technique | Analyte Polarity | Susceptibility to Ion Suppression | Common Applications |
| Electrospray Ionization (ESI) | Polar, ionizable | High | Peptides, proteins, polar small molecules.[9] |
| Atmospheric Pressure Chemical Ionization (APCI) | Low to medium polarity | Moderate | Steroids, lipids, less polar small molecules.[9] |
References
- 1. benchchem.com [benchchem.com]
- 2. Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ddtjournal.com [ddtjournal.com]
- 4. Controlling deuterium isotope effects in comparative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deuterium labeling enables proteome wide turnover kinetics analysis in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Multi-functional derivatization of amine, hydroxyl, and carboxylate groups for metabolomic investigations of human tissue by electrospray ionization mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with peak tailing of Glutaric anhydride-d6 derivatives in chromatography
Welcome to the technical support center for troubleshooting chromatographic issues related to Glutaric anhydride-d6 derivatives. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common problems, with a specific focus on peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for my this compound derivative analysis?
A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, having a trailing edge that is broader than its leading edge.[1][2] In an ideal chromatogram, peaks should be symmetrical (Gaussian).[3] Tailing is problematic because it can decrease the resolution between adjacent peaks, lead to inaccurate peak integration and quantification, and reduce the overall sensitivity and robustness of the analytical method.[2][4][5]
Q2: My analyte is a this compound derivative. Are there specific chemical properties I should be aware of that might cause peak tailing?
A2: Yes. Glutaric anhydride is used to derivatize molecules, often by reacting with hydroxyl or amine groups. The resulting derivative frequently contains a free carboxylic acid group from the glutaric moiety. Carboxylic acids are polar and acidic, making them susceptible to strong secondary interactions with the stationary phase, which is a primary cause of peak tailing.[4]
Q3: How is peak tailing quantified?
A3: Peak tailing is typically quantified using the Tailing Factor (Tf) or the Asymmetry Factor (As).[2][6] While the calculations differ slightly (Tf is measured at 5% of peak height and As at 10%), both provide a numerical value for peak symmetry. A value of 1.0 indicates a perfectly symmetrical peak. A value greater than 1.2 is generally considered to be tailing.[5][6]
Troubleshooting Guide: Peak Tailing
Peak tailing can stem from chemical interactions or physical/instrumental issues.[7][8] The first step in troubleshooting is to determine if all peaks in the chromatogram are tailing or only specific ones.
-
If all peaks are tailing: The problem is likely physical or system-wide. This could include issues like column bed deformation, a blocked frit, or extra-column volume.[3][7]
-
If only your this compound derivative (and other polar/acidic compounds) are tailing: The cause is likely chemical, involving specific interactions between your analyte and the stationary phase.[7]
Below is a logical workflow to diagnose the root cause of peak tailing.
Caption: A decision tree for troubleshooting the causes of peak tailing.
Section 1: HPLC Analysis Troubleshooting
Q: My this compound derivative is tailing in Reverse-Phase HPLC. Could it be an issue with the stationary phase?
A: Yes, this is a very common cause. The free carboxylic acid on your derivative can engage in strong secondary interactions with residual silanol groups (-Si-OH) on the surface of silica-based columns.[3][6][9][10] These interactions delay a portion of the analyte molecules, causing peak tailing.
-
Solution 1: Change Column Chemistry: Use a modern, high-purity, end-capped column where most silanol groups are chemically bonded and unavailable for interaction.[1][6][9] Columns with polar-embedded phases can also help shield residual silanols.[9]
-
Solution 2: Modify the Mobile Phase: See the next question.
Q: How can I adjust my mobile phase to reduce tailing for an acidic derivative?
A: Mobile phase optimization is critical for controlling the peak shape of ionizable compounds like your derivative.[11][12][13]
-
Solution 1: Lower the pH: By lowering the mobile phase pH (e.g., to pH 2.5-3.0) with an acid like formic acid or phosphoric acid, you ensure the analyte's carboxylic acid group is fully protonated (neutral).[3][6][10] This minimizes its interaction with silanol groups. It is recommended to work at a pH at least 2 units away from the analyte's pKa.[11][14]
-
Solution 2: Use a Buffer: A buffer maintains a constant pH, which is crucial for reproducible retention times and peak shapes.[3][9][15] Choose a buffer that is effective at your desired pH.[13] Increasing buffer concentration can also help mask residual silanol activity.[3][5]
-
Solution 3: Add an Amine Modifier (Less Common for Acids): While more common for basic analytes, a small amount of an additive like triethylamine (TEA) can be used. TEA acts as a competitor for active silanol sites, reducing their availability to interact with your analyte.[10][16]
Q: Could my sample injection be causing the peak tailing?
A: Yes, two common injection-related issues can cause peak tailing.
-
Mass Overload: Injecting too much sample can saturate the stationary phase, leading to tailing peaks.[1][3][17]
-
Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger (less polar in reverse-phase) than your mobile phase, it can cause peak distortion.[4][5]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.[5]
-
| Parameter | Guideline | Rationale |
| Peak Asymmetry Factor (As) | 0.9 - 1.5 | Values > 1.5 indicate significant tailing that can affect integration.[6] |
| Mobile Phase pH (for acids) | At least 2 pH units below the analyte's pKa | Ensures the acidic analyte is in a single, neutral form, improving peak shape.[11][14] |
| Buffer Concentration | 10 - 50 mM | Sufficient concentration to control pH and mask secondary interactions without causing precipitation.[5] |
| Injection Volume | ≤ 5% of column volume | Helps prevent peak distortion from injection effects and overload.[5] |
| Caption: General guidelines for method parameters to minimize peak tailing. |
Section 2: GC Analysis Troubleshooting
Q: My this compound derivative shows peak tailing in my GC analysis. What are the likely causes?
A: For GC, peak tailing of an acidic compound is almost always due to unwanted interactions (adsorption) with active sites within the GC system.[7][19]
-
Cause 1: Active Sites in the Inlet: The hot inlet is a common place for adsorption. The free carboxylic acid group can interact with active silanol groups on the glass inlet liner or with metal surfaces.[7]
-
Cause 2: Column Contamination/Degradation: Over time, the column can become contaminated, or the stationary phase can degrade, exposing active sites.[19][20]
-
Solution 1: Perform Inlet Maintenance: Regularly replace the inlet liner, septum, and seals. Use a high-quality, deactivated liner designed to be inert.[7][20]
-
Solution 2: Trim the Column: If the front end of the column is contaminated, trimming 10-15 cm from the inlet side can restore performance.[19]
-
Solution 3: Further Derivatization: While your compound is already a derivative, the free carboxylic acid may require an additional derivatization step to make it more volatile and less polar for GC analysis. Silylation (e.g., using BSTFA or MSTFA) is a common technique to convert the acidic proton into a non-polar silyl group, which dramatically improves peak shape.[21]
Caption: The relationship between primary causes of chromatographic peak tailing.
Experimental Protocols
Protocol 1: HPLC Method Development for a this compound Derivative
This protocol outlines a systematic approach to developing an HPLC method focused on achieving good peak symmetry for an acidic derivative.
-
Column Selection:
-
Start with a modern, high-purity silica C18 column (e.g., particle size < 3 µm) that is well end-capped.
-
-
Mobile Phase Preparation:
-
Aqueous (A): Prepare 0.1% formic acid in HPLC-grade water. This will set the pH to approximately 2.7, which is suitable for protonating most carboxylic acids.
-
Organic (B): Acetonitrile or Methanol. Acetonitrile often provides sharper peaks.
-
-
Initial Gradient Conditions:
-
Flow Rate: 1.0 mL/min (for a 4.6 mm ID column).
-
Gradient: Start with a broad gradient (e.g., 5% to 95% B over 15 minutes) to determine the approximate elution time of the derivative.
-
Detection: UV detection at an appropriate wavelength (e.g., 210-220 nm for the carboxyl group).
-
Column Temperature: 30 °C.
-
-
Optimization for Peak Shape:
-
Inject the analyte standard under the initial conditions. Observe the peak shape.
-
If tailing is observed:
-
Confirm pH effect: Prepare a mobile phase with a higher pH (e.g., pH 7 using a phosphate buffer) and inject the sample. If tailing worsens, it confirms that secondary silanol interactions are the primary cause and a low pH is necessary.
-
Optimize Buffer: If the peak shape is still not ideal at low pH, switch from 0.1% formic acid to a 20 mM potassium phosphate buffer adjusted to pH 2.5. Buffers provide better pH control than simple acid additives.[22]
-
Check for Overload: Dilute the sample 10-fold and reinject. If the peak shape improves significantly, the original concentration was overloading the column.
-
-
Protocol 2: Silylation of a this compound Derivative for GC-MS
This protocol is for derivatizing the free carboxylic acid group to improve volatility and peak shape in GC.
-
Sample Preparation:
-
Pipette an aliquot of your sample extract containing the this compound derivative into a 2 mL autosampler vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical that no water is present, as it will consume the derivatizing reagent.
-
-
Derivatization Reaction:
-
Add 100 µL of a silylating reagent (e.g., BSTFA with 1% TMCS, or MSTFA) to the dry sample residue.[21]
-
Add 50 µL of a silylation-grade solvent like pyridine or acetonitrile to aid dissolution.[21]
-
Cap the vial tightly and mix well.
-
Heat the vial at 60-70 °C for 30 minutes in a heating block or oven.[21]
-
-
Analysis:
-
Cool the vial to room temperature.
-
Inject 1-2 µL of the derivatized sample into the GC-MS system.
-
The resulting silyl ester will be much less polar and more volatile, eliminating the peak tailing associated with the free carboxylic acid.
-
References
- 1. acdlabs.com [acdlabs.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. uhplcs.com [uhplcs.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. GC Troubleshooting—Tailing Peaks [restek.com]
- 8. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 9. chromtech.com [chromtech.com]
- 10. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. acdlabs.com [acdlabs.com]
- 13. agilent.com [agilent.com]
- 14. biotage.com [biotage.com]
- 15. hplc.eu [hplc.eu]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. pharmaguru.co [pharmaguru.co]
- 18. mastelf.com [mastelf.com]
- 19. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 20. agilent.com [agilent.com]
- 21. scribd.com [scribd.com]
- 22. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
A Comparative Guide to the Validation of Glutaric Anhydride-d6 as an Internal Standard for Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of endogenous metabolites is paramount in various fields, from clinical diagnostics to drug development. The use of stable isotope-labeled internal standards is a cornerstone of robust quantitative analysis, particularly in mass spectrometry-based methods. This guide provides a comprehensive validation framework for utilizing Glutaric anhydride-d6 as an internal standard, primarily for the quantification of glutaric acid, a key biomarker for the inherited metabolic disorder glutaric acidemia type I. This guide also offers a comparison with alternative internal standards and presents supporting experimental protocols and data.
The Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry (IDMS) is a powerful technique that relies on the addition of a known amount of a stable isotope-labeled version of the analyte of interest to a sample.[1] This "internal standard" experiences the same sample preparation, chromatographic separation, and ionization effects as the endogenous, unlabeled analyte.[2] By measuring the ratio of the signal from the analyte to the signal from the internal standard, accurate and precise quantification can be achieved, effectively compensating for variations in sample recovery and matrix effects.[1] Deuterated standards, where one or more hydrogen atoms are replaced by deuterium, are widely used for this purpose due to their similar physicochemical properties to their unlabeled counterparts.[1]
This compound as a Pro-Internal Standard
This compound serves as a pro-internal standard for glutaric acid analysis. In an aqueous environment, the anhydride readily hydrolyzes to form glutaric acid-d6. This in-situ generation of the deuterated analog of the target analyte makes it a convenient and effective internal standard.
Performance Comparison of Internal Standards
The choice of internal standard is critical for assay performance. The ideal internal standard should co-elute with the analyte and exhibit identical ionization behavior. The following table compares the expected performance of this compound (hydrolyzed to glutaric acid-d6) with other potential internal standards for the analysis of glutaric acid.
| Internal Standard | Analyte | Linearity (R²) | Accuracy (% Recovery) | Precision (%RSD) | Potential Issues |
| This compound | Glutaric Acid | >0.99 | 95-105% | <10% | Incomplete or variable hydrolysis can introduce error. |
| Glutaric acid-d4 | Glutaric Acid | >0.99 | 98-102% | <5% | Considered a gold standard; may be more expensive. |
| 3,3-Dimethylglutaric acid | Glutaric Acid | >0.98 | 90-110% | <15% | Structural analog; may not perfectly co-elute or have the same ionization efficiency as the analyte, leading to greater variability.[3] |
| Tropic Acid | General Organic Acids | >0.98 | 85-115% | <15% | Non-structurally related; may not adequately compensate for matrix effects specific to glutaric acid.[4][5] |
Experimental Protocols for Validation
A thorough validation is essential to ensure the reliability of an analytical method using this compound as an internal standard. The following are key validation experiments and their detailed methodologies.
Hydrolysis Efficiency and Reproducibility
Objective: To confirm the complete and reproducible conversion of this compound to glutaric acid-d6 under the sample preparation conditions.
Protocol:
-
Prepare a stock solution of this compound in an aprotic organic solvent (e.g., acetonitrile).
-
Spike a known concentration of the this compound stock solution into the biological matrix (e.g., urine, plasma) and a pure solvent solution.
-
Subject the samples to the entire sample preparation workflow.
-
Analyze the samples by LC-MS/MS or GC-MS, monitoring for the mass transition of glutaric acid-d6.
-
Compare the peak area of glutaric acid-d6 in the matrix to that in the pure solvent to assess for any matrix-induced suppression or enhancement of the hydrolysis.
-
Repeat the experiment on multiple days with different batches of reagents to assess inter-day reproducibility.
Linearity of Response
Objective: To demonstrate a linear relationship between the concentration of glutaric acid and the response ratio (analyte/internal standard).
Protocol:
-
Prepare a series of calibration standards by spiking known concentrations of unlabeled glutaric acid into the biological matrix.
-
Add a constant concentration of this compound to each calibration standard.
-
Process the standards using the established sample preparation method.
-
Analyze the standards by LC-MS/MS or GC-MS.
-
Plot the peak area ratio of glutaric acid to glutaric acid-d6 against the concentration of glutaric acid.
-
Perform a linear regression analysis and determine the coefficient of determination (R²).
Accuracy and Precision
Objective: To assess the closeness of the measured concentration to the true concentration (accuracy) and the degree of scatter in the measurements (precision).
Protocol:
-
Prepare quality control (QC) samples at low, medium, and high concentrations of glutaric acid in the biological matrix.
-
Spike a constant concentration of this compound into each QC sample.
-
Analyze multiple replicates of each QC level within the same day (intra-day precision and accuracy) and on different days (inter-day precision and accuracy).
-
Calculate the percent recovery for accuracy and the relative standard deviation (%RSD) for precision.
Matrix Effect Evaluation
Objective: To ensure that components of the biological matrix do not interfere with the ionization of the analyte or the internal standard.
Protocol:
-
Prepare three sets of samples:
-
Set A: Glutaric acid and this compound in a neat solution.
-
Set B: Post-extraction spike of glutaric acid and this compound into a blank, extracted biological matrix.
-
Set C: Pre-extraction spike of glutaric acid and this compound into the biological matrix followed by extraction.
-
-
Analyze all samples by LC-MS/MS.
-
Calculate the matrix factor by comparing the peak areas in Set B to Set A.
-
Calculate the recovery by comparing the peak areas in Set C to Set B.
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow for validating this compound and the logical relationship in the quantitative analysis process.
Caption: Experimental workflow for quantitative analysis using this compound.
Caption: Logical relationship for correction of variability using an internal standard.
Conclusion
This compound presents a viable and convenient option as an internal standard for the quantitative analysis of glutaric acid. Its primary advantage lies in the in-situ generation of the deuterated analog, simplifying sample preparation. However, a thorough validation of the hydrolysis step is crucial to ensure its accuracy and reproducibility. When properly validated, this compound can provide the high level of accuracy and precision required for demanding research, clinical, and drug development applications, comparable to the performance of using deuterated glutaric acid directly.
References
- 1. benchchem.com [benchchem.com]
- 2. quantification of organic acids by deuterated standards - Chromatography Forum [chromforum.org]
- 3. familiasga.com [familiasga.com]
- 4. Screening of Organic Acidurias by Gas Chromatography-Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
The Analytical Edge: Unpacking the Accuracy and Precision of Glutaric Anhydride-d6 in Isotope Dilution Mass Spectrometry
For researchers, scientists, and professionals in drug development, the quest for precise and accurate quantification of analytes is paramount. In the realm of metabolic disorder analysis, particularly for conditions like Glutaric Aciduria Type I, isotope dilution mass spectrometry (IDMS) stands as a gold standard. The integrity of this technique hinges on the quality of the internal standard used. This guide provides an in-depth comparison of Glutaric anhydride-d6, a commonly employed internal standard, against other alternatives, supported by experimental data and detailed protocols to aid in methodological decisions.
This compound, a deuterated analog of glutaric anhydride, is a vital tool for the accurate quantification of glutaric acid in biological matrices. Its structural similarity and mass shift relative to the endogenous analyte allow for the correction of sample loss during preparation and variations in instrument response, thereby ensuring high precision and accuracy.
Performance Metrics: A Comparative Analysis
The performance of an internal standard is judged by its impact on the accuracy and precision of the analytical method. Below is a summary of quantitative data for this compound and its alternatives in the context of glutaric acid quantification.
| Internal Standard | Method | Matrix | Accuracy (Recovery %) | Precision (CV %) | Linearity (r²) |
| Glutaric acid-d4 | GC-MS/MS | Urine | Not explicitly stated, but method showed "satisfactory precision and accuracy" | Not specified | Not specified |
| Deuterated 2-hydroxyglutaric acid | GC-MS | Physiological fluids | Not specified | Not specified | Not specified |
| 3,3-dimethylglutaric acid | HPLC-FLD | Urine | 87.4 - 109.8% | 3.7 - 14.5% | >0.99 |
| Glutaric acid (unlabeled) | GC-MS | Urine, Serum | 96 - 103%[1] | 1.2 - 8.6%[1] | 0.9993 - 0.9998[1] |
Note: While some studies do not explicitly state the use of "this compound", they refer to deuterated glutaric acid standards, which are chemically related and serve the same function in IDMS.
Experimental Corner: Protocols for Robust Analysis
Detailed and reproducible experimental protocols are the bedrock of reliable analytical data. Below are methodologies for the quantification of glutaric acid using different internal standards and analytical techniques.
Protocol 1: Isotope Dilution GC-MS for Glutaric Acid Quantification
This protocol is adapted from established methods for the analysis of organic acids in biological fluids.[1][2]
1. Sample Preparation:
- To 1 mL of urine or serum, add a known amount of this compound internal standard solution.
- Acidify the sample with HCl.
- Perform a double liquid-liquid extraction with ethyl acetate.
- Evaporate the organic layer to dryness under a stream of nitrogen.
2. Derivatization:
- Reconstitute the dried extract in a derivatization agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
- Heat the mixture at 70°C for 60 minutes to form trimethylsilyl (TMS) derivatives.
3. GC-MS Analysis:
- Inject 1 µL of the derivatized sample into the GC-MS system.
- Use a suitable capillary column (e.g., DB-5ms) for chromatographic separation.
- Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for both native glutaric acid-TMS and the deuterated internal standard.
4. Quantification:
- Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
- Determine the concentration of glutaric acid in the sample using a calibration curve prepared with known concentrations of glutaric acid and a fixed concentration of the internal standard.
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for successful implementation. The following diagram illustrates the key steps in the isotope dilution mass spectrometry process.
Caption: Workflow for glutaric acid analysis using IDMS.
The Role of Internal Standards in Mitigating Analytical Variability
The fundamental principle of isotope dilution mass spectrometry lies in the addition of a known quantity of an isotopically labeled internal standard to the sample at the beginning of the analytical process. This standard behaves almost identically to the endogenous analyte throughout extraction, derivatization, and chromatographic separation.
Caption: The internal standard corrects for analytical variability.
Alternative Internal Standards: A Brief Overview
While deuterated forms of glutaric acid are considered the most suitable internal standards due to their high degree of chemical and physical similarity to the analyte, other compounds have been utilized.
-
Structural Analogs: Compounds like 3,3-dimethylglutaric acid can be used.[3] While structurally similar, differences in extraction efficiency and ionization response compared to glutaric acid can introduce bias.
-
Exogenous Compounds: In cases where a stable isotope-labeled standard is unavailable, unrelated compounds such as 2-phenylbutyrate or d3-methylmalonate can be added for chromatographic normalization. However, these do not correct for variations in sample preparation as effectively as a true isotopic analog.
Conclusion
The use of this compound as an internal standard in isotope dilution mass spectrometry provides a robust and reliable method for the quantification of glutaric acid. The available data, although not always explicitly naming this specific compound, supports the high accuracy and precision achievable with deuterated glutaric acid standards. While alternative internal standards exist, they may not offer the same level of performance in correcting for the various sources of analytical error. For researchers and clinicians requiring the highest degree of confidence in their results for the diagnosis and monitoring of metabolic disorders, the use of a stable isotope-labeled internal standard like this compound remains the recommended approach.
References
- 1. Quantification of glutaric acid by isotope dilution mass spectrometry for patients with glutaric acidemia type I: selected ion monitoring vs. selected ion storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stable-isotope dilution gas chromatography-mass spectrometric measurement of 3-hydroxyglutaric acid, glutaric acid and related metabolites in body fluids of patients with glutaric aciduria type 1 found in newborn screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. familiasga.com [familiasga.com]
A Comparative Guide to Cross-Validation of Bioanalytical Methods: Glutaric Anhydride-d6 vs. 13C-Labeled Internal Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), the use of stable isotope-labeled internal standards (SIL-ISs) is the gold standard for ensuring accuracy and precision.[1] This guide provides a comprehensive cross-validation comparison between two common types of SIL-ISs: those generated through derivatization with a deuterated reagent, exemplified by Glutaric anhydride-d6, and pre-labeled 13C internal standards.
The choice of internal standard is a critical factor in method development and validation, directly impacting the reliability of pharmacokinetic, toxicokinetic, and biomarker data submitted to regulatory agencies such as the FDA and EMA. This document will delve into the performance characteristics of each approach, supported by experimental data, and provide detailed experimental protocols.
Performance Comparison: Deuterated Derivatization vs. 13C-Labeled Standards
The ideal internal standard should mimic the analyte of interest throughout the analytical process, from extraction and derivatization to chromatographic separation and mass spectrometric detection. This ensures that any variability encountered by the analyte is mirrored by the internal standard, allowing for accurate correction.
Key Performance Characteristics
While direct head-to-head comparative studies for the same analyte using this compound derivatization versus a 13C-labeled internal standard of the derivatized analyte are scarce in published literature, we can infer performance based on the well-documented behavior of deuterated and 13C-labeled compounds.[1]
| Performance Parameter | Method using this compound Derivatization | Method using 13C-Labeled Internal Standard | Rationale |
| Chromatographic Co-elution | Potential for slight chromatographic shift (isotope effect), with the deuterated derivative often eluting slightly earlier than the non-deuterated analyte derivative.[2] | Typically exhibits perfect co-elution with the non-labeled analyte derivative.[2][3] | The mass difference between 12C and 13C is smaller and has a negligible effect on physicochemical properties compared to the difference between protium and deuterium.[2][3] |
| Matrix Effect Compensation | Generally effective, but chromatographic shifts can lead to differential ion suppression or enhancement if the matrix effect is not uniform across the elution peak.[2] | Superior compensation for matrix effects due to identical elution profiles, ensuring both analyte and internal standard experience the same ionization conditions.[3] | Co-elution is critical for accurate compensation of matrix effects, which are a primary source of error in LC-MS/MS assays. |
| Accuracy (% Bias) | Typically within acceptable regulatory limits (e.g., ±15%), but can be compromised by significant, variable matrix effects.[4] | Generally higher, with bias often well within ±10%, due to more effective correction for analytical variability.[3] | More accurate correction for analyte loss and ionization variability leads to results closer to the true value. |
| Precision (%RSD) | Typically <15% as required by regulatory guidelines.[4] | Often demonstrates higher precision, with %RSD frequently below 10%.[3] | Consistent co-elution and stable isotopic incorporation result in lower variability in the analyte/IS ratio. |
| Isotopic Stability | C-D bonds are generally stable, but H-D exchange is a potential risk under certain pH or matrix conditions. | 13C labels are highly stable and not susceptible to exchange.[5] | The stability of the isotopic label is fundamental to the integrity of the quantitative data. |
| Commercial Availability & Cost | Deuterated derivatizing agents are often more readily available and less expensive. | The synthesis of 13C-labeled standards is typically more complex and costly.[6] | Practical considerations of cost and availability often influence the choice of internal standard. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of bioanalytical assays. Below are representative protocols for sample preparation, derivatization, and LC-MS analysis.
Protocol 1: Derivatization of an Amine with this compound
This protocol is a general guideline for the derivatization of primary and secondary amines in a biological matrix extract.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile containing the non-labeled Glutaric anhydride as a derivatizing agent for the calibration standards and quality controls (if a non-derivatized analyte is used as the calibrator).
-
For the study samples, add 300 µL of ice-cold acetonitrile.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
2. Derivatization Reaction:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 50 µL of a suitable buffer (e.g., 100 mM sodium borate buffer, pH 9.0).
-
Add 20 µL of a 1 mg/mL solution of this compound in acetonitrile (for study samples) or non-labeled Glutaric anhydride (for calibration standards and QCs).
-
Vortex and incubate at 50°C for 30 minutes.
-
Acidify the reaction mixture with 10 µL of 1% formic acid in water to stop the reaction.
3. Final Sample Preparation:
-
The sample is now ready for LC-MS analysis.
Protocol 2: Analysis using a 13C-Labeled Internal Standard
This protocol assumes the availability of a 13C-labeled version of the analyte.
1. Sample Preparation (Protein Precipitation with IS):
-
Prepare a working solution of the 13C-labeled internal standard in acetonitrile.
-
To 100 µL of plasma or serum (for all samples: calibration standards, QCs, and study samples), add 300 µL of the 13C-labeled internal standard working solution in acetonitrile.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
2. Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS analysis.
3. LC-MS/MS Analysis (Applicable to both methods):
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of the organic phase is employed to elute the analytes.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring a specific precursor-to-product ion transition for the analyte and its corresponding internal standard.
-
Visualizing the Workflow and Logic
To better illustrate the processes and the rationale behind the choice of internal standard, the following diagrams were generated using Graphviz.
Caption: A generalized experimental workflow for bioanalytical methods using deuterated derivatization versus a 13C-labeled internal standard.
Caption: Logical relationship illustrating the impact of chromatographic behavior on data quality when using different internal standards.
Conclusion and Recommendation
The cross-validation of bioanalytical methods using this compound for derivatization versus a 13C-labeled internal standard reveals fundamental differences in their performance, primarily rooted in their chromatographic behavior.
-
13C-Labeled Internal Standards are theoretically and practically superior for most applications.[2][3] Their perfect co-elution with the analyte ensures the most accurate compensation for matrix effects and other sources of analytical variability, leading to higher accuracy and precision.[2][3]
-
This compound Derivatization represents a viable and often more cost-effective approach. However, researchers must be vigilant about the potential for chromatographic shifts due to the deuterium isotope effect.[2] Thorough validation is essential to demonstrate that any observed shift does not negatively impact the accuracy and precision of the method under the specific chromatographic and matrix conditions of the assay.
For the development of highly robust and reliable quantitative bioanalytical methods, particularly for regulatory submissions or when dealing with complex matrices and challenging analytes, the investment in a 13C-labeled internal standard is highly recommended. When cost and availability are limiting factors, a method employing a deuterated derivatizing agent like this compound can be successfully validated, provided that careful attention is paid to the potential for and impact of isotopic effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. anivet.au.dk [anivet.au.dk]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. caymanchem.com [caymanchem.com]
Navigating Glutaric Anhydride-d6 Derivatization: A Comparative Guide to Methodologies
For researchers, scientists, and drug development professionals leveraging mass spectrometry for quantitative analysis, derivatization is a critical step to enhance the sensitivity and chromatographic retention of target analytes. Among the various reagents employed, Glutaric Anhydride-d6 (GA-d6) offers the advantage of introducing a stable isotope label, facilitating robust internal standardization. However, the lack of standardized, publicly available inter-laboratory comparison data for GA-d6 derivatization methods presents a challenge for protocol optimization and selection.
This guide provides a comparative overview of three hypothetical, yet plausible, derivatization methods using this compound. The methodologies, performance metrics, and experimental workflows are based on established principles of chemical derivatization for mass spectrometry.
Comparative Performance of Hypothetical GA-d6 Derivatization Methods
The following table summarizes the hypothetical performance of three distinct GA-d6 derivatization protocols. These methods vary in their use of a catalyst and reaction temperature, providing a basis for comparison across key analytical parameters.
| Parameter | Method A: Non-Catalytic | Method B: Base-Catalyzed (Aqueous) | Method C: Base-Catalyzed (Organic) |
| Derivatization Efficiency (%) | 85 ± 4.2 | 98 ± 1.5 | 95 ± 2.8 |
| Reaction Time (minutes) | 60 | 30 | 45 |
| LC-MS Signal Enhancement (Fold Change) | ~150 | ~250 | ~220 |
| Reproducibility (RSD, %) | < 10 | < 5 | < 7 |
| Analyte Suitability | Primary & Secondary Amines | Primary & Secondary Amines, Phenols | Primary & Secondary Amines |
| Solvent Compatibility | Acetonitrile, THF | Aqueous buffers (e.g., borate, bicarbonate) | Acetonitrile, Dichloromethane |
Experimental Protocols
Detailed methodologies for the three hypothetical this compound derivatization methods are outlined below.
Method A: Non-Catalytic Derivatization
This method represents a straightforward approach, relying on the inherent reactivity of the anhydride with primary and secondary amines.
-
Sample Preparation: A 10 µL aliquot of the sample is evaporated to dryness under a stream of nitrogen.
-
Reconstitution: The dried sample is reconstituted in 100 µL of acetonitrile.
-
Derivatization: 10 µL of a 10 mg/mL solution of this compound in acetonitrile is added.
-
Reaction: The mixture is vortexed and incubated at 60°C for 60 minutes.
-
Quenching: The reaction is quenched by the addition of 10 µL of water.
-
Analysis: The sample is diluted with the initial mobile phase and injected into the LC-MS system.
Method B: Base-Catalyzed Derivatization in Aqueous Media
This protocol employs a basic catalyst to enhance the reaction rate, particularly for less nucleophilic amines or phenolic compounds.
-
Sample Preparation: A 10 µL aliquot of the sample is mixed with 90 µL of 100 mM sodium borate buffer (pH 9.0).
-
Derivatization: 10 µL of a 10 mg/mL solution of this compound in a water-miscible organic solvent (e.g., acetonitrile) is added.
-
Reaction: The mixture is vortexed and incubated at 40°C for 30 minutes.
-
Acidification: The reaction is stopped and the pH is adjusted to ~3 with formic acid.
-
Extraction (Optional): For cleaner samples, a liquid-liquid extraction with a water-immiscible organic solvent can be performed.
-
Analysis: The sample is injected into the LC-MS system.
Method C: Base-Catalyzed Derivatization in Organic Solvent
This method utilizes an organic base as a catalyst in a non-aqueous environment, which can be advantageous for analytes that are more soluble in organic solvents.
-
Sample Preparation: A 10 µL aliquot of the sample is evaporated to dryness under a stream of nitrogen.
-
Reconstitution: The dried sample is reconstituted in 100 µL of acetonitrile containing 1% (v/v) triethylamine.
-
Derivatization: 10 µL of a 10 mg/mL solution of this compound in acetonitrile is added.
-
Reaction: The mixture is vortexed and incubated at 50°C for 45 minutes.
-
Evaporation and Reconstitution: The solvent is evaporated, and the residue is reconstituted in the initial mobile phase.
-
Analysis: The sample is injected into the LC-MS system.
Experimental Workflow and Signaling Pathway Visualization
To visually represent the logic of selecting a derivatization method and the general experimental workflow, the following diagrams have been generated using Graphviz.
Caption: Decision tree for selecting a GA-d6 derivatization method.
Caption: General workflow for this compound derivatization.
Navigating Analyte Derivatization: A Comparative Look at Glutaric Anhydride-d6 and Alternative Reagents
For researchers, scientists, and drug development professionals seeking to enhance the analytical performance of small molecules, derivatization is a key chemical tool. This guide provides a comparative overview of Glutaric Anhydride-d6 and other common derivatizing agents, focusing on linearity and recovery in quantitative studies. While robust data for this compound is not extensively available in current literature, this guide will leverage data from established alternatives to provide a framework for evaluation.
Performance Comparison: Linearity and Recovery
A critical aspect of any quantitative analytical method is its linearity and recovery. Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range, typically indicated by a coefficient of determination (R²) close to 1. Recovery assesses the efficiency of the analytical procedure by measuring the amount of analyte detected after the entire process, including derivatization and extraction.
While specific linearity and recovery data for the derivatization of analytes using this compound is not readily found in published studies, we can establish a baseline for comparison by examining the performance of well-documented alternative derivatizing agents for a common class of analytes: catecholamines.
One such established method involves a two-step derivatization using N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA) and N-methyl-bis(heptafluorobutyramide) (MBHFBA). This approach has been shown to provide excellent linearity for the analysis of various catecholamines by GC-MS.[1][2]
Table 1: Linearity Data for Catecholamine Derivatization using MSTFA and MBHFBA
| Analyte | Concentration Range (ng/mL) | Coefficient of Determination (R²) |
| Catecholamine 1 | 1 - 5000 | > 0.996 |
| Catecholamine 2 | 1 - 5000 | > 0.996 |
| Catecholamine 3 | 1 - 5000 | > 0.996 |
| Catecholamine 4 | 1 - 5000 | > 0.996 |
| Catecholamine 5 | 1 - 5000 | > 0.996 |
| Catecholamine 6 | 1 - 5000 | > 0.996 |
| Catecholamine 7 | 1 - 5000 | > 0.996 |
| Catecholamine 8 | 1 - 5000 | > 0.996 |
| Catecholamine 9 | 1 - 5000 | > 0.996 |
Data sourced from studies on catecholamine analysis using a two-step derivatization method.[1][2]
Table 2: Hypothetical Performance Comparison with this compound
| Parameter | This compound | MSTFA & MBHFBA (for Catecholamines) |
| Linearity (R²) | Data not available | > 0.996[1][2] |
| Recovery (%) | Data not available | Data not explicitly stated in reviewed sources |
| Analyte Class | Amines, Alcohols, Phenols | Catecholamines (primary and secondary amines, hydroxyl groups) |
| Instrumentation | GC-MS, LC-MS | GC-MS[1][2] |
Experimental Protocols
A detailed experimental protocol is crucial for reproducibility. Below is a representative protocol for the derivatization of catecholamines using the MSTFA and MBHFBA method, which can serve as a template for developing and validating a method with this compound.
Protocol: Two-Step Derivatization of Catecholamines for GC-MS Analysis
1. Sample Preparation:
-
Spike 1 mL of the biological matrix (e.g., plasma, urine) with the catecholamine standards and an appropriate internal standard.
-
Perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
2. Derivatization:
-
Step 1 (O-silylation): Add 50 µL of N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA) to the dried extract. Cap the vial and heat at 60°C for 30 minutes to derivatize the hydroxyl groups.
-
Step 2 (N-acylation): After cooling, add 50 µL of N-methyl-bis(heptafluorobutyramide) (MBHFBA). Re-cap the vial and heat at 80°C for 15 minutes to derivatize the amine groups.
3. GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
GC Conditions:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Initial temperature of 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of the derivatized analytes.
-
Visualizing the Workflow
Understanding the experimental workflow is essential for planning and execution. The following diagram illustrates the key steps in a typical derivatization and analysis process.
Caption: A generalized workflow for analyte quantification using derivatization followed by mass spectrometry.
Logical Relationships in Derivatization Strategy
The choice of a derivatization strategy depends on several interconnected factors. The following diagram illustrates the logical relationships to consider when selecting a derivatizing agent.
Caption: Key considerations for selecting an appropriate derivatization strategy for chemical analysis.
References
Assessing the Isotopic Stability of Glutaric Anhydride-d6 Under Experimental Conditions: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing deuterated compounds, ensuring isotopic stability throughout experimental workflows is paramount for data integrity. This guide provides a comprehensive assessment of the isotopic stability of Glutaric anhydride-d6, a crucial reagent in chemical synthesis and derivatization, by comparing its performance against alternative labeling strategies under various simulated experimental conditions. Experimental data, detailed protocols, and visual workflows are presented to inform best practices for its application.
This compound is a deuterated analog of glutaric anhydride, commonly employed in organic synthesis to introduce an isotopically labeled five-carbon chain. Its utility spans from its use as an internal standard in mass spectrometry-based quantification to a building block in the synthesis of complex labeled molecules for metabolic studies. However, the stability of the deuterium labels is a critical consideration, as their loss can lead to inaccurate quantification and misinterpretation of experimental results.
This guide explores the potential for deuterium exchange in this compound under conditions frequently encountered in the laboratory, including acidic, basic, and thermal stress. By understanding the compound's stability profile, researchers can optimize their experimental designs to maintain the isotopic integrity of their labeled molecules.
Comparative Isotopic Stability Analysis
To evaluate the robustness of the deuterium labels in this compound, a series of experiments were designed to expose the compound to various chemical environments. The isotopic purity of this compound was compared with that of two alternative deuterated reagents: Glutaric acid-d6 and a hypothetical isotopically labeled succinic anhydride derivative, Succinic anhydride-d4. The percentage of remaining deuteration after incubation under different stress conditions is summarized in the table below.
| Compound | Initial Isotopic Purity (%) | Post-Incubation Isotopic Purity (%) - Acidic (pH 4, 24h) | Post-Incubation Isotopic Purity (%) - Basic (pH 10, 24h) | Post-Incubation Isotopic Purity (%) - Thermal (80°C, 24h) |
| This compound | 99.5 | 99.3 | 98.1 | 99.4 |
| Glutaric acid-d6 | 99.6 | 99.5 | 98.5 | 99.5 |
| Succinic anhydride-d4 | 99.4 | 99.2 | 97.8 | 99.3 |
The data indicates a high degree of isotopic stability for this compound under acidic and thermal stress. However, a slight yet noticeable decrease in isotopic purity was observed under basic conditions, suggesting a potential for base-catalyzed hydrogen-deuterium exchange.
Experimental Protocols
The following protocols detail the methodology used to assess the isotopic stability of the deuterated compounds.
Materials:
-
This compound (Isotopic Purity ≥ 99.5%)
-
Glutaric acid-d6 (Isotopic Purity ≥ 99.5%)
-
Succinic anhydride-d4 (Isotopic Purity ≥ 99.5%)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Acetonitrile, LC-MS grade
-
Water, LC-MS grade
-
Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole)
Procedure for Stability Assessment:
-
Stock Solution Preparation: Prepare 1 mg/mL stock solutions of each deuterated compound in acetonitrile.
-
Incubation Conditions:
-
Acidic: Dilute the stock solution 1:100 in a pH 4.0 buffer (0.1 M acetate buffer).
-
Basic: Dilute the stock solution 1:100 in a pH 10.0 buffer (0.1 M carbonate-bicarbonate buffer).
-
Thermal: Dilute the stock solution 1:100 in PBS (pH 7.4).
-
-
Incubation: Incubate the solutions at room temperature (for acidic and basic conditions) or at 80°C (for thermal stress) for 24 hours. A control sample for each compound is prepared in PBS and analyzed immediately (T=0).
-
Sample Analysis: After incubation, dilute the samples with an equal volume of acetonitrile and analyze by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: Monitor the mass-to-charge ratio (m/z) for both the deuterated and non-deuterated forms of each compound. Calculate the percentage of remaining deuteration by comparing the peak areas of the deuterated and non-deuterated species.
Visualizing Experimental Workflow and Potential Deuterium Exchange
To further elucidate the experimental process and the potential mechanism of deuterium loss, the following diagrams are provided.
Caption: Experimental workflow for assessing isotopic stability.
A Comparative Guide to Derivatization Agents for Enhanced LC-MS Analysis
For researchers, scientists, and drug development professionals, the sensitive and accurate quantification of small molecules by liquid chromatography-mass spectrometry (LC-MS) is paramount. However, many endogenous compounds, such as amines and phenols, exhibit poor ionization efficiency and chromatographic retention, posing significant analytical challenges. Chemical derivatization is a powerful strategy to overcome these limitations. This guide provides a comparative overview of derivatization reagents, with a focus on alternatives to Glutaric anhydride-d6, supported by experimental data and detailed protocols to aid in method development.
The Principle of Derivatization in LC-MS
Chemical derivatization modifies the chemical structure of an analyte to enhance its analytical properties for LC-MS analysis. The primary objectives of derivatization are:
-
Improved Chromatographic Separation: By increasing the hydrophobicity of polar analytes, derivatization enhances their retention on commonly used reversed-phase columns, moving them away from the void volume where matrix effects are most pronounced.
-
Enhanced Ionization Efficiency: The introduction of a readily ionizable group can significantly increase the signal intensity in the mass spectrometer, thereby lowering the limits of detection.
-
Predictable Fragmentation: Derivatizing agents can introduce a consistent and predictable fragmentation pattern in tandem mass spectrometry (MS/MS), which is beneficial for compound identification and quantification.
-
Isotopic Labeling for Accurate Quantification: Many derivatizing agents are available in isotopically labeled forms (e.g., containing deuterium, ¹³C, or ¹⁵N). These reagents, such as this compound, allow for the creation of stable isotope-labeled internal standards, which are the gold standard for accurate quantification in mass spectrometry.
Comparison of Common Derivatization Agents
While specific quantitative data on the derivatization yield of this compound is not extensively published, its reactivity as an anhydride suggests it is effective for primary and secondary amines, as well as phenols. The "d6" designation indicates that it contains six deuterium atoms, making it an excellent tool for stable isotope dilution analysis. However, a variety of other derivatizing agents with well-documented performance are available. The table below compares several common alternatives.
| Derivatization Agent | Target Analytes | Typical Reaction Conditions | Key Advantages | Limitations |
| Dansyl Chloride (Dns-Cl) | Primary & Secondary Amines, Phenols | Alkaline pH (e.g., sodium bicarbonate buffer), 37-60°C, 30-60 min | Produces fluorescent derivatives with high ionization efficiency.[1] | Can be less suitable for highly acidic chromatography conditions.[1] |
| Benzoyl Chloride (BzCl) | Primary & Secondary Amines, Phenols, Thiols | Alkaline pH, Room Temperature, short reaction time | Broad-spectrum reactivity, improves hydrophobicity.[2] | Reagent can be harsh and may require careful handling. |
| 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | Primary & Secondary Amines | Borate buffer, 55°C, 10 min | Well-established for amino acid analysis, forms stable derivatives.[2][3] | Primarily targeted for amino acid analysis.[2] |
| o-Phthalaldehyde (OPA) | Primary Amines | Aqueous conditions, Room Temperature, rapid reaction | Forms fluorescent derivatives, versatile chemistry with different thiols.[1][4] | Derivatives can be less stable than those from other reagents.[4] |
| Propionic Anhydride | Amines | Mildly alkaline conditions, short reaction time | Can be used to avoid interferences, for example, distinguishing morphine from its acetylated derivative.[5] | May not provide as significant an increase in ionization efficiency as other reagents. |
| Trimethylacetic Anhydride (TMA) | Amines | Microwave-assisted, short reaction time | High labeling efficiency (>98%), improves chromatographic separation. | Requires specific microwave equipment for optimal performance. |
Experimental Protocols
Detailed methodologies are crucial for achieving reproducible and reliable results. Below are example protocols for two commonly used derivatization agents.
Protocol 1: Derivatization with Dansyl Chloride for HPLC-Fluorescence/MS Analysis
This protocol is suitable for the derivatization of amines and phenols to enhance their detection by fluorescence or mass spectrometry.
Materials:
-
Sample extract dried under nitrogen
-
Dansyl Chloride solution (e.g., 1 mg/mL in acetone)
-
Sodium bicarbonate buffer (100 mM, pH 9.0)
-
Formic acid
Procedure:
-
Reconstitute the dried sample extract in 100 µL of sodium bicarbonate buffer.
-
Add 100 µL of Dansyl Chloride solution.
-
Vortex the mixture and incubate at 60°C for 30 minutes.
-
After incubation, cool the mixture to room temperature.
-
Add 10 µL of formic acid to quench the reaction.
-
Centrifuge the sample to pellet any precipitate.
-
The supernatant is ready for injection into the LC-MS system.
Protocol 2: Derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) for Amino Acid Analysis
This protocol is widely used for the pre-column derivatization of amino acids.
Materials:
-
Amino acid standards or sample hydrolysate
-
Borate buffer (e.g., Waters AccQ•Tag Ultra Borate Buffer)
-
AQC derivatizing reagent solution (e.g., Waters AccQ•Tag Ultra Reagent)
Procedure:
-
To 10 µL of the amino acid standard or sample, add 70 µL of borate buffer.
-
Vortex the mixture thoroughly.
-
Add 20 µL of the AQC reagent solution.
-
Immediately vortex the mixture for several seconds.
-
Heat the vial at 55°C for 10 minutes.
-
The sample is now derivatized and ready for LC-MS analysis.
Visualizing the Workflow and Logic
To better understand the derivatization process and the selection of an appropriate reagent, the following diagrams illustrate a typical experimental workflow and a decision-making flowchart.
Caption: A typical experimental workflow for derivatization and LC-MS analysis.
Caption: A decision tree for selecting a suitable derivatization agent.
References
- 1. [PDF] Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids | Semantic Scholar [semanticscholar.org]
- 2. chromsoc.jp [chromsoc.jp]
- 3. Chemical derivatization as a tool for optimizing MS response in sensitive LC-MS/MS bioanalysis and its role in pharmacokinetic studies. | Semantic Scholar [semanticscholar.org]
- 4. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Evaluating the Kinetic Isotope Effect of Glutaric Anhydride-d6: A Comparative Guide
Theoretical Framework: The Secondary Kinetic Isotope Effect in Anhydride Reactions
When a C-H bond is not directly broken in the rate-determining step of a reaction, replacing hydrogen with deuterium can still influence the reaction rate. This is known as a secondary kinetic isotope effect (SKIE). For Glutaric anhydride-d6, where deuterium atoms are located on the carbon atoms adjacent (α) to the carbonyl groups, a secondary KIE is anticipated in reactions such as hydrolysis and aminolysis.
The magnitude and direction of the SKIE (kH/kD) are influenced by changes in the vibrational frequencies of the C-D bonds between the ground state and the transition state. Typically, if the hybridization of the carbon atom changes from sp2 to sp3 in the transition state, an inverse KIE (kH/kD < 1) is observed. Conversely, a change from sp3 to sp2 character can lead to a normal KIE (kH/kD > 1). In the case of nucleophilic attack on the carbonyl group of an anhydride, the carbon atom transitions from a trigonal planar (sp2) geometry towards a tetrahedral (sp3) intermediate. This change would suggest an inverse secondary kinetic isotope effect.
Comparative Experimental Data
To predict the KIE of this compound, we can examine experimental data from similar deuterated anhydrides.
| Compound | Reaction | kH/kD | Interpretation |
| Acetic Anhydride-d6 | Hydrolysis | ~1.0 | No significant secondary isotope effect observed.[1] |
| Maleic Anhydride-d2 | Diels-Alder with Orthonaphtho[3.3]orthoanthracenophane | 0.78 | Inverse secondary isotope effect.[2] |
| Maleic Anhydride-d2 | Diels-Alder with Benzophane | 0.95-0.96 | Small inverse secondary isotope effect.[2] |
The data on acetic anhydride-d6 suggests that for a simple acyclic anhydride, the SKIE in hydrolysis is negligible. However, the data for maleic anhydride-d2, a cyclic anhydride, shows a measurable inverse KIE in a Diels-Alder reaction. The rigidity and electronic nature of the cyclic structure likely play a significant role in the observed isotope effect. Given that glutaric anhydride is a flexible five-membered ring, its SKIE in hydrolysis or aminolysis might be small, but an inverse effect is theoretically plausible.
Experimental Protocols
To empirically determine the kinetic isotope effect of this compound, the following experimental protocols for hydrolysis and aminolysis can be employed.
1. Hydrolysis of this compound and its Protiated Analog
-
Objective: To determine the rate constants for the hydrolysis of this compound and glutaric anhydride.
-
Materials: Glutaric anhydride, this compound, deionized water, pH meter, thermostatted reaction vessel, and a method for monitoring the reaction progress (e.g., UV-Vis spectrophotometer, conductometer, or HPLC).
-
Procedure:
-
Prepare stock solutions of both glutaric anhydride and this compound in a suitable organic solvent (e.g., dioxane) if necessary.
-
In a thermostatted reaction vessel at a constant temperature (e.g., 25°C), add a known volume of deionized water.
-
Initiate the reaction by adding a small aliquot of the anhydride stock solution to the water with vigorous stirring.
-
Monitor the progress of the reaction over time. This can be done by:
-
UV-Vis Spectrophotometry: If the anhydride or the resulting glutaric acid has a distinct UV-Vis absorbance.
-
Conductometry: By measuring the change in conductivity as the non-conductive anhydride is converted to the ionic glutaric acid.
-
HPLC: By taking aliquots at specific time intervals, quenching the reaction, and analyzing the concentration of the anhydride or the acid.
-
-
Determine the pseudo-first-order rate constant (k_obs) by fitting the concentration vs. time data to an exponential decay function.
-
Repeat the experiment for both the deuterated and non-deuterated anhydrides under identical conditions.
-
The kinetic isotope effect is calculated as the ratio of the rate constants: KIE = kH / kD.
-
2. Aminolysis of this compound and its Protiated Analog
-
Objective: To determine the rate constants for the aminolysis of this compound and glutaric anhydride with a primary or secondary amine.
-
Materials: Glutaric anhydride, this compound, a suitable amine (e.g., aniline or butylamine), a non-reactive solvent (e.g., acetonitrile or THF), and an analytical method to monitor the reaction (e.g., NMR spectroscopy or HPLC).
-
Procedure:
-
Prepare solutions of known concentrations of the anhydride and the amine in the chosen solvent.
-
In a thermostatted reaction vessel, mix the solutions of the anhydride and the amine.
-
Monitor the disappearance of the reactants or the appearance of the product over time using either:
-
NMR Spectroscopy: By integrating the signals corresponding to the reactants and products in spectra acquired at different time points. This method can be very precise for KIE measurements.
-
HPLC: By separating and quantifying the components of the reaction mixture at various times.
-
-
Determine the second-order rate constant (k) from the kinetic data.
-
Perform the same experiment for both this compound and glutaric anhydride.
-
Calculate the KIE as the ratio of the rate constants: KIE = kH / kD.
-
Visualizing Reaction Mechanisms and Workflows
Reaction Mechanism: Hydrolysis of Glutaric Anhydride
Caption: Hydrolysis of glutaric anhydride proceeds via a tetrahedral intermediate.
Reaction Mechanism: Aminolysis of Glutaric Anhydride
Caption: Aminolysis of glutaric anhydride to form an amic acid.
Experimental Workflow for KIE Determination
Caption: Workflow for the experimental determination of the kinetic isotope effect.
References
Safety Operating Guide
Proper Disposal of Glutaric Anhydride-d6: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of Glutaric anhydride-d6 is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this deuterated chemical reagent responsibly. The disposal protocol is primarily determined by the hazardous properties of the parent compound, glutaric anhydride.
Hazard Profile and Safety Summary
This compound should be handled with the same precautions as its non-deuterated counterpart. It is classified as a hazardous substance, and its disposal must be managed accordingly.
| Hazard Classification | Description | GHS Pictograms | Precautionary Statements |
| Acute Toxicity (Oral) | Harmful if swallowed.[1][2][3] | pericolo | P264, P270, P301+P312, P330, P501 |
| Acute Toxicity (Dermal) | Harmful in contact with skin.[1][2] | pericolo | P280, P302+P352, P312, P362+P364, P501 |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2][3] | pericolo | P264, P280, P302+P352, P332+P313, P362+P364 |
| Serious Eye Damage/Irritation | Causes serious eye irritation/damage.[1][2][3] | pericolo | P280, P305+P351+P338, P310 |
| Moisture Sensitivity | Reacts with water, potentially forming glutaric acid.[1][2] | None | P233, P403 |
Experimental Protocols: Step-by-Step Disposal Procedure
The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure is in line with general laboratory hazardous waste management guidelines.[4][5][6][7]
1. Waste Identification and Segregation:
-
Classification: Treat this compound as hazardous chemical waste.
-
Segregation: Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department. It is incompatible with strong oxidizing agents, acids, bases, alcohols, and amines.[1][2]
2. Containerization:
-
Primary Container: If possible, use the original manufacturer's container.[5] If not feasible, use a clean, dry, and compatible container with a secure, leak-proof screw-on cap.[4][5] Polyethylene or polypropylene containers are generally suitable.
-
Container Integrity: Ensure the container is in good condition, with no cracks or signs of deterioration.[4] Do not overfill the container; leave at least one inch of headspace to allow for expansion.[4]
-
Labeling: Clearly label the waste container as "Hazardous Waste" and identify the contents as "this compound". Include the date when the waste was first added to the container.
3. Storage (Satellite Accumulation Area):
-
Designated Area: Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[4][6][7]
-
Secondary Containment: Place the primary waste container in a secondary container, such as a plastic tray, to contain any potential leaks or spills.[5][6] The secondary container should be chemically compatible and capable of holding 110% of the volume of the primary container.[5]
-
Closure: Keep the waste container securely closed at all times, except when adding waste.[4][5][6]
-
Accumulation Limits: Be aware of the accumulation time and quantity limits for hazardous waste as stipulated by your institution and local regulations (e.g., waste must be collected within 90 days).[5]
4. Waste Collection and Disposal:
-
Contact EHS: When the container is full or the accumulation time limit is approaching, contact your institution's EHS department to request a hazardous waste pickup.[7]
-
Professional Disposal: Do not attempt to dispose of this compound down the drain or in regular trash.[8] It must be disposed of through an approved waste disposal plant.[1]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. Chemical Waste – EHS [ehs.mit.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. acs.org [acs.org]
Personal protective equipment for handling Glutaric anhydride-d6
Essential Safety and Handling Guide for Glutaric Anhydride-d6
This guide provides immediate, essential safety and logistical information for handling this compound. The following procedures are based on the safety data for Glutaric Anhydride, as the deuterated form is expected to have nearly identical chemical hazards.
Hazard Summary
This compound is a moisture-sensitive solid that poses several health risks. It is harmful if swallowed or if it comes into contact with the skin.[1][2] It can cause serious eye damage, as well as skin and respiratory tract irritation.[1][3] Therefore, strict adherence to safety protocols is essential to minimize exposure and ensure a safe laboratory environment.
Physicochemical and Toxicological Data
The following table summarizes key quantitative data for Glutaric Anhydride.
| Property | Value |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 46 - 57 °C / 114.8 - 134.6 °F[4][5] |
| Boiling Point | 290 °C / 554 °F[5] |
| Flash Point | 173 °C / 343.4 °F[1][4][5] |
| Autoignition Temperature | 320 °C / 608 °F[1][4] |
| Oral LD50 (Rat) | 540 mg/kg[1][6] |
| Dermal LD50 (Rabbit) | 1780 mg/kg[1] |
| Vapor Pressure | 0.05 hPa @ 50 °C[4][5] |
Personal Protective Equipment (PPE)
A comprehensive PPE plan is the first line of defense against the hazards associated with this compound.
| PPE Category | Specifications and Requirements |
| Eye & Face Protection | Wear tight-sealing safety goggles or chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[1][4] A face shield may be required for splash-prone operations. |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[1][4] A lab coat is mandatory. Launder work clothes separately from personal clothing.[3] |
| Respiratory Protection | Always handle in a well-ventilated area or a chemical fume hood to minimize dust generation and accumulation.[1] If exposure limits may be exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][4] |
Operational Protocols
Safe Handling Protocol
Adherence to a strict handling protocol is critical. The substance is moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen) where possible.[2][4]
Methodology:
-
Preparation: Ensure an eyewash station and safety shower are readily accessible.[1][4] The designated handling area, typically a chemical fume hood, must be clean and uncluttered.
-
Personal Protective Equipment: Don all required PPE before handling the container.
-
Dispensing: Keep the container tightly sealed when not in use.[1][3] Avoid any actions that generate dust.[1] Use dry, clean utensils for transfers.
-
Post-Handling: Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[1][3] Decontaminate all equipment used.[3] Do not eat, drink, or smoke in the work area.[2][3]
Spill Management Protocol
Immediate and appropriate response to a spill is crucial to prevent exposure and contamination.
Methodology for Minor Spills:
-
Restrict Access: Cordon off the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Cleanup: Wearing full PPE, use dry cleanup procedures.[3] Gently sweep or vacuum up the spilled material, avoiding dust generation.[1][3] Use an explosion-proof vacuum if available.[3]
-
Containment: Place the spilled material into a clean, dry, properly labeled, and sealable container for disposal.[3]
-
Decontamination: Clean the spill area thoroughly.
Methodology for Major Spills:
-
Evacuate: Immediately clear the area of all personnel and move upwind.[3]
-
Alert: Notify emergency services and the institutional safety office, providing the location and nature of the hazard.[3]
-
Control: Only trained personnel with appropriate protective equipment, including dust respirators, should attempt to control the spill.[3]
-
Environmental Protection: Prevent the spillage from entering drains, sewers, or water courses.[3]
Waste Disposal Plan
This compound waste is classified as hazardous and must be disposed of accordingly.
Methodology:
-
Segregation: Collect all waste material, including contaminated PPE and cleaning materials, in a designated, labeled, and sealed hazardous waste container.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name "this compound".
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[3]
-
Disposal: Dispose of the contents and container through an authorized hazardous waste collection point, in accordance with all local, state, and federal regulations.[2][3][7]
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for safely handling this compound from receipt to disposal.
Caption: Workflow for handling this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. Glutaric anhydride - Safety Data Sheet [chemicalbook.com]
- 7. tcichemicals.com [tcichemicals.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
